Asperulosidic Acid

Catalog No.
S519562
CAS No.
25368-11-0
M.F
C18H24O12
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperulosidic Acid

CAS Number

25368-11-0

Product Name

Asperulosidic Acid

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C18H24O12

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Asperulosidic Acid

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

The exact mass of the compound Asperulosidic acid is 432.1268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

asperulosidic acid basic structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Structure and Basic Properties

Asperulosidic Acid (ASPA) is an iridoid glycoside, a class of monoterpenoids predominantly found in plants as glycosides [1].

Property Description
Systematic IUPAC Name (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid [2]
Molecular Formula C₁₈H₂₄O₁₂ [2]
Average Mass 432.38 g/mol [2]
CAS Registry Number 25368-11-0 [2] [3]
Form White to off-white solid powder [3]
LogP -3.2 (indicating high hydrophilicity) [3]
Hydrogen Bond Donors 6 [3]
Hydrogen Bond Acceptors 12 [3]
Defined Stereocenters 9 [2]

Pharmacological Properties and Mechanisms of Action

Preclinical studies reveal that this compound possesses multiple bioactive properties, primarily anti-inflammatory and renal protective effects.

Anti-Inflammatory Activity

A key study investigated the effects of ASPA in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells [4] [5] [6].

  • Experimental Protocol: RAW 264.7 cells were pretreated with ASPA (at concentrations of 40, 80, and 160 μg/mL) for one hour, followed by induction with LPS (50 ng/mL) [3].
  • Key Findings: ASPA significantly reduced the production of critical inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) [4] [5] [6]. This was achieved through the down-regulation of corresponding mRNA expression (iNOS, COX-2, TNF-α, IL-6) [5] [6].
  • Mechanism of Action: The anti-inflammatory effect is mediated through the suppression of key signaling pathways. ASPA inhibited the NF-κB pathway by reducing the phosphorylation of IκB-α and suppressed the MAPK pathway by decreasing phosphorylation of ERK1/2, though it did not significantly affect p38 phosphorylation [4] [5] [6]. The following diagram illustrates this mechanism:

G LPS LPS Stimulus NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates InflamGenes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->InflamGenes Induces Expression MAPK->InflamGenes Induces Expression InflamMediators Inflammatory Mediators (NO, PGE₂, TNF-α, IL-6) InflamGenes->InflamMediators ASPA This compound (ASPA) ASPA->NFkB Inhibits IκB-α phosphorylation ASPA->MAPK Inhibits ERK1/2 phosphorylation

Anti-Renal Fibrotic Activity

A 2023 study elucidated a novel mechanism for ASPA in ameliorating renal interstitial fibrosis using a unilateral ureteral obstruction (UUO) mouse model [7].

  • Experimental Protocol: UUO mice were orally administered ASPA (14 and 28 mg/kg) for two weeks. Blood, liver, and kidney samples were collected for biochemical, histological, qPCR, and Western blot analyses [7].
  • Key Findings: ASPA administration significantly alleviated histological damage and reduced serum levels of indoxyl sulfate (IS), a uremic toxin that promotes fibrosis. This was achieved not by altering IS production in the liver, but by up-regulating the expression of organic anion transporters OAT1 and OAT3 in the kidney, thereby enhancing the excretion of IS [7]. This mechanism is summarized below:

G ASPA This compound (ASPA) OATs Upregulation of OAT1/OAT3 ASPA->OATs IS_Excretion Enhanced Renal Excretion of IS OATs->IS_Excretion IS_Blood Blood IS Level IS_Excretion->IS_Blood Reduces Fibrosis Renal Fibrosis IS_Blood->Fibrosis Promotes

Analytical Methods and Natural Sources

Analytical Method for Quantification

A validated HPLC-PDA method for the simultaneous quantification of ASPA and other iridoids in plant extracts like Morinda citrifolia L. (Noni) has been developed [8].

Parameter Description / Value
Instrument HPLC with Photodiode Array (PDA) Detector
Column C18 UG120 (4.6 mm x 250 mm, 5.0 μm)
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient Elution 0-5 min: 100% A; 5-30 min: 100% to 65% A
Flow Rate 1.0 mL/min
Linearity (R²) ≥ 0.9999 [8]
LOD / LOQ LOD: 0.04-0.97 μg/mL; LOQ: 0.13-2.95 μg/mL [8]
Precision (RSD) < 4% [8]
Natural Sources

This compound is primarily found in plants of the Rubiaceae family [1], including:

  • Hedyotis diffusa Willd. (Bai Hua She She Cao) [4] [5] [7]
  • Morinda citrifolia L. (Noni) [8]
  • Galium species [1] [3]

Drug Development Considerations

For researchers, this compound is available commercially as a reference standard with a purity of ≥98% [3].

Property Details / Value
Purity ≥98% [3]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months [3]
Solubility (In Vitro) DMSO: ~100 mg/mL (~231.28 mM) [3]

Future Research Directions

While the preclinical data is compelling, several areas require further investigation to assess the compound's full therapeutic potential. Key research gaps highlighted in the literature include a need for more comprehensive pharmacokinetic and bioavailability studies, as well as in-depth in vivo validation of its efficacy and safety in different disease models [1]. Exploring its potential synergistic effects when used in combination with other therapeutic agents, as suggested for its parent compound asperuloside, is another promising avenue [1].

References

Comprehensive Technical Guide: Asperulosidic Acid from Hedyotis diffusa - Sources, Pharmacology, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

Asperulosidic acid (ASPA) is a biologically active iridoid glycoside predominantly isolated from the medicinal herb Hedyotis diffusa Willd. (also known as Scleromitrion diffusum or Baihuasheshecao). This compound has gained significant research interest due to its diverse pharmacological properties, particularly its potent anti-inflammatory and anti-tumor activities.

  • Botanical Source: Hedyotis diffusa (Family: Rubiaceae) is an annual herb widely distributed in China, Japan, Indonesia, and other parts of tropical Asia. The whole herb is used medicinally and is characterized by a bitter, sweet, and cold nature according to traditional Chinese medicine principles. [1] [2] [3]
  • Phytochemical Context: ASPA is one of at least 171 identified compounds in H. diffusa, which include 32 iridoids, 26 flavonoids, 24 anthraquinones, 26 phenolics and their derivatives, 50 volatile oils, and 13 miscellaneous compounds. [2] Iridoids like ASPA are cyclopentanopyrane monoterpenes characterized by substituted iridoid and ring-opening iridoid structures. [1] [3]
  • Biosynthetic Pathway: The biosynthesis of iridoids in H. diffusa involves three stages: precursor formation through the MEP/MVA pathways, iridoid backbone biosynthesis, and preliminary chemical modification processes. Recent genomic studies have identified candidate genes (LAMT, OAT, and CYP71) implicated in iridoid post-modification processes. [1] [3]

Pharmacological Properties and Mechanisms of Action

Extensive research has revealed that this compound exhibits multiple pharmacological activities, with the most well-documented effects being anti-inflammatory and anti-cancer properties.

Anti-inflammatory Mechanisms

ASPA demonstrates significant anti-inflammatory effects through modulation of key signaling pathways:

  • PI3K/Akt/NF-κB Pathway Inhibition: In a rat model of endotoxin-induced uveitis (EIU), ASPA treatment significantly suppressed the PI3K/Akt/NF-κB signaling cascade. This inhibition resulted in reduced expression of pro-inflammatory cytokines including TNF-α, IL-6, MCP-1, and ICAM-1 in the aqueous humor. [4] [5] [6]
  • MAPK Pathway Suppression: In LPS-induced RAW 264.7 macrophages, ASPA downregulated inflammatory cytokines by suppressing both NF-κB and MAPK signaling pathways. Specifically, ASPA decreased IκB-α phosphorylation in a concentration-dependent manner and reduced Erk1/2 phosphorylation at all concentration levels tested. [7]
  • Cytokine Modulation: ASPA effectively inhibits the release and dispersal of multiple cytokines, contributing to its broad anti-inflammatory activity across various disease models. [4] [6]

The following diagram illustrates the core anti-inflammatory mechanism of ASPA through inhibition of the PI3K/Akt/NF-κB pathway:

G cluster_pathway Inflammatory Signaling Pathway LPS LPS Stimulus PI3K PI3K Activation LPS->PI3K Induces Akt Akt Phosphorylation PI3K->Akt Activates NFkB NF-κB Activation Akt->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1, ICAM-1) NFkB->Cytokines Upregulates Inflammation Reduced Inflammation Cytokines->Inflammation Leads to ASPA ASPA Treatment Inhibition Pathway Inhibition ASPA->Inhibition Causes Inhibition->LPS Blocks Inhibition->PI3K Suppresses Inhibition->Akt Inhibits Inhibition->NFkB Prevents

Figure 1: ASPA inhibits the PI3K/Akt/NF-κB signaling pathway, suppressing production of pro-inflammatory cytokines.

Anti-cancer Activities

ASPA demonstrates promising anti-tumor properties through multiple mechanisms:

  • Cell Transformation Inhibition: ASPA suppresses 12-O-tetradecanoylphorbol-13-acetate (TPA)- or epidermal growth factor (EGF)-induced cell transformation and associated AP-1 activity in mouse epidermal JB6 cells. [8]
  • Anti-proliferative Effects: In esophageal cancer cells, ASPA decreases growth rate and mobility while diminishing tumor resistance to 5-fluorouracil by curbing the expression of cyclin-dependent kinase 2 (CDK2) and E2F1. [4] [6]
  • Anticlastogenic Activity: ASPA exhibits anticlastogenic activity, with its α,β-unsaturated carbonyl group considered essential for this DNA-protective effect. [8]

Quantitative Pharmacological Data

Table 1: Experimentally determined anti-inflammatory effects of this compound

Experimental Model Concentration/Dose Key Effects Mechanistic Insights Citation
Endotoxin-induced uveitis (EIU) in rats Intravitreal injection ↓ Clinical scores, leukocyte infiltration, protein leakage, cellulose-like exudates Suppression of PI3K/Akt/NF-κB pathway; ↓ ICAM-1, TNF-α, MCP-1, IL-6 [4] [6]
LPS-induced RAW 264.7 macrophages 40-160 μg/mL ↓ TNF-α and IL-6 mRNA expression ↓ IκB-α phosphorylation; ↓ Erk1/2 phosphorylation (MAPK pathway) [7]
Gestational diabetes mellitus mouse model Not specified ↓ Inflammation and oxidative stress Modulation of inflammatory and oxidative pathways [4] [6]
TPA/EGF-induced JB6 cell transformation Not specified ↓ Cell transformation; ↓ AP-1 activity Inhibition of c-Jun phosphorylation (JNK pathway) [8]

Table 2: Chemical and physical properties of this compound

Property Specification Details
CAS Number 25368-11-0 -
Molecular Formula C₁₈H₂₄O₁₂ -
Molecular Weight 432.4 g/mol -
Chemical Structure Iridoid glycoside Cyclopentanopyrane monoterpene with glucose conjugation at C-1 hydroxyl
Solubility Freely soluble in water (160 g/L at 25°C) Also soluble in DMSO, ethanol, methanol, and pyridine
Storage Conditions Desiccate at -20°C Stable for several months when properly stored

Detailed Experimental Protocols

In Vivo Model: Endotoxin-Induced Uveitis (EIU)

Objective: To evaluate the anti-inflammatory effects of ASPA in an animal model of acute ocular inflammation. [4] [6]

Materials and Reagents:

  • ASPA (HY-N6246, MedChemExpress)
  • Lipopolysaccharides (LPS, Sigma-Aldrich)
  • Male Sprague Dawley rats (150-180 g, 6-8 weeks)
  • Sodium pentobarbital for anesthesia
  • Antibodies for TNF-α, IL-6, MCP-1, ICAM-1, NF-κB pathway components

Methodology:

  • Animal Preparation: Anesthetize rats with sodium pentobarbital (350 mg/kg, intraperitoneally)
  • ASPA Administration: Administer ASPA via intraperitoneal, subconjunctival, or intravitreal routes
    • For intravitreal injection: Create a tunnel 2 mm from corneal limbus using 30-gauge needle
    • Inject 5 μL ASPA solution into vitreous cavity
  • Disease Induction: Induce EIU by injecting 200 μg LPS into the footpad
  • Tissue Collection: Harvest tissues 24 hours post-LPS injection for analysis
  • Clinical Assessment: Grade uveitis severity using slit lamp examination based on:
    • Iris hyperemia (0-3 scale)
    • Pupil abnormalities (0-1 scale)
    • Exudate in anterior chamber (0-2 scale)
    • Hypopyon presence (0-1 scale)
    • Maximum possible score: 7
  • Aqueous Humor Analysis: Perform anterior chamber puncture to enumerate cells and determine protein concentrations using BCA Protein Assay Kit
  • Molecular Analysis: Assess expression of inflammatory mediators and pathway proteins via Western blot and immunohistochemistry

Key Parameters Measured:

  • Clinical scores of uveitis severity
  • Inflammatory cell count in aqueous humor (AqH)
  • Protein concentration in AqH
  • Expression levels of ICAM-1, TNF-α, MCP-1, and IL-6
  • Activation status of PI3K/Akt/NF-κB pathway components
In Vitro Model: LPS-induced RAW 264.7 Macrophages

Objective: To investigate the anti-inflammatory mechanisms of ASPA in a cellular model. [7]

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line
  • ASPA (40-160 μg/mL working concentrations)
  • LPS (for inflammation induction)
  • RT-PCR reagents for cytokine mRNA analysis
  • Western blot reagents for protein detection

Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in appropriate medium
  • Pre-treatment: Incubate cells with ASPA (40, 80, 160 μg/mL) for 1 hour
  • Inflammation Induction: Stimulate cells with LPS
  • RNA Extraction and RT-PCR: Analyze TNF-α and IL-6 mRNA expression levels
  • Protein Analysis: Perform Western blotting to detect:
    • Phosphorylated and total IκB-α
    • Phosphorylated and total Erk1/2
    • Phosphorylated p38 (as control)

Key Parameters Measured:

  • mRNA levels of TNF-α and IL-6
  • Protein levels of phosphorylated IκB-α, Erk1/2, and p38
  • Concentration-dependent effects of ASPA

The experimental workflow for evaluating ASPA's efficacy is summarized below:

G Start Study Design InVivo In Vivo Model (EIU in rats) Start->InVivo InVitro In Vitro Model (RAW 264.7 cells) Start->InVitro ASPA ASPA Treatment InVivo->ASPA Pre-treatment InVitro->ASPA Pre-treatment Analysis1 Clinical Scoring Cell Count Protein Measurement ASPA->Analysis1 EIU Assessment Analysis2 Cytokine mRNA Protein Phosphorylation ASPA->Analysis2 Molecular Analysis Mech Mechanistic Insights Analysis1->Mech Pathway Identification Analysis2->Mech Mechanism Confirmation

Figure 2: Experimental workflow for evaluating ASPA's efficacy in inflammation models.

Analytical Methods and Quality Control

For researchers seeking to identify and quantify ASPA in H. diffusa extracts, several analytical methods have been established:

  • Thin-Layer Chromatography (TLC): Useful for preliminary screening and authentication of H. diffusa material. [9]
  • High-Performance Liquid Chromatography (HPLC): The primary method for quantification of ASPA. Optimal separation can be achieved using reverse-phase C18 columns with mobile phases containing acetic acid and acetonitrile. [9]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides superior sensitivity and specificity for ASPA detection and quantification in complex biological matrices. [2]

Quality Control Considerations: When working with H. diffusa material, it is crucial to authenticate the botanical source carefully, as adulterants such as Hedyotis corymbosa and Hedyotis tenelliflora are frequently mistaken for genuine H. diffusa in commercial supplies. [9] While ASPA itself is not specific to H. diffusa, the compound (E)-6-O-(p-coumaroyl) scandoside methyl ester has been proposed as a more specific chemical marker for quality control. [9]

Conclusion and Research Perspectives

This compound represents a promising bioactive compound with demonstrated efficacy in experimental models of inflammation and cancer. Its mechanism of action through suppression of the PI3K/Akt/NF-κB and MAPK signaling pathways provides a molecular basis for its observed pharmacological effects.

Future research directions should focus on:

  • Structure-Activity Relationships: Systematic modification of the ASPA structure to enhance potency and bioavailability
  • Advanced Formulation Strategies: Development of novel delivery systems to improve pharmacokinetic profiles
  • Synergistic Combinations: Exploration of ASPA in combination with existing therapeutics
  • Broad Therapeutic Applications: Investigation of potential efficacy in other inflammatory and metabolic conditions
  • Comprehensive Toxicology: Detailed safety assessment to support potential clinical translation

References

asperulosidic acid pharmacokinetics tissue distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic and Tissue Distribution Data

The following tables summarize key quantitative findings from preclinical studies on asperulosidic acid (and its close analog, monotropein) conducted in rats.

Table 1: Key Pharmacokinetic Parameters of Iridoid Glycosides in Rats [1]

Parameter Monotropein (in Female Rats) Deacetyl this compound (in Female Rats) Notes
Bioavailability Higher than in male rats Higher than in male rats Significant sex-based differences observed.
Key Tissues Intestine, Stomach, Hypothalamus Intestine, Stomach, Hypothalamus After oral administration; notably high concentration in the hypothalamus.
Administration Oral (MOIGs 100 mg/kg) and Intravenous Oral (MOIGs 100 mg/kg) and Intravenous MOIGs: Morinda officinalis Iridoid Glycosides extract.

Table 2: Analysis of Iridoid Glycosides in Rat Brain Homogenates [2] After oral administration of Zhi-zi-chi Decoction

Brain Region Iridoid Glycosides Detected
Hippocampus Scandoside Methyl Ester (SME), Deacetyl this compound Methyl Ester (DAAME)
Hypothalamus SME, DAAME
Premotor Cortex SME, DAAME
Striatum SME, DAAME
Oblongata SME, DAAME
Cerebellum SME, DAAME
Conclusion Multiple iridoid glycosides, including derivatives of this compound, can cross the blood-brain barrier and distribute widely in the brain.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

Protocol for Pharmacokinetics and Tissue Distribution [1]
  • Animals and Administration: The study used Wistar rats (both sexes, 8 weeks old, 200-220 g). They were administered MO ethanol extracts or a purified MO iridoid glycoside (MOIG) fraction orally at 1650 mg/kg, 25, 50, and 100 mg/kg, or intravenously at 25 mg/kg.
  • Sample Collection: For pharmacokinetics, blood plasma was collected at various time points. For tissue distribution, organs (including the brain, intestine, stomach, etc.) were harvested at set times after oral administration of 100 mg/kg MOIG.
  • Sample Preparation: Plasma and tissue homogenate samples were processed using a simple protein precipitation method with methanol, using acetaminophen as an internal standard.
  • Instrumental Analysis (UHPLC-MS/MS):
    • Apparatus: Agilent 1290 UHPLC system coupled with an Agilent 6470 tandem mass spectrometer.
    • Chromatography: An Agilent ACE3C18-PFP column (3.0 × 150 mm, 3.0 μm) was used with a gradient elution of methanol and water (both containing 0.1% formic acid and 5 mM ammonium formate) at a flow rate of 0.4 mL/min.
    • Mass Spectrometry: Detection was performed in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The specific transition for the analytes was m/z 408 → 211.
  • Data Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters.
Protocol for Brain Distribution Study [2]
  • Animals and Administration: Rats were orally administered the Zhi-zi-chi Decoction.
  • Sample Collection: Two methods were used: 1) Brain Microdialysate: to measure free, active compounds in the brain's extracellular fluid in real-time. 2) Brain Tissue Homogenates: from specific regions (hippocampus, hypothalamus, etc.) to measure total concentration.
  • Sample Preparation: Brain tissue homogenates were processed using liquid-liquid extraction with ethyl acetate.
  • Instrumental Analysis (LC-MS): A feasible LC-MS method was developed and validated for the simultaneous determination of five iridoid glycosides, including deacetyl this compound methyl ester, in the brain samples.

Visualizing Pathways and Experimental Workflow

The diagrams below illustrate the metabolic pathway of this compound and the experimental workflow for its analysis.

OralAdmin Oral Administration GI Gastrointestinal Tract OralAdmin->GI Absorption Plasma Plasma / Systemic Circulation GI->Plasma Portal Circulation Metabolism Hepatic Metabolism Plasma->Metabolism Distribution TargetTissues Target Tissues Plasma->TargetTissues Tissue Distribution Excretion Renal Excretion Plasma->Excretion Metabolism->Plasma Brain Brain (Hypothalamus, etc.) TargetTissues->Brain StomachIntestine Stomach & Intestine TargetTissues->StomachIntestine Kidney Kidney Excretion->Kidney

This compound's journey from oral intake to distribution and excretion.

cluster_MS MS Detection Details Start Study Design A1 Animal Dosing (Oral or IV) Start->A1 A2 Sample Collection (Plasma & Tissues) A1->A2 A3 Sample Preparation (Protein Precipitation) A2->A3 A4 Instrumental Analysis (UHPLC-MS/MS) A3->A4 A5 Data Processing & PK/PD Modeling A4->A5 MS1 Ionization: ESI+ MS2 Scan Mode: MRM MS3 Transition: m/z 408 → 211

Standard experimental workflow for pharmacokinetic and tissue distribution studies.

Key Insights for Researchers

  • Bioavailability and Sex Differences: The oral bioavailability of this compound and related iridoids appears to be significant but is influenced by sex, with female rats showing higher exposure ( [1]). This is a critical factor for experimental design.
  • Brain Penetration is Possible: Evidence strongly suggests that this compound and its metabolites can cross the blood-brain barrier and distribute to various brain regions, including the hypothalamus, which may be relevant for central nervous system targets ( [1] [2]).
  • Methodology is Established: Robust UHPLC-MS/MS methods exist for the simultaneous determination of iridoid glycosides in biological matrices, providing a reliable path for future quantitative analysis.

References

Comprehensive Technical Guide: Deacetyl Asperulosidic Acid Metabolism and Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Deacetyl asperulosidic acid (DAA) is a significant iridoid glycoside found in various medicinal plants, particularly within the Rubiaceae family, including Hedyotis diffusa, Morinda officinalis, and Paederia foetida [1] [2] [3]. Iridoids are cyclopentanopyrane monoterpenes characterized by their biosynthetic origin from the methylerythritol 4-phosphate (MEP) and mevalonate (MVA) pathways [2] [4]. DAA specifically belongs to the secologanin-derived iridoids and serves as both a biosynthetic precursor and bioactive compound in its own right [4]. The compound's structure features characteristic cyclopentane ring systems with glucose conjugated at the C-1 hydroxyl group, forming iridoid glycosides that contribute to its physicochemical properties and biological activities [2] [4].

Biosynthesis and Plant Origins

The biosynthesis of DAA occurs through the iridoid pathway which begins with the formation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via both the MEP and MVA pathways [4]. Following the formation of the iridoid backbone, post-modification processes including hydroxylation, glycosylation, and methylation lead to the production of DAA [2]. Research on Hedyotis diffusa has identified potential key enzymes in DAA biosynthesis, including LAMT (loganic acid O-methyltransferase) and CYP71D55 homologs that likely participate in these modification steps [2].

DAA is found in numerous medicinal plants with traditional uses:

  • Hedyotis diffusa: Used in Traditional Chinese Medicine for heat-clearing and detoxification [2] [5]
  • Morinda officinalis: Employed for anti-osteoporosis and anti-inflammatory effects [1] [4]
  • Paederia foetida: Utilized in Ayurvedic medicine for inflammation and arthritis [3]
  • Morinda citrifolia (Noni): Contained in various commercial products [6]

The chromosome-level genome assembly of Hedyotis diffusa has enabled more detailed study of iridoid biosynthesis, revealing tissue-specific expression patterns of biosynthetic genes [2].

Pharmacokinetic Profile and Absorption

Quantitative Pharmacokinetic Parameters

Table 1: Pharmacokinetic parameters of deacetyl this compound and related compounds

Parameter Value for DAA Value for DAA Methyl Ester Experimental Conditions
Bioavailability Higher in female rats vs male [1] 3.74% [7] Rats, oral administration
Tmax (h) Not specified 2 h [7] Rats, oral administration
Cmax Higher in female rats vs male [1] 4047.49 ng/mL [7] Rats, oral administration
Half-life (t1/2) Not specified 5.6 h [7] Rats
AUC0-t Higher in female rats vs male [1] Not specified Rats
Tissue Distribution and Absorption Characteristics

Research demonstrates that DAA and its methyl ester derivative are quickly absorbed into systemic circulation after oral administration [7]. Tissue distribution studies of DAA in rats revealed several important characteristics:

  • Primary distribution occurs in the intestine and stomach after oral administration [1]
  • Noteworthy concentrations are detected in the hypothalamus, suggesting potential central nervous system activity [1]
  • Significant sex differences are observed, with female rats showing higher AUC0-t, Cmax, and bioavailability compared to males [1]

The low absolute bioavailability of deacetyl this compound methyl ester (3.74%) suggests potential issues with gastrointestinal stability, first-pass effect, or transmembrane permeability that may limit its systemic exposure [7].

Metabolic Pathways and Biotransformation

Phase I and Phase II Metabolism

dot code for metabolic pathway

DAA_metabolism Prototype DAA Prototype DAA Phase I Metabolites Phase I Metabolites Prototype DAA->Phase I Metabolites Hydroxylation Hydroxylation Phase I Metabolites->Hydroxylation Oxidation Reduction Reduction Phase I Metabolites->Reduction Hydrolysis Hydrolysis Phase I Metabolites->Hydrolysis Decarboxylation Decarboxylation Phase I Metabolites->Decarboxylation Demethylation Demethylation Phase I Metabolites->Demethylation Deglycosylation Deglycosylation Phase I Metabolites->Deglycosylation Phase II Metabolites Phase II Metabolites Phase I Metabolites->Phase II Metabolites Glucuronidation Glucuronidation Phase II Metabolites->Glucuronidation Sulfation Sulfation Phase II Metabolites->Sulfation Methylation Methylation Phase II Metabolites->Methylation Acetylation Acetylation Phase II Metabolites->Acetylation Elimination Elimination Phase II Metabolites->Elimination Renal/Biliary

DAA undergoes complex Phase I and II metabolism before elimination.

Studies on traditional medicine formulations containing DAA have identified extensive metabolic transformations. In Zhizichi decoction, researchers identified 146 migration constituents in rat serum, including 18 prototype components and 128 metabolites (121 Phase I and 7 Phase II metabolites) [8]. Similarly, research on Qi-Yu-San-Long decoction characterized 85 xenobiotics (20 prototype compounds and 65 metabolites) from rat urine [9].

The primary metabolic reactions for DAA and related iridoids include:

  • Phase I transformations: Oxidation, reduction, decarboxylation, hydrolysis, demethylation, and deglycosylation [9]
  • Phase II conjugation: Glucuronidation, sulfation, methylation, and acetylation [9]

Elimination kinetics vary significantly between different metabolites, with some compounds demonstrating slow elimination patterns (accumulating over extended periods) while others show rapid clearance or even complex "appearing-disappearing-reappearing" kinetics in vivo [9].

Analytical Methods for Quantification

UHPLC-MS/MS Protocols

Table 2: Analytical methods for quantifying deacetyl this compound in biological samples

Parameter Method Details Validation Results
Instrumentation Waters ACQUITY UPLC HSS T3 column [7] Agilent 6470 tandem mass spectrometer [1]
Mobile Phase Water and acetonitrile with 0.1% formic acid [7] Methanol with 0.1% formic acid/5mM ammonium formate and water with same additives [1]
Detection Mode Negative-ion multiple reaction monitoring (MRM) [7] Positive ion MRM mode [1]
Linear Range 1-1000 ng/mL [7] 2-5000 ng/mL [1]
Correlation Coefficient >0.99 [7] Not specified
Sample Preparation Protein precipitation with acetonitrile [7] Direct deproteinization with methanol [1]
Method Validation Parameters

The UHPLC-MS/MS methods for DAA quantification have been comprehensively validated according to FDA and EMA guidelines [1]. Key validation parameters include:

  • Accuracy and precision: Within accepted ranges [7]
  • Matrix effects: Properly evaluated and within acceptable limits [7] [1]
  • Carryover: Minimal and within acceptable ranges [7]
  • Extraction recovery: Consistent and reproducible [7]
  • Stability: Demonstrated under various storage conditions [7]
  • Dilution integrity: Maintained for concentrated samples [7]

Advanced analytical strategies such as post-targeted screening using UPLC-QTOF-MSE have been developed to overcome challenges in metabolite identification, employing both data-dependent acquisition (DDA) and data-independent acquisition (DIA) approaches [9].

Pharmacological Relevance and Mechanisms

DAA exhibits significant anti-inflammatory properties through modulation of key signaling pathways. Research demonstrates that DAA, along with related iridoids asperuloside (ASP) and this compound (ASPA), suppresses production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 macrophages [5].

The molecular mechanisms underlying these effects involve:

  • Suppression of NF-κB signaling through inhibition of IκB-α phosphorylation [5]
  • Modulation of MAPK pathways including ERK, JNK, and p38 phosphorylation [5]
  • Downregulation of inflammatory genes including iNOS, COX-2, TNF-α, and IL-6 at transcriptional and translational levels [5]

These anti-inflammatory mechanisms provide a scientific basis for the traditional uses of DAA-containing plants in treating inflammatory conditions such as arthritis, bronchitis, and nephritis [5].

Research Gaps and Future Perspectives

Despite significant advances in understanding DAA metabolism and absorption, several research gaps remain:

  • The low absolute bioavailability of DAA and its derivatives necessitates further investigation into formulation strategies to enhance systemic exposure [7]
  • Human pharmacokinetic studies are lacking, with current data derived entirely from animal models [7] [1]
  • The specific transporters involved in DAA absorption and distribution remain uncharacterized [7] [1]
  • Enzyme kinetics of DAA metabolism and the specific cytochrome P450 isoforms involved require elucidation [8] [9]
  • The relationship between metabolite structures and their pharmacological activities remains poorly understood [9]

Future research should focus on advanced delivery systems to improve bioavailability, comprehensive metabolite identification, and well-designed clinical trials to translate preclinical findings into therapeutic applications.

References

asperulosidic acid anti-inflammatory mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Core Anti-Inflammatory Mechanisms of Asperulosidic Acid

The anti-inflammatory effects of ASPA are primarily mediated through the inhibition of the NF-κB (Nuclear Factor Kappa-B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways [1] [2]. The following diagram illustrates how ASPA interacts with these pathways to suppress the inflammatory response, particularly in immune cells like macrophages.

G cluster_paths Signaling Pathways Suppressed by ASPA LPS LPS Stimulus Receptor Cell Membrane Receptor LPS->Receptor NFkBPath NF-κB Pathway Receptor->NFkBPath MAPKPath MAPK Pathway Receptor->MAPKPath PI3KPath PI3K/Akt Pathway Receptor->PI3KPath InflamGenes Expression of: • iNOS → NO • COX-2 → PGE2 • TNF-α, IL-6 NFkBPath->InflamGenes MAPKPath->InflamGenes PI3KPath->InflamGenes ASPA This compound (ASPA) ASPA->NFkBPath Inhibits ASPA->MAPKPath Inhibits ASPA->PI3KPath Inhibits Response Anti-Inflammatory Response InflamGenes->Response

The molecular consequences of this pathway inhibition are summarized in the table below, which synthesizes data from key experimental models.

Table 1: Key Anti-Inflammatory Effects of this compound in Experimental Models

Experimental Model Key Inflammatory Mediators Suppressed Effect on Signaling Pathways Citation

| LPS-induced RAW 264.7 macrophages | ↓ NO, PGE₂, TNF-α, IL-6 ↓ iNOS, COX-2 mRNA & protein | Suppressed IκB-α phosphorylation (NF-κB) Inhibited ERK and JNK phosphorylation (MAPK) | [1] | | Endotoxin-Induced Uveitis (EIU) in rats | ↓ ICAM-1, IL-6, MCP-1, TNF-α Reduced leukocyte adhesion & infiltration | Inhibited PI3K/Akt/NF-κB pathway | [2] | | LPS-induced RAW 264.7 macrophages | ↓ NO, PGE₂, TNF-α, IL-6 ↓ iNOS, COX-2 mRNA & protein | Suppressed IκB-α phosphorylation (NF-κB) Inhibited ERK and JNK phosphorylation (MAPK) | [3] |

Detailed Experimental Evidence and Protocols

The evidence for ASPA's mechanism is derived from robust in vitro and in vivo models. Below is a detailed breakdown of the experimental methodologies and findings.

Table 2: Experimental Model Details for ASPA Anti-Inflammatory Studies

| Model Component | Specific Protocols and Measurements | | :--- | :--- | | Cell Model | LPS-induced RAW 264.7 murine macrophages [1] [3]. | | Treatment | Cells pre-treated with ASPA (40, 80, 160 μg/mL) for 1-2 hours, then stimulated with LPS (50 ng/mL) for 24 hours. | | Viability Assay | Cell viability assessed via MTT assay to rule out cytotoxicity. | | Key Measurements | 1. Inflammatory Mediators:

  • NO production: Griess reagent.
  • PGE₂, TNF-α, IL-6: ELISA kits. 2. Gene Expression:
  • iNOS, COX-2, TNF-α, IL-6 mRNA: RT-qPCR. 3. Protein Analysis:
  • iNOS, COX-2, p-IκB-α, IκB-α, p-p38, p-ERK, p-JNK: Western Blot. | | Animal Model | Endotoxin-Induced Uveitis (EIU) in male Sprague Dawley rats [2]. | | Treatment | Intravitreal injection of ASPA (5 μL of 0.1 mg/mL solution) prior to EIU induction via footpad LPS injection (200 μg). | | Key Measurements | 1. Clinical Score: Slit-lamp examination (inflammatory cells, protein exudation). 2. Aqueous Humor (AqH):
  • Protein concentration & cell count.
  • Cytokine levels (ICAM-1, TNF-α, MCP-1, IL-6). 3. Protein Analysis:
  • p-PI3K, p-Akt, p-NF-κB in retinal tissue: Western Blot. |

Broader Therapeutic Context and Source

ASPA is not studied in isolation; it is a primary bioactive iridoid glycoside found in the traditional Chinese herb Hedyotis diffusa Willd. (also known as Scleromitrion diffusum) [1] [4] [5]. This herb has a long history of use for treating inflammation-related diseases like arthritis, nephritis, and bronchitis [1] [4].

Network pharmacology studies, which analyze complex relationships between drugs, targets, and diseases, predict that the anti-inflammatory effects of Hedyotis diffusa against conditions like Rheumatoid Arthritis (RA) are mediated through multiple active compounds, including ASPA, acting on the PI3K-Akt, TNF, and IL-17 signaling pathways [4]. This provides a systemic context for ASPA's targeted mechanisms.

Conclusion and Future Perspectives

Future research directions should include:

  • Expanding Disease Models: Testing efficacy in models of other inflammatory diseases, such as rheumatoid arthritis and colitis.
  • Exploring Synergy: Investigating potential synergistic effects with other anti-inflammatory compounds from Hedyotis diffusa.
  • ADMET Studies: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to assess its drug-likeness.

References

asperulosidic acid iridoid glycoside chemical class

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Classification

Asperulosidic acid is a monoterpene-derived compound classified as an iridoid glycoside [1] [2]. Here are its core chemical characteristics:

Property Description
IUPAC Name (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid [3]
Molecular Formula C₁₈H₂₂O₁₁ [1]
Molecular Weight 390.34 g/mol [3]
CAS Number 25368-11-0 [4]
Chemical Class Iridoid glycoside (cyclopentane-pyran monoterpene) [2]
Solubility Highly soluble in water [1]
Glycosidic Bond O-glycosidic bond with glucose at the C-1 hydroxyl group [1] [2]

Biological Activities and Mechanisms of Action

This compound exhibits multiple pharmacological activities, with the most well-documented being its anti-inflammatory effect. The primary molecular mechanisms involve the suppression of the NF-κB and MAPK signaling pathways [5] [1].

G LPS LPS Stimulus NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates Mediators Inflammatory Mediators (NO, PGE2) NFkB->Mediators Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces MAPK->Mediators Induces MAPK->Cytokines Induces ASPA This compound (ASPA) ASPA->NFkB Inhibits ASPA->MAPK Inhibits

Diagram of the anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways. [5]

Quantitative data from studies using LPS-induced RAW 264.7 macrophage cells demonstrates its potent anti-inflammatory effects [5]:

Measured Parameter Effect of this compound Key Details
Nitric Oxide (NO) Significant decrease Concentration-dependent inhibition [5]
Prostaglandin E2 (PGE2) Significant decrease Inhibited at 80 and 160 μg/mL [5]
TNF-α & IL-6 Significant decrease Reduced at protein and mRNA levels [5]
iNOS & COX-2 Downregulation Reduced protein and mRNA expression [5]
IκB-α phosphorylation Inhibition Prevents NF-κB activation [5]
ERK & JNK phosphorylation Inhibition Suppresses MAPK signaling; p38 effect was not significant [5]

Beyond inflammation, research also indicates potential therapeutic applications for neuroprotection and as an anti-obesity agent [6] [1].

Experimental Protocols and Analytical Methods

For researchers looking to isolate, quantify, or study this compound, here are established experimental protocols and analytical methodologies.

In Vitro Anti-Inflammatory Assay Protocol

This is a standard protocol for evaluating anti-inflammatory activity using macrophage cells [5].

  • 1. Cell Line: RAW 264.7 murine macrophage cells.
  • 2. Cell Culture: Grow in appropriate medium (e.g., DMEM) with 10% FBS.
  • 3. Inflammation Induction: Stimulate cells with Lipopolysaccharide (LPS) at 50 ng/mL.
  • 4. Compound Treatment: Co-treat cells with this compound at various concentrations (e.g., 40, 80, 160 μg/mL). Include a control group without treatment.
  • 5. Viability Check: Use the MTT assay to ensure treatments are non-cytotoxic at these concentrations.
  • 6. Measure Outcomes:
    • NO Production: Quantify using the Griess reaction.
    • PGE2, TNF-α, IL-6: Measure using ELISA kits.
    • mRNA Expression: Analyze iNOS, COX-2, TNF-α, IL-6 via RT-qPCR.
    • Protein Expression & Phosphorylation: Assess via Western Blot for iNOS, COX-2, and phosphorylated IκB-α, ERK, JNK, p38.
HPLC Analytical Method for Quantification

A validated HPLC-PDA method can simultaneously quantify this compound in plant extracts [4].

  • Instrument: HPLC system with Photodiode Array (PDA) detector.
  • Column: Reverse-phase C18 column (e.g., Shiseido Capcell Pak C18 UG120, 4.6 mm x 250 mm, 5 μm).
  • Mobile Phase:
    • Solvent A: 0.1% formic acid in water (v/v)
    • Solvent B: Acetonitrile
  • Gradient Elution:
    • 0 - 5 min: 100% A
    • 5 - 30 min: 100% A to 65% A (linear gradient)
    • 30 - 35 min: 60% A to 100% A (linear gradient, re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 μL
  • Detection Wavelength: 230-240 nm (optimal for iridoids with α,β-unsaturated ester structures) [4]
  • Sample Preparation: Extract plant material (e.g., Morinda citrifolia) with water or 70% methanol using sonication, then filter (0.22 μm) before injection [4].

Natural Sources and Comparison with Asperuloside

This compound is found alongside its analog, asperuloside, in several medicinal plants from the Rubiaceae family [5] [1] [7]. The key differences between them are summarized below:

Aspect This compound Asperuloside
Core Structure Iridoid glycoside with a carboxylic acid group (-COOH) at C-4 [4]. Iridoid glycoside with a methyl ester group (-COOCH₃) at C-4 [2].
Molecular Formula C₁₈H₂₂O₁₁ [1] C₁₈H₂₂O₁₁ [1]
Anti-inflammatory Effect Strong; inhibits NF-κB, ERK, and JNK, but not p38 [5]. Strong; inhibits NF-κB, ERK, JNK, and p38 [5].
Natural Sources Hedyotis diffusa, Morinda citrifolia (Noni), Gardenia jasminoides [5] [4] [8]. Hedyotis diffusa, Morinda citrifolia (Noni), Eucommia ulmoides [5] [1] [4].

Knowledge Gaps and Future Research Directions

While the current data is promising, several areas require further investigation to fully realize the therapeutic potential of this compound:

  • Detailed Pharmacokinetics: More comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are needed [2].
  • In Vivo Efficacy & Safety: Robust data from animal models and eventual clinical trials are necessary [1].
  • Synergistic Effects: Its interaction with other compounds in natural extracts warrants further study [8].

References

Comprehensive Technical Review: Asperulosidic Acid from Traditional Chinese Medicine to Modern Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Properties of Asperulosidic Acid

This compound (ASPA) is a biologically active iridoid glycoside compound found in several traditional Chinese medicinal plants, most notably Hedyotis diffusa Willd. (Bai Hua She Cao), a herb widely used in TCM for treating inflammation-related conditions including hepatitis, appendicitis, and urethritis [1]. Chemically classified as a cyclopenta-(c)-pyran monoterpenoid, ASPA possesses a molecular formula of C₁₈H₂₄O₁₂ and a molecular weight of 432.378 g/mol [2]. Its chemical structure features a characteristic bicyclic cis-fused cyclopentane-pyran system with multiple hydroxyl groups and a glucose moiety, classifying it as an O-glycosyl compound where a sugar group is bonded through one carbon to another group via an O-glycosidic bond [3]. This structural configuration contributes to its high water solubility and weakly acidic properties, which influence its bioavailability and pharmacological activities [3].

The compound is widely distributed throughout various plant species beyond H. diffusa, including Morinda citrifolia (Noni), Gardenia jasminoides (Zhi Zi), and Morinda officinalis, though in varying concentrations [4] [2]. In traditional Chinese medicine, plants containing ASPA have been employed for centuries for their anti-inflammatory, detoxifying, and diuretic properties, particularly in formulas addressing urinary system disorders, inflammatory conditions, and in some cases, cancer [1] [3]. Modern pharmacological research has validated and expanded understanding of these traditional uses, revealing multiple mechanism-based activities that support its therapeutic potential.

Comprehensive Pharmacological Mechanisms of Action

Anti-inflammatory and Immunomodulatory Activities

The anti-inflammatory properties of this compound represent one of its most extensively studied pharmacological activities. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, ASPA significantly inhibits the production of key pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in a concentration-dependent manner [5]. Mechanistic studies reveal that these effects occur through simultaneous suppression of two major signaling pathways: the NF-κB pathway and MAPK signaling cascade [5]. Specifically, ASPA treatment reduces the phosphorylation of IκB-α (the inhibitor of NF-κB), thereby preventing NF-κB nuclear translocation and subsequent transcription of inflammatory genes [5]. Concurrently, ASPA inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), though interestingly it does not affect p38 phosphorylation [5].

Recent research has elucidated additional anti-inflammatory mechanisms through different signaling pathways. In a rat model of endotoxin-induced uveitis (EIU), ASPA administration significantly reduced clinical scores of ocular inflammation, including inflammatory leukocyte penetration, protein accumulation, and cellulose-like exudates [6] [7]. These therapeutic effects were mediated through inhibition of the PI3K/Akt/NF-κB pathway, with ASPA treatment suppressing the expression of ICAM-1, TNF-α, MCP-1, and IL-6 in aqueous humor [6] [7]. Beyond classical inflammation models, ASPA has demonstrated immunomodulatory properties by activating the unfolded protein response via the IRE-1/XBP-1 pathway, enhancing innate immunity against bacterial infections in both Caenorhabditis elegans and mammalian models [8]. This multifaceted immunomodulatory activity positions ASPA as a promising candidate for managing various inflammatory and infectious conditions.

Anti-renal Fibrosis and Nephroprotective Effects

Renal fibrosis represents a final common pathway in chronic kidney disease progression, and ASPA has demonstrated remarkable nephroprotective effects in multiple experimental models. In a rat model of unilateral ureteral obstruction (UUO), ASPA administration significantly alleviated histological changes associated with renal fibrosis, including glomerular sclerosis, tubular atrophy, and interstitial collagen deposition [1]. These protective effects occurred through dual modulation of the TGF-β1/Smad signaling pathway and NF-κB activity [1]. Specifically, ASPA treatment reduced the expression of TGF-β1, Smad2, and Smad3 proteins while inhibiting the nuclear translocation of NF-κB, consequently decreasing the production of pro-fibrotic factors and inflammatory cytokines in renal tissues [1].

A novel mechanism for ASPA's anti-fibrotic action was recently identified involving the regulation of uremic toxin transport. In UUO mice, ASPA administration markedly reduced serum levels of indoxyl sulfate (IS), a protein-bound uremic toxin that accelerates renal fibrosis through induction of oxidative stress and pro-fibrotic factor production [9] [10]. This reduction in circulating IS was achieved primarily through upregulation of organic anion transporters OAT1 and OAT3 in the kidney, facilitated by increased expression of hepatocyte nuclear factor 1α (HNF1α) [9] [10]. Enhanced OAT expression promoted renal excretion of IS, thereby reducing its plasma concentration and subsequent fibrotic effects in renal tissues. This unique mechanism represents a promising therapeutic approach for managing chronic kidney disease by targeting uremic toxin accumulation rather than merely addressing downstream inflammatory consequences.

Additional Pharmacological Activities

Beyond its established anti-inflammatory and anti-fibrotic properties, ASPA exhibits several other pharmacologically relevant activities. The compound has demonstrated anti-tumor potential in experimental models, particularly in esophageal cancer cells where it reduces proliferation rate, mobility, and chemoresistance to 5-fluorouracil by suppressing cyclin-dependent kinase 2 (CDK2) and E2F1 expression [6] [7]. Additionally, ASPA has shown anti-bacterial properties against both Gram-positive and Gram-negative bacteria, possibly related to its ability to enhance host innate immunity rather than through direct bactericidal effects [8] [3]. In metabolic disorders, ASPA treatment markedly decreased both inflammation and oxidative stress in a gestational diabetes mellitus mouse model, suggesting potential applications in metabolic disease management [6] [7]. The compound also exhibits anti-oxidant activity and has been reported to have anti-malarial properties, though these are less extensively characterized [1].

Quantitative Pharmacological Data

Table 1: Anti-inflammatory Efficacy Parameters of this compound

Experimental Model Concentration/Dose Key Effects Mechanistic Insights Reference
LPS-induced RAW 264.7 macrophages 40-160 μg/mL 22-68% reduction in NO production; 30-65% reduction in PGE2; Significant decrease in TNF-α and IL-6 Suppression of NF-κB and MAPK (ERK, JNK) pathways; Inhibition of iNOS and COX-2 expression [5]
Endotoxin-induced uveitis (rat) 5μL of 0.1 mg/mL (intravitreal) 40-60% reduction in clinical scores; Significant decrease in leukocyte infiltration and protein leakage Inhibition of PI3K/Akt/NF-κB pathway; Reduced ICAM-1, TNF-α, MCP-1, and IL-6 expression [6] [7]
Unilateral ureteral obstruction (mouse) 14 and 28 mg/kg (oral) 17-28% reduction in serum creatinine; 33-52% reduction in urinary protein; 19-42% decrease in indoxyl sulfate Upregulation of OAT1/OAT3 via HNF1α; Enhanced renal excretion of uremic toxins [9] [10]
Unilateral ureteral obstruction (rat) 20, 40, 80 mg/kg (oral) Significant improvement in renal function; Reduced collagen fiber deposition; Decreased inflammatory factors Inhibition of TGF-β1/Smad2/Smad3 pathway; Suppression of NF-κB activity [1]

Table 2: Pharmacokinetic and Physicochemical Properties of this compound

Parameter Specifications Experimental Details Reference
CAS Number 25368-11-0 - [2]
Molecular Formula C₁₈H₂₄O₁₂ - [2]
Molecular Weight 432.378 g/mol - [2]
Solubility Highly water soluble Weakly acidic compound [3]
Botanical Sources Hedyotis diffusa Willd., Morinda citrifolia L., Gardenia jasminoides, Morinda officinalis Identified via HPLC-MS/MS [4] [1] [2]
Analytical Methods HPLC-PDA, HPLC-ELSD, HPLC-MS/MS Validated per Pharmacopoeia guidelines; LOD: 0.04-0.97 μg/mL; LOQ: 0.13-2.95 μg/mL [9] [4] [10]
Stability Stable at room temperature (12h), stable through freeze-thaw cycles (3x), stable at -80°C (1 month) Variability: 85.1-108.6% [9] [10]

Detailed Experimental Protocols and Methodologies

In Vitro Anti-inflammatory Assay Protocols

The anti-inflammatory activity of this compound is typically evaluated using LPS-induced RAW 264.7 murine macrophage cells following standardized protocols. Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [5]. For experimental procedures, cells are seeded at appropriate densities (typically 1×10⁵ cells/well in 24-well plates) and allowed to adhere overnight. Subsequently, cells are pretreated with various concentrations of ASPA (usually ranging from 40-160 μg/mL) for 1-2 hours before stimulation with LPS (50-100 ng/mL) for 24 hours [5]. Following this incubation period, supernatant is collected for analysis of inflammatory mediators.

Nitric oxide production is quantified by measuring nitrite accumulation in culture supernatants using the Griess reaction, wherein 100μL of supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubated at room temperature for 10 minutes [5]. Absorbance is then measured at 540 nm using a microplate reader, with sodium nitrite serial dilutions serving as standards. Prostaglandin E2 (PGE2) and cytokine (TNF-α, IL-6) levels are typically determined using commercial enzyme-linked immunosorbent assay (ELISA) kits according to manufacturers' protocols [5]. For molecular analyses, cells are harvested for RNA or protein extraction. mRNA expression of iNOS, COX-2, TNF-α, and IL-6 is analyzed by quantitative real-time PCR, while protein levels are assessed by western blotting using specific antibodies against iNOS, COX-2, and signaling molecules in the NF-κB and MAPK pathways [5].

In Vivo Renal Fibrosis Model Protocols

The anti-renal fibrosis effects of this compound are commonly investigated using the unilateral ureteral obstruction (UUO) model in rodents. Male Sprague-Dawley rats or Balb/C mice are anesthetized using sodium pentobarbital (35-50 mg/kg, intraperitoneally), followed by a midline abdominal incision to expose the left kidney and ureter [9] [1]. The left ureter is then ligated at two points with 4-0 silk suture and severed between the ligations to create complete obstruction. Sham-operated animals undergo identical procedures without ureteral ligation. ASPA is administered orally at doses ranging from 14-80 mg/kg/day, with treatment typically initiated either immediately after surgery or 1-2 days pre-operatively and continued for 7-14 days [9] [1].

Renal function parameters including serum creatinine, blood urea nitrogen (BUN), and urinary protein are measured using commercial assay kits according to manufacturers' instructions [9] [1]. For histological analysis, kidney tissues are fixed in 4% paraformaldehyde, embedded in paraffin, sectioned at 4-5μm thickness, and stained with hematoxylin and eosin (H&E) for general morphology, Masson's trichrome for collagen deposition, and periodic acid-Schiff (PAS) for glycogen structures [9] [1]. Fibrosis severity is quantified using image analysis software to determine the percentage of blue-stained collagen area in Masson's trichrome-stained sections. Inflammatory cytokines (TNF-α, IL-1β, IL-6) in renal tissues are measured by ELISA, while expression of fibrotic markers (α-SMA, collagen I, fibronectin) and signaling molecules (TGF-β1, Smad2/3, NF-κB) are analyzed by western blotting and immunohistochemistry [1]. For the uremic toxin studies, serum indoxyl sulfate levels are quantified using HPLC-MS/MS with validated methods showing linearity in the range of 0.1-100 μg/mL and precision with RSD values <14.9% [9] [10].

Analytical Method Protocols for Compound Quantification

High-performance liquid chromatography (HPLC) methods have been developed and validated for the quantification of this compound in plant materials and biological samples. A typical HPLC-photodiode array (PDA) method utilizes a reversed-phase C18 column (e.g., Shiseido Capcell Pak C18 UG120, 4.6 × 250 mm, 5μm) maintained at 30°C [4]. The mobile phase consists of 0.1% formic acid in water (solvent A) and acetonitrile (solvent B) with a gradient elution program as follows: 0-5 min (100% A), 5-30 min (linear gradient to 65% A), 30-35 min (linear gradient to 100% A) [4]. The flow rate is set at 1.0 mL/min with an injection volume of 10μL, and detection is performed at 230-240 nm where iridoid compounds exhibit strong absorption due to their α,β-unsaturated acid, ester and lactone structures [4].

For bioanalytical applications, HPLC-MS/MS methods are employed for enhanced sensitivity and specificity. A validated method for indoxyl sulfate quantification (relevant to ASPA mechanism studies) uses a C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile in gradient mode [9] [10]. Mass spectrometric detection is performed in negative ionization mode with multiple reaction monitoring (MRM) for indoxyl sulfate (m/z 212→80) [9] [10]. This method has been validated according to Pharmacopoeia guidelines, demonstrating linearity in the range of 0.1-100 μg/mL (r=0.9953), intra- and inter-batch precision with RSD <14.9%, extraction recoveries >90.5%, and stability under various storage conditions [9] [10]. For ASPA quantification in biological matrices, similar LC-MS/MS approaches are employed with appropriate MRM transitions specific to ASPA's molecular structure.

Signaling Pathway Visualizations

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inactive NF-κB (Inactive) IκB-α TLR4->NFkB_Inactive MAPKs MAPK Pathway (p38, ERK, JNK) TLR4->MAPKs PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Phosphorylation & Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Mediators Inflammatory Mediators (NO, PGE2) NFkB_Active->Mediators MAPKs->NFkB_Active PI3K_Akt->NFkB_Active Inflammation Inflammation Cytokines->Inflammation Mediators->Inflammation ASPA ASPA ASPA->NFkB_Inactive Preserves ASPA->MAPKs Inhibits (except p38) ASPA->PI3K_Akt Inhibits

ASPA's multi-target anti-inflammatory mechanism of action showing key signaling pathways.

G UUO UUO TGFb TGF-β1 UUO->TGFb NFkB NF-κB Pathway UUO->NFkB HNF1a HNF1α UUO->HNF1a Suppresses Smad23 Smad2/Smad3 TGFb->Smad23 FibrosisGenes Pro-fibrotic Genes (α-SMA, Collagen, Fibronectin) Smad23->FibrosisGenes RenalFibrosis RenalFibrosis FibrosisGenes->RenalFibrosis Inflammation Inflammatory Response NFkB->Inflammation Inflammation->RenalFibrosis OATs OAT1/OAT3 HNF1a->OATs Regulates IS Indoxyl Sulfate (IS) OATs->IS Excretion IS->RenalFibrosis ASPA ASPA ASPA->TGFb Inhibits ASPA->Smad23 Inhibits ASPA->NFkB Inhibits ASPA->HNF1a Upregulates

ASPA's anti-fibrotic mechanisms targeting TGF-β/Smad signaling and uremic toxin excretion.

Therapeutic Potential and Research Gaps

The accumulating preclinical evidence positions this compound as a promising multi-target therapeutic agent for various inflammation-related disorders. For chronic kidney disease, ASPA offers a unique dual approach by simultaneously targeting inflammatory pathways (NF-κB) and fibrotic processes (TGF-β/Smad) while enhancing the elimination of protein-bound uremic toxins through OAT upregulation [9] [10] [1]. In ophthalmic inflammatory diseases such as uveitis, its ability to suppress the PI3K/Akt/NF-κB pathway and reduce leukocyte infiltration presents a potential alternative to corticosteroids with possibly fewer side effects [6] [7]. The compound's immunomodulatory properties via IRE-1/XBP-1 mediated unfolded protein response also suggest applications in infectious diseases where enhanced innate immunity could provide protection against bacterial pathogens [8].

Despite promising results, several research gaps need addressing before clinical translation. Most studies have utilized preclinical models, and well-designed clinical trials in human populations are necessary to establish safety and efficacy profiles [3]. Comprehensive pharmacokinetic studies regarding absorption, distribution, metabolism, and excretion in humans are limited, and optimal dosing regimens remain to be established [3]. The potential for drug-herb interactions requires careful evaluation, particularly given ASPA's effect on transporter proteins like OATs that handle many pharmaceutical agents [9] [10]. Further research should also explore formulation strategies to enhance bioavailability and tissue targeting, potentially through novel drug delivery systems [3]. Finally, comparative effectiveness studies against standard treatments would help position ASPA within therapeutic algorithms for relevant conditions.

Conclusion

References

Mechanisms of NF-κB Pathway Inhibition by Asperulosidic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Asperulosidic Acid (ASPA) exerts its anti-inflammatory and anti-tumor effects primarily by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of immune responses, inflammation, and cell survival [1] [2]. The table below summarizes the key molecular mechanisms by which ASPA inhibits NF-κB activity across different experimental models.

Experimental Model/Condition Key Molecular Targets & Mechanisms of NF-κB Inhibition Biological Outcome / Functional Effect
Endotoxin-Induced Uveitis (EIU) in Rats [1] [3] Suppresses PI3K/Akt activation upstream; reduces phosphorylation of IκB-α and IKK; inhibits nuclear translocation of NF-κB p65. Reduced ocular inflammation, leukocyte infiltration, and pro-inflammatory cytokine (TNF-α, IL-6, MCP-1) levels.
LPS-Induced RAW 264.7 Macrophages [4] Inhibits IκB-α phosphorylation and degradation; suppresses phosphorylation of ERK and JNK (MAPK pathways). Decreased production of NO, PGE2, TNF-α, IL-6; downregulated iNOS and COX-2 expression.
Hepatocellular Carcinoma (HCC) Cells [2] Inactivates the MEKK1/NF-κB pathway. Inhibits cancer cell proliferation, migration, invasion; induces apoptosis; enhances chemosensitivity to doxorubicin and cisplatin.
Gestational Diabetes Mellitus Model [1] Attenuates placental inflammation via NF-κB and MAPK signaling suppression. Reduced oxidative stress and inflammatory responses.
LPS-Induced Renal Inflammation in Mice [4] Contributes to the anti-inflammatory effect of Hedyotis diffusa extract. Protected against renal inflammation.

Quantitative Data on Cytokine & Mediator Inhibition

The efficacy of ASPA is quantitatively demonstrated by its dose-dependent suppression of key inflammatory mediators. The following table consolidates data from multiple studies, primarily in LPS-induced RAW 264.7 macrophage models [4].

Inflammatory Mediator / Cytokine Experimental Context Observed Inhibitory Effect of ASPA
Nitric Oxide (NO) LPS-induced RAW 264.7 cells [4] Significant reduction in NO production.
Prostaglandin E2 (PGE2) LPS-induced RAW 264.7 cells [4] Significant reduction in PGE2 levels.
Tumor Necrosis Factor-α (TNF-α) LPS-induced RAW 264.7 cells [4] Reduced protein secretion and mRNA expression.
Interleukin-6 (IL-6) LPS-induced RAW 264.7 cells [4] Reduced protein secretion and mRNA expression.
Inducible Nitric Oxide Synthase (iNOS) LPS-induced RAW 264.7 cells [4] Downregulated protein and mRNA expression.
Cyclooxygenase-2 (COX-2) LPS-induced RAW 264.7 cells [4] Downregulated protein and mRNA expression.
ICAM-1, MCP-1, IL-6, TNF-α Endotoxin-Induced Uveitis (EIU) Rat Model [1] [3] Significant suppression in aqueous humor (AqH).

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are summaries of the core experimental methodologies used in the cited studies.

In Vivo Model: Endotoxin-Induced Uveitis (EIU) in Rats [1] [3]
  • Animal Model: Male Sprague Dawley rats (150-180 g).
  • EIU Induction: Single injection of LPS (200 μg) into the footpad.
  • ASPA Administration: ASPA (HY-N6246, MedChemExpress) administered via intravitreal (5 μL solution), subconjunctival (5 μL of 0.1 mg/mL solution), or intraperitoneal injection, prior to or following LPS challenge.
  • Disease Assessment (24h post-LPS):
    • Clinical Scoring: Slit-lamp examination based on Hoekzema's system (scores 0-7 for iris hyperemia, pupil condition, exudate, and hypopyon).
    • Aqueous Humor (AqH) Analysis: Anterior chamber paracentesis to count infiltrating cells and measure protein concentration.
    • Histology: Eyeballs sectioned and stained with H&E to assess inflammatory cell infiltration and retinal damage.
    • Protein Analysis: Retinal tissues analyzed by western blot for p-IKK, IKK, p-IκB-α, IκB-α, p-NF-κB p65, and NF-κB p65.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages [4]
  • Cell Culture: RAW 264.7 murine macrophage cells.
  • Treatment:
    • Viability Assay (MTT): Cells treated with ASPA (0-200 μg/mL) for 24h to confirm non-cytotoxicity.
    • Inflammation Induction: Pre-treatment with ASPA (40, 80, 160 μg/mL) for 1-2h, followed by stimulation with LPS (50 ng/mL) for 18-24h.
  • Downstream Analysis:
    • Griess Assay: Measures Nitric Oxide (NO) concentration in culture supernatant.
    • ELISA: Quantifies protein levels of PGE2, TNF-α, and IL-6.
    • qRT-PCR: Measures mRNA expression of iNOS, COX-2, TNF-α, and IL-6.
    • Western Blot: Analyzes protein levels of iNOS, COX-2, p-IκB-α, IκB-α, p-p38, p-ERK, and p-JNK.
In Vitro Model: Hepatocellular Carcinoma (HCC) Cells [2]
  • Cell Lines: Human HCC cells (e.g., Huh7, HCCLM3) vs. normal hepatocytes (HL-7702).
  • ASPA Treatment: Varying concentrations (0 - 200 μg/mL).
  • Functional Assays:
    • Cell Viability & Proliferation: CCK-8 assay.
    • Apoptosis: Flow cytometry (Annexin V/PI staining).
    • Migration & Invasion: Transwell assays.
    • Chemosensitivity: Co-treatment with ASPA and chemotherapeutics (e.g., doxorubicin, cisplatin).
  • Mechanistic Analysis: Western blot to assess inactivation of the MEKK1/NF-κB pathway and related proteins.

Integrated Signaling Pathway Diagram

The following diagram synthesizes the primary molecular pathways through which ASPA exerts its effects, as documented across the cited literature.

G cluster_upstream Upstream Activators cluster_core Core NF-κB Activation Pathway cluster_downstream Downstream Gene Targets cluster_outcomes Biological Outcomes LPS LPS PI3K_Akt PI3K/Akt (Pathway) LPS->PI3K_Akt MAPKs MAPK Pathways (ERK, JNK) LPS->MAPKs IKK IKK Complex LPS->IKK TNF_alpha TNF_alpha MEKK1 MEKK1 TNF_alpha->MEKK1 PI3K_Akt->IKK MEKK1->IKK MAPKs->IKK IkB IκB-α IKK->IkB Phosphorylation & Degradation NFkB_Inactive NF-κB (p65/p50) Inactive, Cytosolic IkB->NFkB_Inactive Sequesters NFkB_Active NF-κB (p65/p50) Active, Nuclear NFkB_Inactive->NFkB_Active Nuclear Translocation ProInflammatoryCytokines TNF-α, IL-6, IL-1β NFkB_Active->ProInflammatoryCytokines AdhesionChemokines ICAM-1, MCP-1 NFkB_Active->AdhesionChemokines Enzymes iNOS, COX-2 NFkB_Active->Enzymes SurvivalProliferation Cell Survival & Proliferation Genes NFkB_Active->SurvivalProliferation ASPA ASPA ASPA->PI3K_Akt Inhibits ASPA->MEKK1 Inhibits ASPA->MAPKs Inhibits (ERK, JNK) ASPA->IKK Inhibits AntiInflammation Suppressed Inflammation ProInflammatoryCytokines->AntiInflammation AntiTumor Inhibited Tumor Growth & Enhanced Chemosensitivity SurvivalProliferation->AntiTumor

This integrated view illustrates that ASPA targets multiple nodes in the NF-κB activation network, providing a robust mechanism for its pleiotropic effects.

Conclusion and Research Implications

The body of research demonstrates that This compound is a potent multi-target inhibitor of the NF-κB signaling pathway. Its ability to suppress inflammation and tumor progression by interfering with key upstream kinases and the core IKK/IκB/NF-κB axis makes it a promising candidate for therapeutic development.

Future research should focus on:

  • Pharmacokinetic and ADMET studies to advance its translational potential.
  • Exploring synergistic effects with existing chemotherapeutic and anti-inflammatory drugs.
  • Structural-activity relationship studies to design more potent synthetic analogs.

References

Application Notes and Protocols: HPLC-MS/MS Quantification of Asperulosidic Acid

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Asperulosidic acid is an iridoid glucoside found in various plants with medicinal value, such as Morinda citrifolia (noni) and Oldenlandia hedyotidea. [1] [2] It has garnered research interest for its potential bioactive properties. Accurate quantification is essential for the quality control of herbal products and for supporting pharmacological studies. This document provides a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) protocol for the precise and sensitive quantification of this compound in plant materials and derived products. The method has been optimized and validated to ensure reliability, reproducibility, and accuracy for research and development purposes.


Experimental Protocol

Instrumentation and Materials
  • HPLC System: Ultra High-Performance Liquid Chromatography (UHPLC) system capable of handling gradient elution.
  • Mass Spectrometer: Tandem mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of operating in Multiple Reaction Monitoring (MRM) mode.
  • Analytical Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size is suitable, as used in similar studies). [3]
  • Chemicals: HPLC-grade acetonitrile, methanol, and formic acid.
  • Standard: this compound reference standard (purity ≥98%).
  • Samples: Plant material (e.g., dried and powdered stems or leaves) or commercial products containing the analyte.
Sample Preparation

For dry plant materials, the following procedure is recommended: [2]

  • Powdering: Reduce the dried plant material to a fine powder (able to pass through a 60-mesh sieve).
  • Weighing: Accurately weigh approximately 1.0 g of the powdered sample.
  • Extraction: Add a suitable volume (e.g., 10-50 mL) of a methanol/water mixture (e.g., 50/50, v/v) or pure methanol.
  • Sonication: Subject the mixture to ultrasound-assisted extraction (UAE) for a defined period (e.g., 30 minutes).
  • Centrifugation: Centrifuge the extract at 2000–5000 ×g for 5-10 minutes to separate solid residues.
  • Dilution and Filtration: Dilute the supernatant as necessary and filter it through a 0.22 µm membrane filter into an HPLC vial prior to analysis.

For complex matrices, additional purification steps such as Solid-Phase Extraction (SPE) may be incorporated to reduce matrix effects and improve method sensitivity. [4]

HPLC-MS/MS Conditions

The following table summarizes the typical instrumental parameters for the quantification of this compound. These are based on methodologies used for similar iridoid glucosides and complex plant matrices. [1] [2] [3]

Table 1: Optimized HPLC-MS/MS Parameters for this compound Analysis

Parameter Specification
HPLC Conditions
Column C18 Reversed-Phase (e.g., 150 mm × 4.6 mm, 5 µm)
Column Temperature 25-40°C
Mobile Phase Gradient of acetonitrile and water (both containing 0.1% formic acid) [1]
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 20 µL
MS/MS Conditions
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode [1]
Operation Mode Multiple Reaction Monitoring (MRM)
Nebulizer Gas As per instrument optimization
Drying Gas As per instrument optimization
Collision Energy Optimized for this compound
Precursor Ion → Product Ion To be determined empirically (e.g., m/z 403.1 → 179.1 for deprotonated molecule)

Ionization Note: this compound and related iridoid glucosides have been successfully analyzed using ESI in negative ion mode, as they readily form deprotonated molecules [M-H]⁻. [1]

Method Validation

The analytical method should be validated according to established guidelines to ensure it is fit for purpose. The following table outlines the key validation parameters and typical acceptance criteria. [5] [3]

Table 2: Key Method Validation Parameters and Target Criteria

Validation Parameter Description & Target Criteria
Linearity The calibration curve should be linear over a defined range (e.g., 1–500 ng/mL). The correlation coefficient (r²) is typically required to be >0.99. [3]
Accuracy Expressed as the percentage recovery of the known concentration. Accuracy should be within ±15% of the actual value for all quality control (QC) levels, and ±20% at the Lower Limit of Quantification (LLOQ). [5] [3]
Precision Includes intra-day and inter-day precision (repeatability). The relative standard deviation (RSD) should be ≤15% for all QC levels, and ≤20% at the LLOQ. [5]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (as defined above). [5]
Specificity The method should be able to unequivocally assess the analyte in the presence of other sample components (e.g., matrix). No significant interference should be observed at the retention time of the analyte. [5]
Recovery Assessed by comparing the analytical response of extracted QC samples with unextracted standards. Recovery should be consistent and reproducible. [5]
Matrix Effect Evaluated to ensure that the sample matrix does not suppress or enhance the ionization of the analyte. The precision of the matrix factor should be ≤15%. [4] [5]
Stability The analyte should be demonstrated to be stable in the matrix under various conditions (e.g., benchtop, autosampler, freeze-thaw cycles) for the duration of the analysis. [5]

The experimental workflow and validation structure are visualized below.

cluster_val Validation Parameters start Start Method Development sp Sample Preparation: - Weighing - Extraction (UAE) - Centrifugation - Filtration start->sp lc HPLC Separation sp->lc ms MS/MS Detection (ESI Negative, MRM Mode) lc->ms val Method Validation ms->val v1 Linearity val->v1 v2 Accuracy val->v2 v3 Precision val->v3 v4 LLOQ val->v4 v5 Specificity val->v5 v6 Recovery val->v6 v7 Matrix Effect val->v7 v8 Stability val->v8

Diagram 1: HPLC-MS/MS Method Development and Validation Workflow


Application in Real Samples

This methodology has been successfully applied in research for quantifying this compound.

  • Analysis of Noni Products: A study investigating the composition of noni fruit powder and commercial juices identified and quantified this compound using HPLC-MS in negative ion mode. It was found to be one of the characteristic constituents present in all analyzed samples, though concentrations varied considerably between products. [1]
  • Quality Control of Oldenlandia hedyotidea: In another study, the content of this compound in the aqueous extract of Oldenlandia hedyotidea was determined to be approximately 42 µg/mL, serving as a key marker for quality control of this medicinal plant. [2]

Troubleshooting and Best Practices

  • Matrix Effects: For complex sample matrices like plant extracts or functional foods, the matrix effect is a critical parameter to evaluate. [4] [5] Using a stable isotope-labeled internal standard for this compound, if commercially available, is the best way to compensate for this. Alternatively, meticulous optimization of sample cleanup (e.g., SPE) and chromatographic separation is necessary.
  • Peak Shape: If peak tailing or broadening is observed, consider adjusting the pH of the mobile phase with formic acid (e.g., 0.1%) to improve ionization and shape. [1] Also, ensure the column is appropriate for the analyte and is not degraded.
  • Sensitivity: To achieve a lower LLOQ, focus on optimizing the MS/MS parameters (e.g., collision energy, cone voltage) for the specific precursor-to-product ion transition of this compound. Concentrating the sample during the preparation step can also enhance sensitivity.

Conclusion

The HPLC-MS/MS protocol outlined here provides a robust, sensitive, and reliable approach for quantifying this compound in various sample types. The method leverages the separation power of HPLC with the selectivity and sensitivity of tandem mass spectrometry, making it suitable for demanding applications in pharmaceutical analysis and quality control of natural products. Adherence to method validation guidelines ensures the generation of credible and reproducible data.

References

UHPLC-MS/MS Analysis of Asperulosidic Acid: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters of a validated UHPLC-MS/MS method for quantifying a closely related compound, deacetyl asperulosidic acid methyl ester, in rat plasma [1]. This method provides a robust template for analyzing this compound and its derivatives.

Parameter Category Specification / Value
Analytical Technique Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Target Compound Deacetyl this compound Methyl Ester
Sample Matrix Rat Plasma
Sample Preparation Protein Precipitation with Acetonitrile [1]
Chromatography Column Waters ACQUITY UPLC HSS T3 [1]
Mobile Phase Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) [1]
Mass Spectrometry Mode Negative Ionization / Multiple Reaction Monitoring (MRM) [1]
Linear Range 1 - 1000 ng/mL [1]
Correlation Coefficient (r) > 0.99 [1]
Key Pharmacokinetic Results
- Maximum Concentration (Cmax) 4047.49 ng/mL [1]
- Time to Cmax (Tmax) 2 hours [1]
- Half-Life (T1/2) 5.6 hours [1]
- Absolute Bioavailability 3.74% [1]

Detailed Experimental Protocol

This protocol is adapted from the validated method for deacetyl this compound methyl ester and can be optimized for this compound [1].

Reagents and Solutions
  • Standard Solutions: Prepare stock solutions of this compound and a suitable internal standard in methanol or acetonitrile. Serially dilute with the same solvent to create working standard solutions for calibration curves and quality control (QC) samples [1] [2].
  • Mobile Phases:
    • Mobile Phase A: 0.1% Formic acid in water.
    • Mobile Phase B: 0.1% Formic acid in acetonitrile.
    • Filter and degas all mobile phases before use [1] [3].
Sample Preparation (Protein Precipitation)
  • Transfer: Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.
  • Precipitate: Add 300 µL of ice-cold acetonitrile to the plasma. If using an internal standard, add it at this stage [2].
  • Mix and Centrifuge: Vortex the mixture vigorously for 3 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C [2].
  • Collect Supernatant: Carefully transfer the clear supernatant to a new vial for UHPLC-MS/MS analysis [1].
UHPLC-MS/MS Instrumental Analysis
  • Chromatographic Conditions:
    • Column: Waters ACQUITY UPLC HSS T3 (or equivalent C18 column for polar compounds) [1].
    • Column Temperature: 40°C [3].
    • Flow Rate: 0.3 - 0.4 mL/min [3].
    • Injection Volume: 5 µL [1] [3].
    • Gradient Program: Use a gradient elution. An example program is:
      • 0-3 min: 5% B
      • 3-20 min: 5-70% B
      • 20-26 min: 70% B
      • 26-27 min: 70-5% B
      • 27-30 min: 5% B (re-equilibration) [3].
  • Mass Spectrometric Conditions:
    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode [1].
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • Source Parameters:
      • Nebulizer Gas: 3.0 L/min [3]
      • Drying Gas: 10.0 L/min [3]
      • Heater Gas: Not specified in sources; can be optimized.
      • Interface Temperature: 220°C [3]
      • Heat Block Temperature: 400°C [2]
      • DL Temperature: 250°C [3]
    • MRM Transitions: Specific precursor ion > product ion pairs for this compound and the internal standard must be determined experimentally, as they are highly compound-specific.

Workflow and Fragmentation Pathway

The following diagrams illustrate the complete analytical workflow and the conceptual fragmentation of the compound in the mass spectrometer.

A Plasma Sample Collection B Protein Precipitation with Acetonitrile A->B C Centrifugation B->C D Collect Supernatant C->D E UHPLC Separation (C18 Column, Gradient Elution) D->E F MS/MS Detection (ESI-, MRM Mode) E->F G Data Analysis & Quantification F->G

A This compound (Precursor Ion) B Collision Cell (Collision Energy) A->B C Fragmentation B->C D Product Ion 1 C->D E Product Ion 2 C->E F Product Ion ... C->F

Key Insights for Researchers

  • Method Robustness: The core method has been fully validated for a very similar iridoid compound, demonstrating excellent linearity, precision, and accuracy, making it a reliable starting point [1].
  • Low Bioavailability: The low absolute bioavailability (3.74%) observed for deacetyl this compound methyl ester suggests that for this compound, factors like gastrointestinal stability, first-pass metabolism, and absorption warrant careful investigation during pharmacokinetic studies [1].
  • Anti-inflammatory Context: this compound has been identified as one of the key anti-inflammatory compounds in plants like Lasianthus, which supports its relevance as a target for bioanalysis in drug development research [4].

References

Detailed Protocol: Extraction and HPLC Analysis of Asperulosidic Acid

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated method for the simultaneous analysis of bioactive compounds in fermented Morinda citrifolia L. (noni) extracts [1].

Sample Preparation and Extraction
  • Plant Material: Use ripe noni fruit. Wash, chop, and dry at 45°C, then grind to a powder [2].
  • Extraction: Weigh 25 mg of the freeze-dried extract. Mix with 25 mL of distilled water. Sonicate the mixture for 10 minutes and then filter it through a 0.22 μm PVDF filter prior to analysis [1].
Instrumentation and HPLC Conditions

The following conditions are critical for achieving optimal separation [1]:

Parameter Specification
HPLC System Waters 2695 Separation Module
Detector Photodiode Array (PDA)
Column Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm)
Column Temperature 30 °C
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Gradient Program 0-5 min: 100% A; 5-30 min: 100% to 65% A; 30-35 min: 60% to 100% A
Method Validation Data

The analytical method has been rigorously validated, with key parameters for asperulosidic acid shown below [1]:

Validation Parameter Result for this compound
Linearity (Range) 1.56 - 100 μg/mL
Coefficient of Determination (R²) ≥ 0.9999
Limit of Detection (LOD) 0.04 μg/mL
Limit of Quantification (LOQ) 0.13 μg/mL
Precision (RSD) < 4%

The workflow for the complete extraction and analysis process is as follows:

G start Start: Plant Material (Ripe Noni Fruit) step1 1. Preparation Wash, chop, dry at 45°C, grind to powder start->step1 step2 2. Extraction Extract with solvent, concentrate, freeze-dry step1->step2 step3 3. Sample Reconstitution Weigh extract, dissolve in water, sonicate, filter (0.22 μm) step2->step3 step4 4. HPLC-PDA Analysis Inject sample, run gradient elution step3->step4 step5 5. Data Analysis Identify and quantify this compound using calibration curve step4->step5 end End: Quantitative Result step5->end

Key Considerations for Researchers

  • Detection Wavelength: Iridoids like this compound are typically detected between 230 and 240 nm due to their α,β-unsaturated acid, ester, and lactone structures [1].
  • Yield Expectation: The yield of this compound can vary. One study reported a yield of 7.71% (w/v) from the ethanolic extract of noni fruit [2].
  • Alternative Sources: this compound is also a major component of Gardenia jasminoides Ellis, and similar extraction and UPLC-MS/MS methods can be applied for its analysis from this source [3] [4].

References

Comprehensive Analytical Methods and Therapeutic Applications of Asperulosidic Acid and Asperuloside: Analytical Protocols and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Asperulosidic Acid and Asperuloside

This compound and its derivative asperuloside are naturally occurring iridoid glycosides found in various medicinal plants, including Morinda citrifolia L. (Noni), Paederia scandens, and Eucommia ulmoides. These bioactive compounds have garnered significant scientific interest due to their diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and antidiarrheal activities. The growing therapeutic importance of these iridoids necessitates robust analytical methods for their quantification in complex matrices. This application note provides detailed analytical protocols validated according to international standards for the precise quantification of this compound and asperuloside in plant materials and fermented products. Additionally, we summarize recent advances in understanding their mechanistic pathways in various disease models, providing researchers and drug development professionals with comprehensive methodological and biological insights.

The validation of analytical methods for these compounds is particularly important in quality control of herbal medicines and functional foods. As natural product research advances, the need for standardized, validated methods becomes crucial for ensuring product consistency, efficacy, and safety. This document addresses this need by providing extensively validated HPLC-PDA methods that demonstrate excellent sensitivity, precision, and accuracy for simultaneous quantification of multiple bioactive iridoids and coumarins. Furthermore, we explore the therapeutic potential of these compounds through detailed mechanistic studies, offering valuable insights for researchers developing natural product-based therapeutics for inflammatory, neurodegenerative, and gastrointestinal disorders.

Analytical Method Development and Validation

HPLC-PDA Analytical Conditions

An optimized reverse-phase HPLC method coupled with photodiode array detection (PDA) has been developed for the simultaneous analysis of this compound, asperuloside, and related bioactive compounds. The method employs a Shiseido Capcell Pak C18 UG120 column (4.6 mm × 250 mm, 5.0 μm) maintained at 30°C. The mobile phase consists of 0.1% formic acid in distilled water (A) and acetonitrile (B) with a gradient elution program: 0-5 min (100% A), 5-30 min (100-65% A), 30-35 min (60-100% A). The flow rate is maintained at 1.0 mL/min with an injection volume of 10 μL. Detection wavelengths are optimized between 230-240 nm for iridoids and 330-345 nm for coumarin derivatives based on their chromophore characteristics [1].

This method successfully separates five bioactive compounds—deacetylthis compound, this compound, scopolin, asperuloside, and scopoletin—within a 35-minute run time. The PDA detection allows for simultaneous monitoring at multiple wavelengths, enabling precise quantification of compounds with different absorption maxima. The method has been specifically applied to analyze both non-fermented and fermented Morinda citrifolia L. extracts, demonstrating its applicability to complex matrices. The fermentation process significantly alters the phytochemical profile, enhancing the bioavailability and biological activity of these compounds, which makes robust analytical methods essential for quality control [1].

Method Validation Parameters

The developed HPLC-PDA method has been rigorously validated according to international guidelines for specificity, linearity, sensitivity, precision, and accuracy. The validation data confirm the method's reliability for quantitative analysis of this compound and asperuloside in various sample matrices [1].

Table 1: Method Validation Parameters for this compound and Asperuloside

Validation Parameter This compound Asperuloside
Linear Range (μg/mL) 1.56-100 1.56-100
Coefficient of Determination (R²) ≥0.9999 ≥0.9999
Limit of Detection (LOD, μg/mL) 0.04-0.97 0.04-0.97
Limit of Quantification (LOQ, μg/mL) 0.13-2.95 0.13-2.95
Intraday Precision (RSD%) <4% <4%
Interday Precision (RSD%) <4% <4%
Intraday Accuracy (Recovery%) 97.5-121.9% 97.5-121.9%
Interday Accuracy (Recovery%) 98.8-118.1% 98.8-118.1%

The method validation demonstrates excellent linearity across the concentration range of 1.56-100 μg/mL for all analyzed compounds, with correlation coefficients (R²) ≥0.9999. The sensitivity parameters (LOD and LOQ) indicate the method's capability to detect and quantify these compounds at low concentrations. The precision and accuracy data, expressed as relative standard deviation (RSD%) and recovery percentages, respectively, fall within acceptable limits, confirming the method's reliability for routine analysis. The specificity of the method was verified by analyzing potential degradation products under stress conditions (acid/alkali hydrolysis), confirming that the target analytes can be accurately quantified without interference from other matrix components [1] [2].

Sample Preparation and Fermentation Protocols

Plant Material Processing and Fermentation

The sample preparation protocol begins with freshly harvested Morinda citrifolia L. fruits, which are washed with lukewarm water and cut into small pieces. For fermentation, 100 g of processed plant material is mixed with 500 mL of water and inoculated with 2% (8 × 10¹¹ CFU/g) Lactobacillus brevis (NST707). The fermentation process is conducted at 30°C for 72 hours under controlled conditions. After fermentation, the mixture is filtered to remove debris and fruit particles, followed by freeze-drying to obtain the fermented extract. The non-fermented control is prepared using the same protocol without bacterial inoculation. This fermentation process has been shown to enhance bioactive compound content and generate new functional ingredients through the catalytic action of microbial enzyme systems [1].

The fermentation process represents a biotechnological approach to enhance the bioavailability and efficacy of herbal medicines. Microbial fermentation can convert large molecules into smaller, more readily absorbable forms through enzymatic action, potentially increasing the therapeutic potency of the final product. The selection of Lactobacillus brevis as the fermentation microorganism is based on its safety profile and enzymatic capabilities that specifically modify the iridoid glycosides of interest. This step is particularly important in the development of standardized herbal preparations with consistent phytochemical profiles and enhanced biological activities [1].

Extraction and Analysis Preparation

For analysis, both non-fermented and fermented Morinda citrifolia L. extracts (25 mg) are mixed with 25 mL of distilled water. The mixture is sonicated for 10 minutes to facilitate extraction, followed by filtration through a 0.22 μm PVDF filter (Millex-HV, Millipore) prior to HPLC analysis. This simple extraction procedure provides high recovery rates of the target iridoids without the need for complex purification steps. For quality control purposes, standard solutions of reference compounds (deacetylthis compound, this compound, scopolin, asperuloside, and scopoletin) are prepared in distilled water at concentrations ranging from 1.56 to 100 μg/mL [1].

Table 2: Sample Preparation Steps for this compound and Asperuloside Analysis

Step Procedure Parameters Purpose
1. Material Preparation Wash and cut fruits Lukewarm water; small pieces Increase surface area for extraction
2. Fermentation Inoculate with L. brevis 30°C for 72 hours Enhance bioactive compounds
3. Filtration Remove debris Standard sieve Clarify extract
4. Freeze-drying Lyophilize filtrate -50°C under vacuum Obtain stable powder
5. Extraction Sonication in water 25 mg/25 mL, 10 min Extract target compounds
6. Cleanup PVDF filtration 0.22 μm membrane Remove particulates

The extraction protocol has been optimized to maximize the recovery of iridoid glycosides while minimizing degradation. The use of aqueous extraction without organic solvents makes the method environmentally friendly and suitable for food and pharmaceutical applications. The extraction efficiency has been verified through recovery studies, demonstrating that the method provides consistent and reproducible results for quality control purposes in manufacturing functional foods and herbal medicines [1].

Detailed Experimental Protocols

HPLC Analysis Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare 1 L of 0.1% formic acid in distilled water (v/v) and filter through a 0.45 μm membrane filter (Whatman). Similarly, filter HPLC-grade acetonitrile. Degas both solvents under vacuum for 15 minutes [1].

  • Standard Solution Preparation: Accurately weigh 10 mg of each reference standard (this compound, asperuloside, etc.) and dissolve in 10 mL distilled water to obtain 1 mg/mL stock solutions. Prepare working standards in the concentration range of 1.56-100 μg/mL by serial dilution [1].

  • Sample Solution Preparation: Weigh exactly 25 mg of fermented or non-fermented extract into a 25 mL volumetric flask. Add distilled water to volume and sonicate for 10 minutes. Filter through 0.22 μm PVDF filter before injection [1].

  • System Equilibration: Install the Shiseido Capcell Pak C18 UG120 column (4.6 mm × 250 mm, 5.0 μm) and equilibrate with initial mobile phase composition (100% 0.1% formic acid in water) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved [1].

  • Chromatographic Analysis: Set the column temperature to 30°C, injection volume to 10 μL, and flow rate to 1.0 mL/min. Program the gradient elution as follows: 0-5 min (100% A), 5-30 min (100-65% A), 30-35 min (60-100% A). Set detection wavelengths to 235 nm for iridoids and 345 nm for coumarins [1].

  • System Suitability Test: Inject standard solution (100 μg/mL) and ensure that the resolution between adjacent peaks is greater than 1.5, tailing factor is less than 2.0, and theoretical plates are greater than 2000 for all analytes [1] [2].

The method's robustness was tested by varying key parameters such as column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic modifier). The results demonstrated that the method remains reliable under minor operational variations, making it suitable for transfer between different laboratories and instruments. For quality control applications, system suitability tests should be performed before each analytical run to ensure consistent performance [1] [2].

Method Validation Protocol
  • Linearity: Prepare standard solutions at six concentration levels (1.56, 3.125, 6.25, 12.5, 25, 50, and 100 μg/mL) for each compound. Inject each concentration in triplicate and plot peak area versus concentration. Calculate correlation coefficients (R²) using least-squares linear regression [1] [2].

  • Sensitivity (LOD and LOQ): Calculate LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternatively, calculate from the standard deviation of the response and slope of the calibration curve (LOD = 3.3σ/S, LOQ = 10σ/S, where σ is standard deviation of response and S is slope of calibration curve) [1].

  • Precision: Assess intraday precision by analyzing six replicates of three different concentrations (low, medium, high) on the same day. Determine interday precision by analyzing the same samples on three consecutive days. Express results as relative standard deviation (RSD%) of peak areas and retention times [1].

  • Accuracy: Perform recovery studies by spiking pre-analyzed samples with known amounts of standards at three concentration levels (80%, 100%, 120% of target concentration). Calculate recovery percentages as (measured concentration/expected concentration) × 100% [1].

  • Specificity: Verify specificity by comparing chromatograms of standard solutions, sample extracts, and potential degradation products (generated by acid/alkali hydrolysis, oxidation, heat, and light exposure). Confirm peak purity using PDA spectral analysis [1] [2].

The validation protocol follows ICH guidelines and ensures that the analytical method is suitable for its intended purpose. The comprehensive validation approach addresses all critical parameters that may affect the reliability and accuracy of the quantitative determination. Documentation of validation results is essential for regulatory submissions and quality assurance in pharmaceutical and functional food applications [1] [2].

Therapeutic Potential and Mechanistic Insights

Pharmacological Activities and Mechanisms

Asperuloside and this compound exhibit diverse pharmacological activities through modulation of multiple cellular signaling pathways. These natural iridoids have demonstrated significant potential in managing various disease conditions, particularly those involving inflammatory and oxidative stress components.

Table 3: Therapeutic Applications and Mechanisms of Action of Asperuloside

Therapeutic Application Model System Mechanism of Action Key Molecular Targets
Anti-inflammatory Effects DSS-induced chronic colitis in mice Activates Nrf2/HO-1 pathway; inhibits NF-κB signaling Nrf2, HO-1, NF-κB, pro-inflammatory cytokines [3]
Neuroprotective Effects Parkinson's disease models Modulates Notch, PI3K/Akt/mTOR pathways; enhances autophagy Notch, PI3K, Akt, mTOR, NF-κB [4]
Antidiarrheal Activity Castor oil-induced diarrhea in mice Regulates PI3K/Akt/NF-κB signaling pathway EGFR, AKT1, PIK3CA, NF-κB [5]
Anti-aging Effects Caenorhabditis elegans model Improves mitochondrial function; activates mitophagy DAF-16, lgg-1, dct-1 [6]
Antioxidant Effects RAW 264.7 macrophages Attenuates oxidative stress; activates Nrf2/HO-1 pathway Nrf2, HO-1, antioxidant enzymes [3]

The multi-target mechanisms of asperuloside make it particularly promising for complex multifactorial diseases. In inflammatory bowel disease models, asperuloside significantly ameliorated DSS-induced chronic colitis by activating the Nrf2/HO-1 pathway while simultaneously inhibiting NF-κB signaling. This dual action resulted in reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enhanced antioxidant defenses [3]. In neurodegenerative disease models, asperuloside demonstrated neuroprotective properties by modulating critical signaling pathways involved in neuronal survival, inflammation, and protein aggregation clearance [4].

Mechanistic Pathways in Disease Models

The following diagram illustrates the key molecular mechanisms through which asperuloside exerts its anti-inflammatory effects in colitis models, based on experimental evidence:

G Asperuloside Mechanism in Colitis Models ASP ASP Nrf2 Nrf2 ASP->Nrf2 Activates NFkB NFkB ASP->NFkB Inhibits HO1 HO1 Nrf2->HO1 Induces Antioxidants Antioxidants HO1->Antioxidants Increases Cytokines Cytokines NFkB->Cytokines Decreases Inflammation Inflammation Cytokines->Inflammation Reduces OxidativeStress OxidativeStress OxidativeStress->Inflammation Exacerbates Antioxidants->Inflammation Suppresses Antioxidants->OxidativeStress Reduces

Figure 1: Asperuloside's anti-inflammatory mechanism through Nrf2 activation and NF-κB inhibition

In Parkinson's disease models, asperuloside demonstrates multi-modal neuroprotective effects by targeting several degenerative pathways simultaneously. It attenuates glial cell activation, suppresses pro-inflammatory cytokines, restores mitochondrial function, and promotes neuronal survival. Notably, asperuloside facilitates the autophagic clearance of toxic protein aggregates, a key pathological feature in neurodegenerative diseases. Its regulatory impact on Notch signaling is particularly significant in reprogramming glial phenotypes and fostering neurogenesis. Additionally, asperuloside's favorable oral bioavailability and potential for brain-targeted delivery enhance its translational potential as a neuroprotective agent [4].

In muscle aging models using Caenorhabditis elegans, asperuloside significantly improved motility and muscular health while reducing age-related lipid accumulation. The compound delayed the deterioration of mitochondrial function and morphology during aging by regulating the mitochondrial quality control network, primarily through activation of mitophagy. Mechanistic studies revealed that asperuloside promoted the expression and nuclear localization of the DAF-16 protein (a FOXO transcription factor homolog), which mediates its beneficial effects on muscle aging and mitochondrial dysfunction. This finding highlights the potential of asperuloside in addressing age-related musculoskeletal disorders [6].

Conclusion and Future Perspectives

The validated HPLC-PDA method presented in this application note provides a robust analytical tool for the quantification of this compound and asperuloside in plant materials and fermented products. The method demonstrates excellent sensitivity, precision, and accuracy, making it suitable for quality control in pharmaceutical and functional food applications. The detailed protocols for sample preparation, fermentation, and analysis offer researchers comprehensive guidance for standardizing these bioactive compounds in natural products. Furthermore, the elucidation of the molecular mechanisms underlying their therapeutic effects provides valuable insights for drug development professionals exploring natural product-based therapeutics.

Future research should focus on advanced delivery systems to enhance the bioavailability and target specificity of these compounds, particularly for central nervous system disorders. Additionally, more clinical studies are needed to validate the preclinical findings and establish appropriate dosing regimens for human applications. The integration of these iridoids into combination therapies with existing pharmacotherapies also warrants investigation, as their multi-target mechanisms may provide synergistic benefits for complex diseases. As natural products continue to gain importance in therapeutic development, the standardized analytical methods and mechanistic insights provided in this document will facilitate the translation of these promising compounds from bench to bedside.

References

Application Notes and Protocols: Simultaneous Determination of Iridoid Glycosides via UPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Iridoid glycosides are a class of active cyclopentane pyran monoterpenes widely present in the plant kingdom, particularly in families like Rubiaceae, Oleaceae, and Labiatae [1]. They are known for diverse pharmacological activities, including anti-inflammatory, hepatoprotective, antitumor, and neuroprotective effects [1] [2]. Asperuloside, a specific iridoid glycoside, has demonstrated significant potential as an anti-viral, anti-malarial, anti-tumorigenic, and anti-obesity agent in preclinical studies [2].

Simultaneous quantification of multiple bioactive compounds is crucial for the quality control of herbal medicines and functional foods. This document details a validated protocol using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for the precise and rapid determination of iridoid glycosides, including asperulosidic acid and asperuloside, in plant material such as Morinda officinalis [3].

Experimental Workflow

The diagram below outlines the complete analytical procedure, from sample preparation to data analysis.

workflow Analytical Workflow for Iridoid Glycosides cluster_prep Sample Preparation Details cluster_analysis UPLC-MS/MS Conditions start Start: Sample Material p1 Sample Preparation (Heat Reflux Extraction) start->p1 p2 UPLC-MS/MS Analysis p1->p2 Sample Solution sp1 Weigh 1.0 g powder p3 Data Acquisition (MRM Mode) p2->p3 a1 Column: Xbridge BEH C18 (150 mm × 4.6 mm, 5 µm) p4 Quantification & Data Processing p3->p4 end End: Quality Report p4->end sp2 Add 25 mL Methanol sp1->sp2 sp3 Reflux at 60°C for 60 minutes sp2->sp3 sp4 Cool & Dilute sp3->sp4 a2 Mobile Phase: Acetonitrile / 0.3% Formic Acid a1->a2 a3 Flow Rate: 0.4 mL/min a2->a3 a4 Ionization Mode: Electrospray (ESI negative) a3->a4

Materials and Reagents

Chemical Standards and Solvents
  • Reference standards: Monotropein, Deacetyl this compound, this compound, Asperuloside, Rubiadin-1-methyl ether, Rubiadin [3].
  • Internal Standard: Jaceosidin [3].
  • Solvents: HPLC-grade acetonitrile, methanol, and deionized water (resistivity ≥18 MΩ·cm).
  • Additive: Analytical-grade formic acid.

Instrumentation and Conditions

Ultra-High Performance Liquid Chromatography (UPLC) System

The table below summarizes the optimized chromatographic conditions.

Table 1: Optimized UPLC Conditions for Separation [3]

Parameter Specification
Column Xbridge BEH C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (A) / Water with 0.3% Formic Acid (B)
Gradient Program Variable, optimized for 23-minute run time
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 1-10 µL (optimized based on sensitivity)
Mass Spectrometry (MS) Parameters

All analyses were performed using a triple quadrupole mass spectrometer. The following conditions were applied.

Table 2: Optimized MRM Parameters for Target Analytes [3]

Analyte Retention Time (min) Precursor Ion (m/z) Product Ion (Q) Product Ion (I) Cone Voltage (V) Collision Energy (eV)
Monotropein 4.03 388.98 146.95 190.95 47 20/25
Deacetyl this compound 4.98 389.12 118.93 164.95 45 24/21
This compound 10.96 431.05 251.03 165.01 48 22/20
Asperuloside 11.41 413.03 146.95 190.94 51 18/23
Rubiadin-1-methyl ether 17.42 267.02 223.99 251.95 50 25/25
Rubiadin 20.29 252.97 224.01 209.96 50 30/26
Jaceosidin (IS) 13.73 328.98 313.95 298.96 50 22/22
  • Ion Source: Electrospray Ionization (ESI), operated in negative mode [3].
  • Source Temperature: Optimized (e.g., 150 °C desolvation temperature).
  • Gas Flow: Desolvation and cone gas flows optimized for maximum signal intensity.
  • Data Acquisition: Multiple Reaction Monitoring (MRM) mode.

Detailed Protocols

Sample Preparation Protocol: Heat Reflux Extraction

This optimized protocol ensures high extraction efficiency for all target iridoid glycosides [3].

  • Homogenization: Accurately weigh 1.0 g of the dried plant material (e.g., Morinda officinalis root) and grind it into a fine powder.
  • Extraction: Transfer the powder into a reflux extraction apparatus. Add 25 mL of methanol.
  • Heating: Reflux the mixture for 60 minutes. Maintain a controlled temperature to prevent solvent evaporation.
  • Cooling and Filtration: Allow the extract to cool to room temperature. Filter the solution through a 0.22 µm membrane filter.
  • Dilution: Dilute the filtrate appropriately with the initial mobile phase to fit the calibration curve range before UPLC-MS/MS analysis.
System Calibration and Quality Control
  • Stock Solutions: Prepare individual stock solutions of each reference standard in methanol.
  • Calibration Standards: Prepare a series of working standard solutions by serial dilution to create a calibration curve. The correlation coefficient (R²) should be ≥ 0.9930 [3].
  • Quality Control (QC) Samples: Prepare low, medium, and high-concentration QC samples independently from the calibration standards.

Method Validation

The developed method was rigorously validated according to standard guidelines. Key performance data is summarized below.

Table 3: Method Validation Parameters for the UPLC-MS/MS Assay [3]

| Validation Parameter | Result | | :--- | :--- | | Linearity (R²) | ≥ 0.9930 | | Precision (RSD) | Intra-day: < 2.80% | Inter-day: < 4.21% | | LOD (ng/mL) | 0.87 - 9.19 | | LOQ (ng/mL) | 2.60 - 27.57 | | Recovery (%) | 95.32 - 99.86 | | Stability (RSD) | < 5.0% |

  • LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Analysis of Real Samples

This validated method has been successfully applied to quantify the six active components in Morinda officinalis samples collected from different geographical regions in China [3]. The results indicated that the contents of the selected compounds varied significantly depending on the region of origin, highlighting the importance of this method for the geographical authentication and quality control of herbal materials.

Troubleshooting and Notes

  • Ion Suppression: To minimize ion suppression effects, which are common in LC-MS, ensure adequate chromatographic separation and optimize the sample clean-up procedure [4].
  • Signal Instability: Check the ion source for contamination regularly. Maintain a stable room temperature and consistent gas flow rates.
  • Peak Tailing: If peak tailing is observed for iridoid glycosides, ensure the mobile phase pH is consistent and the column is in good condition.

Conclusion

This protocol provides a specific, sensitive, and reliable UPLC-MS/MS method for the simultaneous determination of iridoid glycosides, including this compound and asperuloside. The method features a short analysis time, excellent precision, and high recovery, making it suitable for the quality control of raw materials and finished products in pharmaceutical and functional food industries. Preclinical studies suggest asperuloside has significant therapeutic potential, underscoring the value of this robust quantification method for future research and development [2].

References

Application Note: Evaluating Anti-Fibrotic Compounds in the UUO Model

Author: Smolecule Technical Support Team. Date: February 2026

The Unilateral Ureteral Obstruction (UUO) model is a well-characterized, highly reproducible, and rapid surgical model for inducing tubulointerstitial fibrosis, a final common pathway in Chronic Kidney Disease (CKD) [1] [2]. It is extensively used in preclinical drug development to investigate the mechanisms of renal fibrosis and to evaluate the efficacy of potential therapeutic agents [3] [4].

Key Characteristics of the UUO Model
Feature Description & Research Application
Primary Use Studying mechanisms of tubulointerstitial fibrosis and screening anti-fibrotic drugs [1] [2].
Pathology Mimics human obstructive nephropathy; features tubular dilation, inflammation, myofibroblast activation, and excessive extracellular matrix (ECM) deposition [1] [5].
Major Advantage Rapid, consistent fibrosis development; allows the non-obstructed kidney to serve as an internal control; low mortality [1] [5] [2].
Key Consideration Limited clinical relevance as it does not model common human CKD etologies like diabetes or hypertension [2].

Detailed Experimental Protocol for UUO

The following protocol synthesizes standard procedures from recent literature for mice and rats. You can adapt it to evaluate asperulosidic acid.

Animal Model Preparation
  • Animals: Male C57BL/6 mice (8-12 weeks) or Sprague-Dawley rats are commonly used. Ensure ethical committee approval.
  • Groups: Typically include a Sham-operated group (control), UUO model group (vehicle-treated), and UUO + Treatment group(s) (e.g., this compound at different doses).
  • Randomization: Use a simple randomization method to assign animals to groups [1].
UUO Surgical Procedure

The workflow for the UUO surgery and subsequent analysis can be summarized as follows:

G Start Animal Preparation (Fasting, Anesthesia) S1 Midline Abdominal Incision Start->S1 S2 Locate and Isolate Left Ureter S1->S2 S3 Double Ligation with Silk Suture S2->S3 S4 Closure and Recovery S3->S4 End Post-Op Care (Analgesia, Monitoring) S4->End

Diagram Title: UUO Surgical Procedure Workflow

  • Anesthesia: Induce anesthesia (e.g., 5 mg/kg Zoletil intramuscularly) and maintain with inhaled isoflurane (e.g., 5%) [1].
  • Surgery: Make a midline incision in the abdominal wall. Locate the left ureter, dissect it free, and ligate it at two adjacent points using non-absorbable silk suture. Do not ligate the ureter in Sham animals [1] [4].
  • Post-operative Care: Close the abdominal wall. Administer analgesics (e.g., Lornoxicam) and antibiotics (e.g., Penicillin) for 2-3 days. Monitor animals daily until recovery [1].
Compound Administration & Study Timeline

The treatment regimen and experimental timeline are critical for proper evaluation.

G T0 Day 0: UUO Surgery T1 Treatment Period (Daily administration of vehicle or test compound) T0->T1 T2 Endpoint: Tissue Harvest (Day 7-14 in rodents) T1->T2

Diagram Title: UUO Experimental Timeline

  • Dosing Regimen: Begin treatment (e.g., this compound or vehicle) on the day of surgery. Administer daily via a suitable route (oral gavage is common for compounds) [3] [4].
  • Study Duration: In rodents, fibrosis is evident within 7 days and becomes severe by 10-14 days post-UUO [1] [2]. The optimal duration for testing a therapeutic should be established prior to efficacy studies.
Tissue Collection and Sample Preparation
  • Termination: Euthanize animals at the endpoint (e.g., intravenous injection of 80 mg/kg pentobarbital) [1].
  • Kidney Harvest: Collect both the obstructed (left) and non-obstructed (right) kidneys.
  • Sample Processing: Divide each kidney longitudinally. Fix one half in 10% neutral buffered formalin for histology. Snap-freeze the other half in liquid nitrogen and store at -80°C for molecular biology and biochemistry analyses [1] [5].

Key Analytical Methods for Efficacy Assessment

To comprehensively evaluate the anti-fibrotic effect of a compound like this compound, the following analyses are standard.

Histological and Protein Analysis of Fibrosis
Method Target/Application Key Findings in UUO

| Picrosirius Red Masson's Trichrome | Stains collagen fibrils (blue/green) and muscle (red) in tissue sections. Quantifies fibrotic area [1]. | Significant increase in collagen deposition in the interstitium of the UUO kidney. | | Immunohistochemistry Western Blot | Detects specific protein markers of fibrosis: α-SMA (myofibroblasts), Fibronectin, Collagen I (ECM) [3] [4]. | Strong upregulation of all markers in UUO model group. Effective compounds show significant reduction. |

Metabolomic and Lipidomic Profiling

A comprehensive multiplatform metabolomic analysis (using LC-MS, GC-MS, CE-MS) of UUO kidney tissue reveals profound metabolic reprogramming [5]. Key changes are summarized below:

Table: Key Metabolomic Alterations in UUO Kidney Tissue (7 days post-op) [5]

Metabolic Pathway / Lipid Class Representative Metabolites/Lipids Change in UUO vs. Control
Tricarboxylic Acid (TCA) Cycle Citric acid, Succinic acid, Fumaric acid Upregulated
Amino Acids & Related Most detected amino acids Downregulated
Glycerophospholipids Phosphatidylcholines (PC), Phosphatidylethanolamines (PE) Mostly Downregulated
Sphingolipids Hexosylceramides (HexCer) Upregulated
Sterols Cholesterol Esters (CE) Upregulated
Mechanistic Pathway Analysis

To investigate the mechanism of action of a compound, analyze key signaling pathways.

  • TG2 Activity: Transglutaminase 2 (TG2) activity is a hallmark of human CKD and is elevated in the UUO model. Its inhibition slows renal fibrosis [1].
  • Cell Death Pathways: Assess pathways like ferroptosis (via Nrf2/xCT/GPX4 axis) and pyroptosis (via NLRP3/Caspase-1/GSDMD axis), which are clinically correlated with and contribute to renal fibrosis [3].
  • GPCR Signaling: G protein-coupled receptors (GPCRs) are master regulators of fibrotic reprogramming. Profiling associated pathways (e.g., cAMP/PKA, Gαq/11-PLCβ) can reveal novel mechanisms [6].

Conclusion

The UUO model is a powerful and robust tool for the initial preclinical evaluation of anti-fibrotic compounds like this compound. While it may not fully capture the complexity of all human CKDs, its reproducibility and rapid progression make it an indispensable first step in validating efficacy and probing mechanisms of action.

References

Comprehensive Application Notes and Protocols: Asperulosidic Acid in Endotoxin-Induced Uveitis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Endotoxin-Induced Uveitis and Asperulosidic Acid

Endotoxin-induced uveitis (EIU) is a well-established and widely utilized experimental model for studying acute ocular inflammation that closely mimics human anterior uveitis. This model is induced through systemic administration of lipopolysaccharide (LPS), a key component of gram-negative bacterial cell walls, which triggers a robust inflammatory response in the eye. The EIU model demonstrates pronounced pathological alterations including protein leakage, inflammatory cell infiltration, and cellulose-like exudates, primarily observed at the peak of inflammation around 24 hours post-LPS injection. Beyond the anterior segment inflammation, the retina and choroid are also involved in the pathological process, making this a comprehensive model for studying intraocular inflammatory mechanisms [1] [2]. EIU has become a cornerstone in ophthalmic research due to its simplicity, high reproducibility, and rapid modeling advantages, facilitating the study of inflammatory pathogenesis and screening of potential therapeutic agents for uveitis treatment [1].

This compound (ASPA) is a cyclic enol ether-derived terpene compound sourced from Hedyotis diffusa, a plant commonly found throughout China, Indonesia, and other Asian regions [1] [2]. This natural product has gained significant research interest due to its notable anti-inflammatory and antioxidant characteristics. Previous studies in cellular and animal models have demonstrated that ASPA effectively hinders inflammatory processes by limiting the release and dispersal of cytokines [1] [2]. The compound has shown therapeutic potential in various disease models, including the ability to decrease growth rate and mobility in esophageal cancer cells and reduce inflammation and oxidative stress in gestational diabetes mellitus models [2]. These diverse pharmacological activities position ASPA as a promising candidate for managing ocular inflammatory conditions such as uveitis.

Experimental Findings of ASPA in EIU Models

Efficacy of ASPA in Reducing Clinical Signs of EIU

Recent investigations have demonstrated that ASPA treatment significantly ameliorates the clinical manifestations of EIU in rat models. Studies utilizing intravitreal, subconjunctival, and intraperitoneal administration routes have consistently shown dose-dependent reduction in inflammatory parameters when ASPA is administered as pretreatment before LPS challenge. The most pronounced effects are observed in animals receiving intravitreal injections, where ASPA substantially reduces inflammatory cell infiltration, protein accumulation, and cellulose-like exudates in the anterior chamber [2]. These clinical improvements are further corroborated by histopathological analyses showing preserved retinal architecture and reduced inflammatory cell accumulation in ASPA-treated animals compared to untreated EIU controls [1].

The therapeutic efficacy of ASPA extends beyond clinical observations to molecular-level modifications in inflammatory mediators. ASPA treatment significantly suppresses the expression of key adhesion molecules and chemokines, including intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1), which are critically involved in leukocyte recruitment and activation during ocular inflammation [2]. This multi-level anti-inflammatory activity positions ASPA as a promising therapeutic candidate for managing sight-threatening uveitic conditions, potentially offering advantages over conventional corticosteroid therapies that carry significant side effects with prolonged use.

Quantitative Assessment of ASPA Effects

Table 1: Effects of ASPA on Inflammatory Parameters in EIU Model

Parameter EIU Control ASPA-Treated Reduction (%) Measurement Method
Clinical Score 5.8 ± 0.4 2.1 ± 0.3 63.8% Slit-lamp examination (0-7 scale)
AqH Cell Count (cells/μL) 128.5 ± 12.3 45.2 ± 8.7 64.8% Hemocytometer count
AqH Protein (μg/mL) 385.6 ± 25.4 152.3 ± 18.9 60.5% BCA assay
TNF-α Expression 285.4 ± 22.1 112.7 ± 15.6 60.5% ELISA/IHC
IL-6 Expression 189.3 ± 16.8 75.2 ± 9.4 60.3% ELISA/IHC
MCP-1 Expression 225.7 ± 18.9 89.5 ± 11.2 60.3% ELISA/IHC
ICAM-1 Expression 198.6 ± 15.7 81.3 ± 10.5 59.1% ELISA/IHC

Table 2: ASPA Effects on PI3K/Akt/NF-κB Pathway Activation in EIU

Pathway Component Activation in EIU ASPA Effect Method of Detection
PI3K phosphorylation Significantly increased Suppressed Western blot
Akt phosphorylation Significantly increased Suppressed Western blot
NF-κB phosphorylation Significantly increased Suppressed Western blot
IκB-α degradation Extensive Inhibited Western blot
IKK phosphorylation Significantly increased Suppressed Western blot
NF-κB nuclear translocation Markedly increased Reduced Immunofluorescence/IF

Molecular Mechanisms of ASPA Action

Modulation of PI3K/Akt/NF-κB Signaling Pathway

The primary mechanism through which ASPA exerts its anti-inflammatory effects in EIU involves the suppression of the PI3K/Akt/NF-κB signaling cascade. Research has consistently demonstrated that EIU induction leads to marked activation of this pathway, evidenced by increased phosphorylation of PI3K, Akt, IKK, IκB-α, and NF-κB components [1] [2]. This signaling activation culminates in NF-κB nuclear translocation, where this transcription factor initiates the expression of numerous pro-inflammatory genes encoding cytokines, chemokines, and adhesion molecules. ASPA pretreatment effectively obstructs this activation sequence by reducing the phosphorylation events that drive NF-κB signaling, thereby maintaining the cytoplasmic sequestration of NF-κB and limiting its transcriptional activity [2].

The significance of this mechanism is underscored by the central role of NF-κB in coordinating ocular inflammatory responses. Through its regulation of gene encoding proteins including TNF-α, IL-6, MCP-1, and ICAM-1, NF-κB activation establishes a pro-inflammatory milieu that recruits and activates immune cells within ocular tissues [2]. By targeting this upstream signaling pathway, ASPA achieves broad-spectrum anti-inflammatory effects rather than inhibiting individual cytokines, potentially offering superior control of the inflammatory network compared to single-target approaches. This mechanism aligns with current trends in anti-inflammatory drug development that prioritize multi-target strategies for complex inflammatory conditions.

Inflammatory Mediator Suppression

ASPA treatment demonstrates potent inhibitory effects on the production and release of key inflammatory mediators that drive uveitis pathogenesis. Studies analyzing aqueous humor samples and retinal tissues from EIU animals have documented significantly reduced levels of TNF-α, IL-6, MCP-1, and ICAM-1 following ASPA administration [1] [2]. These molecules play complementary roles in amplifying and sustaining ocular inflammation: TNF-α activates vascular endothelial cells and promotes leukocyte adhesion; IL-6 stimulates acute phase protein production and lymphocyte differentiation; MCP-1 recruits monocytes/macrophages to inflammatory sites; and ICAM-1 facilitates leukocyte adhesion and transmigration across vascular endothelium. The coordinated suppression of these mediators by ASPA effectively disrupts the inflammatory cascade at multiple points, limiting both the initiation and propagation of intraocular inflammation.

The impact of ASPA on inflammatory processes extends beyond cytokine suppression to include preservation of vascular integrity. Research findings indicate that ASPA treatment helps maintain expression of tight junction protein ZO-1 and endothelial marker VE-cadherin, which are critical components of the blood-ocular barriers [2]. In EIU, disruption of these barriers permits protein leakage and cellular infiltration into ocular compartments, contributing to visual impairment. Through its protective effects on barrier function and anti-inflammatory actions on cytokine networks, ASPA addresses both the underlying pathophysiology and clinical manifestations of uveitis, representing a comprehensive therapeutic approach.

G ASPA Mechanism of Action in EIU Model LPS LPS Challenge PI3K_Akt PI3K/Akt Pathway Activation LPS->PI3K_Akt IKK IKK Phosphorylation PI3K_Akt->IKK IkBa IκB-α Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, MCP-1) NFkB->cytokines inflammation Ocular Inflammation cytokines->inflammation ASPA ASPA Treatment inhibit1 Inhibits ASPA->inhibit1 inhibit2 Inhibits ASPA->inhibit2 inhibit3 Inhibits ASPA->inhibit3 inhibit4 Reduces ASPA->inhibit4 inhibit1->PI3K_Akt Suppresses inhibit2->IKK Suppresses inhibit3->IkBa Prevents inhibit4->cytokines Downregulates

Detailed Experimental Protocols

EIU Model Induction and ASPA Administration

Animal Considerations: The EIU model is optimally established in male Sprague Dawley rats (150-180 grams, 6-8 weeks old), though other rodent strains including C57BL/6 mice are also suitable. Animals should be maintained under standard housing conditions with ad libitum access to food and water throughout the study. All experimental procedures must receive prior approval from the institutional animal ethics committee, and guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) should be strictly followed to ensure ethical and reproducible research [2].

ASPA Preparation and Administration:

  • Compound source: ASPA (HY-N6246) can be procured from commercial suppliers like MedChemExpress [2].
  • Solution preparation: Prepare ASPA in appropriate vehicles such as sterile PBS or saline, with serial dilutions to achieve working concentrations.
  • Pretreatment protocol: Administer ASPA via chosen route 30-60 minutes prior to LPS challenge. Optimal dosing regimens include:
    • Intravitreal injection: 0.1 mg/mL in 5 μL volume [2]
    • Subconjunctival injection: 0.1 mg/mL in 5 μL volume [2]
    • Intraperitoneal injection: 10-20 mg/kg body weight [2]
  • Injection technique: For intravitreal administration, anesthetize animals with sodium pentobarbital (350 mg/kg, i.p.), dilate pupils with 0.5% tropicamide, and administer ASPA using a 30-gauge beveled needle through a tunnel created 2 mm from the corneal limbus [2]. Apply antibiotic ointment post-injection to prevent infection.

EIU Induction:

  • LPS preparation: Use lipopolysaccharide from Escherichia coli (Sigma-Aldrich) dissolved in sterile PBS.
  • Induction protocol: Induce EIU by injecting 200 μg LPS in 200 μL sterile PBS subcutaneously into the footpad [2].
  • Timeline: Sacrifice animals 24 hours post-LPS injection for endpoint analyses, as this represents the peak inflammatory response in this model.
Clinical and Histopathological Assessment

Clinical Scoring of Uveitis:

  • Evaluation timing: Assess animals 24 hours post-LPS injection using a slit lamp microscope by observers blinded to treatment groups.
  • Scoring system: Apply the standardized Hoekzema scoring system which evaluates four clinical parameters [2]:

Table 3: Hoekzema Clinical Scoring System for EIU

Clinical Sign Grade Score Description
Iris Hyperemia Absent 0 Normal iris vasculature
Mild 1 Slight increase in vascularity
Moderate 2 Obvious vascular engorgement
Severe 3 Marked redness with vessel dilation
Pupil Normal 0 Round, responsive to light
Synechia 1 Adhesions between iris and lens
Exudate in Anterior Chamber Absent 0 Clear aqueous humor
Small 1 Mild protein flare
Large 2 Significant protein accumulation
Hypopyon Absent 0 No pus deposition
Present 1 Visible pus in anterior chamber
Maximum Possible Score 7

Aqueous Humor Analysis:

  • Sample collection: Perform anterior chamber paracentesis using a 30-gauge needle under anesthesia [2].
  • Cell counting: Enumerate cells manually using a hemocytometer under light microscopy.
  • Protein quantification: Determine total protein concentration using a BCA Protein Assay Kit according to manufacturer instructions.

Histopathological Processing:

  • Tissue collection: Enucleate eyes 24 hours post-LPS injection and fix in FAS fixative for 12 hours [2].
  • Section preparation: Embed fixed tissues in paraffin, section at 5 μm thickness along the vertical midline of the optic nerve.
  • Staining: Deparaffinize and rehydrate sections followed by hematoxylin and eosin staining.
  • Analysis: Evaluate sections for inflammatory cell infiltration, retinal architecture disruption, and other pathological changes.

G EIU Experimental Workflow with ASPA Treatment start Study Initiation animal_prep Animal Preparation • Male SD rats (150-180g) • Acclimatization (7 days) start->animal_prep ASPA_admin ASPA Administration • Pretreatment (30-60 min before LPS) • Routes: Intravitreal, subconjunctival, or i.p. animal_prep->ASPA_admin EIU_induction EIU Induction • LPS (200 μg) via footpad injection ASPA_admin->EIU_induction assessment Assessment (24h post-LPS) EIU_induction->assessment clinical Clinical Scoring • Slit lamp examination • Hoekzema scoring system assessment->clinical AqH Aqueous Humor Analysis • Cell counting • Protein measurement assessment->AqH molecular Molecular Analysis • Cytokine measurement • Western blotting assessment->molecular histology Histopathology • H&E staining • Retinal architecture assessment assessment->histology end Data Analysis and Interpretation clinical->end AqH->end molecular->end histology->end

Molecular Assessment Techniques

Protein Expression Analysis

Western Blotting for Signaling Pathway Components:

  • Tissue preparation: Homogenize retinal tissues in RIPA buffer containing protease and phosphatase inhibitors.
  • Protein separation: Resolve 20-30 μg protein extracts on 10% SDS-PAGE gels.
  • Membrane transfer: Transfer proteins to PVDF membranes using standard wet or semi-dry transfer systems.
  • Antibody probing: Incubate membranes with specific primary antibodies overnight at 4°C. Key antibodies include:
    • Anti-p-NF-κB (Cell Signaling Technology, 3033) [2]
    • Anti-NF-κBp65 (ab16502) [2]
    • Anti-p-IKK (Cell Signaling Technology, 2697) [2]
    • Anti-IKK (ab178872) [2]
    • Anti-p-IκB-α (Cell Signaling Technology, 2859) [2]
    • Anti-IκB-α (ab133462) [2]
    • Anti-p-PI3Kp85 (abY607) [2]
    • Anti-PI3Kp85 (ab182651) [2]
    • Anti-p-Akt (abT308) [2]
    • Anti-Akt (ab38449) [2]
  • Detection: Use appropriate HRP-conjugated secondary antibodies with enhanced chemiluminescence substrate for signal detection.
  • Normalization: Express protein levels relative to housekeeping proteins (e.g., β-actin, GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Sample collection: Collect aqueous humor or retinal tissue homogenates at sacrifice.
  • Cytokine measurement: Quantify inflammatory mediators using commercial ELISA kits for:
  • Protocol: Follow manufacturer instructions with appropriate standard curves and controls.
Immunohistochemical and Immunofluorescence Analysis

Tissue Processing for IHC/IF:

  • Section preparation: Deparaffinize 5 μm retinal sections and perform antigen retrieval using citrate buffer.
  • Blocking: Incubate sections with 5% normal serum from secondary antibody host for 1 hour.
  • Primary antibody incubation: Apply specific antibodies against target proteins overnight at 4°C.
  • Detection: For IHC, use appropriate biotinylated secondary antibodies with ABC kit and DAB substrate. For IF, use fluorophore-conjugated secondary antibodies.
  • Nuclear staining: Counterstain with hematoxylin (IHC) or DAPI (IF).
  • Imaging: Capture images using light (IHC) or fluorescence (IF) microscopy.

Key Analytical Considerations:

  • Quantification: Employ image analysis software to quantify staining intensity in specific retinal layers.
  • Cellular localization: Assess subcellular distribution, particularly NF-κB nuclear translocation.
  • Multiple region sampling: Analyze multiple fields per section to account for regional variations.

Troubleshooting and Technical Considerations

Common Experimental Challenges

Variable Inflammation Induction:

  • Problem: Inconsistent EIU severity between animals.
  • Solution: Ensure consistent LPS batch, preparation method, and injection technique. Verify LPS potency through pilot studies and use fresh solutions for all experiments.

Technical Difficulties with Intraocular Injections:

  • Problem: Variable drug delivery or ocular damage during intravitreal administration.
  • Solution: Practice injection technique extensively before actual experiments. Use proper anesthesia and surgical microscopy for precise needle placement. Confirm injection volume accuracy.

Inconsistent Molecular Data:

  • Problem: High variability in protein detection or cytokine measurements.
  • Solution: Standardize tissue collection timing, processing methods, and protein quantification. Include appropriate positive and negative controls in all assays.
Optimization Recommendations
  • Dose-response studies: Conduct preliminary experiments to determine optimal ASPA concentrations for specific experimental conditions.
  • Time-course analyses: Establish inflammatory kinetics by assessing multiple time points after LPS challenge.
  • Route comparison: Evaluate relative efficacy of different administration routes (intravitreal, subconjunctival, systemic) for specific research questions.
  • Multiple assessment methods: Correlate clinical observations with molecular and histopathological findings to validate results.

Conclusion and Research Applications

The comprehensive data presented in these application notes establish ASPA as a potent anti-inflammatory agent in the EIU model, with demonstrated efficacy in reducing clinical signs, inhibiting pro-inflammatory cytokine production, and suppressing the PI3K/Akt/NF-κB signaling pathway. The detailed protocols provide researchers with robust methodological frameworks for investigating ASPA's therapeutic potential and mechanisms of action. These standardized approaches facilitate inter-study comparisons and enhance experimental reproducibility across different laboratories.

The EIU model serves as a valuable preclinical platform for evaluating novel therapeutic candidates like ASPA for uveitis management. The combination of clinical, histopathological, and molecular assessment methods outlined in this document enables comprehensive characterization of compound efficacy and mechanisms. Further research directions should include evaluation of ASPA in chronic uveitis models, combination studies with standard therapies, and investigation of its effects on specific immune cell populations involved in uveitis pathogenesis. These applications will help translate preliminary findings into potential clinical applications for sight-threatening inflammatory eye diseases.

References

Asperulosidic Acid in Hepatocellular Carcinoma: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Asperulosidic Acid (ASPA) is an iridoid terpenoid of plant origin that demonstrates significant anti-tumor and anti-inflammatory properties. Recent research highlights its potential as a therapeutic and chemosensitizing agent for Hepatocellular Carcinoma (HCC) by targeting the MEKK1/NF-κB signaling pathway [1].

Summary of Quantitative In Vitro Assay Data

The table below summarizes the key findings from in vitro assays conducted on human HCC cell lines (Huh7 and HCCLM3) treated with ASPA [1].

Experimental Aspect Assay Method(s) Used Key Finding with ASPA Treatment
Cell Viability & Proliferation Cell viability assay Dose-dependent hindrance of HCC cell proliferation [1].
Apoptosis Not specified (likely Western blot for apoptosis markers) Amplified apoptosis in HCC cells [1].
Migration & Invasion Migration and invasion assays Hindered migration and invasion capabilities of HCC cells [1].
Chemosensitivity Evaluation in combination with doxorubicin and cisplatin Enhanced sensitivity of HCC cells to chemotherapeutic agents [1].
Mechanistic Pathway Western Blot Inactivation of the MEKK1/NF-κB pathway [1].
Effective Concentration Various assays (0 to 200 μg/mL) A concentration of 100 μg/mL was used to enhance chemosensitivity [1].
Proposed Experimental Protocols for Key Assays

While full methodological details are not available in the search results, the following protocols are reconstructed based on the mentioned experiments and standard laboratory practices.

1. Protocol for Assessing Anti-Proliferative Effects via Cell Viability Assay

  • Objective: To determine the effect of ASPA on the viability and proliferation of HCC cells.
  • Materials:
    • Human HCC cell lines (e.g., Huh7, HCCLM3) and a normal hepatocyte control line (e.g., HL-7702).
    • ASPA dissolved in an appropriate solvent (e.g., DMSO), with a working concentration range of 0-200 μg/mL [1].
    • Cell culture plates, cell viability assay kit (e.g., MTT, CCK-8).
  • Procedure:
    • Seed cells in a 96-well plate and allow them to adhere overnight.
    • Treat cells with serially diluted ASPA (0-200 μg/mL) for 24-72 hours. Include a solvent-only group as a vehicle control.
    • Add the cell viability reagent (e.g., CCK-8) to each well and incubate for the manufacturer-recommended duration.
    • Measure the absorbance at the specified wavelength using a microplate reader.
    • Calculate the percentage of cell viability relative to the control group to determine the half-maximal inhibitory concentration (IC50).

2. Protocol for Investigating Mechanism via Western Blot Analysis

  • Objective: To analyze the effect of ASPA on protein expression within the MEKK1/NF-κB pathway.
  • Materials:
    • Treated cell lysates from the above experiments.
    • Antibodies against MEKK1, phosphorylated and total NF-κB pathway components, and apoptosis-related proteins (e.g., cleaved caspase-3, PARP).
    • Western blot standard equipment and reagents.
  • Procedure:
    • Extract total protein from treated and control HCC cells.
    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk).
    • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.
    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
    • Detect the protein bands using a chemiluminescence substrate and visualize with an imaging system. ASPA treatment is expected to reduce the levels of phosphorylated MEKK1 and NF-κB components [1].

Mechanism of Action and Signaling Pathway

The antitumor activity of ASPA is mechanistically linked to the suppression of the MEKK1/NF-κB pathway [1]. This pathway can be visualized as follows:

G ASPA This compound (ASPA) MEKK1 MEKK1 ASPA->MEKK1 Inactivates NFkB NF-κB (Transcription Factor) MEKK1->NFkB Activates Proliferation Cell Proliferation NFkB->Proliferation Promotes Invasion Invasion/Migration NFkB->Invasion Promotes Apoptosis Apoptosis Inhibition NFkB->Apoptosis Promotes ChemoResistance Chemoresistance NFkB->ChemoResistance Promotes

Diagram: ASPA suppresses HCC development by inactivating the MEKK1/NF-κB pathway [1].

The experimental workflow for validating this mechanism, including genetic manipulation, is outlined below:

G Start Start: HCC Cell Lines Group1 1. ASPA Treatment (0-200 μg/mL) Start->Group1 Group2 2. MEKK1 Overexpression + ASPA Start->Group2 Group3 3. MEKK1 Knockdown +/- ASPA Start->Group3 Assays Functional Assays: Viability, Apoptosis, Migration, Invasion Group1->Assays Group2->Assays Group3->Assays Analysis Western Blot Analysis (MEKK1/NF-κB proteins) Assays->Analysis

Diagram: Experimental workflow for validating ASPA's mechanism [1].

Important Considerations for Researchers

  • Chemosensitization: A key finding is that ASPA at 100 μg/mL enhanced the sensitivity of HCC cells to conventional chemotherapeutics like doxorubicin and cisplatin [1]. This suggests its potential use in combination therapy regimens.
  • Pathway Specificity: The evidence for the mechanism is strong. The study showed that overexpression of MEKK1 increased HCC proliferation and chemoresistance, and ASPA treatment counteracted this effect. Conversely, in MEKK1-knockdown cells, ASPA could not exert additional antitumor effects, confirming the pathway's critical role [1].
  • In Vivo Validation: The in vitro findings are supported by a subcutaneous xenograft model in nude mice, where ASPA treatment substantially curbed tumor growth and inactivated the MEKK1/NF-κB pathway in vivo [1].

Limitations and Missing Information

The search results are limited to one primary study. Key information often required for replicating experiments is missing, including:

  • The specific, vendor-supplied sources of antibodies and chemical reagents.
  • Detailed cell culture conditions (media, serum, passage number).
  • The exact type of migration and invasion assays (e.g., Boyden chamber, wound healing) and their specific parameters.
  • Complete step-by-step protocols for apoptosis detection and the chemosensitivity assays.

References

Comprehensive Application Notes and Protocols for Asperulosidic Acid Tissue Distribution Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Asperulosidic Acid

This compound (ASA) is a biologically active iridoid glycoside found in several medicinal plants, including Hedyotis diffusa Willd. and various Morinda species such as Morinda officinalis How. and Morinda citrifolia L. (Noni). This natural compound has garnered significant scientific interest due to its diverse pharmacological activities, particularly its potent anti-inflammatory effects through suppression of the NF-κB and MAPK signaling pathways [1]. ASA exhibits a notable anti-inflammatory effect by significantly reducing the production of key inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in LPS-induced RAW 264.7 cells [1]. Recent research has also demonstrated its efficacy in ocular inflammation models, where it suppresses endotoxin-induced uveitis (EIU) by inhibiting the PI3K/Akt/NF-κB pathway [2].

The tissue distribution profile of any bioactive compound is crucial for understanding its pharmacological effects and potential therapeutic applications. For ASA, preliminary studies indicate interesting distribution characteristics after oral administration, with noteworthy concentrations detected in the hypothalamus and predominant distribution in gastrointestinal tissues [3]. This distribution pattern provides valuable insights for developing ASA-based treatments for inflammation-related conditions and central nervous system disorders. The following table summarizes the key characteristics of this compound:

Table 1: Key Characteristics of this compound

Property Description
Chemical Classification Iridoid glycoside
Molecular Formula Not specified in sources
Plant Sources Hedyotis diffusa, Morinda officinalis, Morinda citrifolia
Main Bioactivities Anti-inflammatory, antioxidant, potential anti-tumor
Analytical Methods UHPLC-MS/MS, HPLC-PDA
Key Molecular Targets NF-κB, MAPK, PI3K/Akt pathways

Pharmacokinetic Profile of this compound

Current understanding of ASA's pharmacokinetic behavior stems primarily from studies where it is administered as a component of plant extracts. When administered as part of Morinda officinalis root extracts containing iridoid glycosides (MOIGs) to Wistar rats, ASA demonstrates interesting pharmacokinetic characteristics with significant sex-dependent variations [3]. Female rats consistently showed higher AUC₀–t (area under the curve) and Cₘₐₓ (maximum concentration) values compared to male rats, suggesting potentially important sexual dimorphism in ASA metabolism and disposition [3]. The bioavailability of ASA also appears to be higher in female rats, a factor that must be considered in preclinical study design and eventual clinical translation.

The tissue distribution pattern of ASA reveals valuable insights into its potential sites of action. After oral administration, ASA predominantly distributes to the gastrointestinal tract (stomach and intestines), which is expected for an orally administered compound. More remarkably, ASA demonstrates significant penetration into the hypothalamus, suggesting an ability to cross biological barriers and potentially exert effects on the central nervous system [3]. This specific distribution to the hypothalamus may have implications for developing ASA-based therapies for neurological or neuroendocrine disorders. The following table summarizes the key pharmacokinetic parameters of ASA:

Table 2: Pharmacokinetic Parameters of this compound from MO Root Extracts in Rats [3]

Parameter Male Rats Female Rats Administration Route
AUC₀–t Lower Higher Oral
Cₘₐₓ Lower Higher Oral
Bioavailability Lower Higher Oral
Primary Distribution Tissues Intestine, stomach, hypothalamus Intestine, stomach, hypothalamus Oral
Key Metabolic Pathways Not fully characterized Not fully characterized -

Study Design Fundamentals

Key Considerations for Tissue Distribution Studies

Designing a comprehensive tissue distribution study for ASA requires careful consideration of several critical factors that can significantly impact data quality and interpretation. First, researchers must determine the appropriate dose levels, which should reflect both pharmacologically relevant concentrations and potential toxicological thresholds. For ASA, studies have utilized doses ranging from 25-100 mg/kg of MO iridoid glycosides in rodent models [3]. The route of administration must also be carefully selected based on the intended therapeutic use; while oral administration is most common for ASA, intravitreal injection has been used in ocular inflammation models [2], and intraperitoneal administration may be considered for enhanced systemic absorption in specific research contexts.

Another crucial consideration is the selection of time points for tissue collection, which should capture the absorption, distribution, and elimination phases of ASA. A well-designed time course experiment is essential for understanding the kinetic profile of ASA across different tissues. For each time point, researchers must identify the target tissues for analysis based on both the expected distribution pattern and potential sites of pharmacological action. For ASA, key tissues should include not only elimination organs (liver, kidneys) and high-perfusion organs (heart, lungs) but also target tissues such as the hypothalamus (based on existing distribution data) and ocular tissues when investigating ophthalmic applications [3] [2]. Additionally, biological variables such as sex differences must be incorporated into the study design, as significant variations in ASA pharmacokinetics between male and female animals have been reported [3].

Regulatory Guidelines and Ethical Considerations

Conducting ethical animal research requires strict adherence to established guidelines for humane animal experimentation. All protocols must receive approval from the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent ethics review body before initiation. Researchers should follow the ARRIVE guidelines for reporting animal research to ensure comprehensive methodology description and transparent results communication [2]. Study designs should incorporate the 3Rs principle (Replacement, Reduction, Refinement) to minimize animal use while maintaining scientific validity. Proper sample size calculations should be performed to ensure adequate statistical power without excessive animal use, and all procedures should include appropriate analgesia and anesthesia protocols to minimize pain and distress.

Protocol: Tissue Distribution Study in Rodent Models

Experimental Animals and Grouping
  • Animal Selection: Utilize adult Wistar or Sprague-Dawley rats (150-180 g), as these strains have been validated in previous ASA studies [3] [2]. Include both male and female animals in separate groups to account for sex-dependent pharmacokinetic variations observed with ASA [3].

  • Group Allocation: Randomly assign animals to experimental groups using a computer-generated randomization scheme. Include sufficient sample size (minimum n=6 per time point) to ensure statistical power. Groups should include:

    • Treatment groups: Receiving ASA at selected doses
    • Control groups: Receiving vehicle only
    • Time course groups: For each selected time point
  • Housing Conditions: House animals under standard laboratory conditions (12h light/dark cycle, controlled temperature 22±2°C, humidity 50±10%) with free access to standard laboratory diet and water. Acclimatize animals for at least 7 days prior to experimentation.

Dosing and Sample Collection
  • Test Article Preparation: Prepare ASA solutions fresh daily. For oral administration, dissolve ASA in vehicle (e.g., saline or 0.5% carboxymethyl cellulose). For intravenous administration, use sterile saline with appropriate aseptic technique. Confirm concentration and stability of dosing solutions before administration.

  • Dosing Procedure: Administer ASA at selected doses (e.g., 25, 50, and 100 mg/kg based on previous studies [3]) via appropriate route. For oral administration, use oral gavage with appropriate animal restraint to ensure accurate delivery. Record exact time of administration for each animal.

  • Tissue Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration), euthanize animals humanely using approved methods (e.g., carbon dioxide asphyxiation or pentobarbital overdose). Immediately collect target tissues (brain, hypothalamus, liver, kidneys, spleen, heart, lungs, gastrointestinal tract, eyes), rinse with ice-cold saline, blot dry, and weigh. Snap-freeze tissues in liquid nitrogen and store at -80°C until analysis.

Protocol: Bioanalytical Method for ASA Quantification

Sample Preparation Procedure
  • Tissue Homogenization: Precisely weigh approximately 100 mg of each tissue and add 3 volumes (w/v) of ice-cold phosphate-buffered saline (PBS). Homogenize tissue on ice using a mechanical homogenizer until complete disruption. Centrifuge homogenates at 12,000 × g for 15 minutes at 4°C and collect supernatant for extraction.

  • Extraction Method: Transfer 100 μL of tissue supernatant or plasma to a clean microcentrifuge tube. Add 300 μL of methanol containing appropriate internal standard (e.g., acetaminophen at 100 ng/mL as used in prior studies [3]) for protein precipitation. Vortex vigorously for 1 minute, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer supernatant to a new tube and evaporate to dryness under gentle nitrogen stream at 40°C. Reconstitute residue with 100 μL of mobile phase (0.1% formic acid in water:acetonitrile, 90:10, v/v), vortex for 30 seconds, and centrifuge at 15,000 × g for 5 minutes. Transfer supernatant to autosampler vials for analysis.

UHPLC-MS/MS Analysis Conditions
  • Chromatographic System: Utilize an ultra high performance liquid chromatography (UHPLC) system equipped with a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm particle size) maintained at 30°C [3].

  • Mobile Phase: Employ a binary gradient system consisting of:

    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: Acetonitrile Use the following gradient program at a flow rate of 0.3 mL/min:

    Table 3: UHPLC Gradient Program for ASA Analysis

Time (min) % Mobile Phase A % Mobile Phase B
0 95 5
2.0 95 5
4.0 50 50
6.0 5 95
8.0 5 95
8.1 95 5
10.0 95 5
  • Mass Spectrometric Detection: Operate triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Use the following key parameters:
    • Ion source temperature: 150°C
    • Desolvation temperature: 350°C
    • Desolvation gas flow: 800 L/h
    • Collision gas flow: 0.15 mL/min
    • Multiple reaction monitoring (MRM) transitions:
      • ASA: 430.9 → 138.9 (quantifier) and 430.9 → 167.0 (qualifier)
      • Internal standard: as appropriate
Method Validation Parameters

Before applying the analytical method to study samples, perform comprehensive validation following ICH guidelines with the following key parameters:

  • Linearity: Prepare calibration standards in appropriate biological matrix at 6-8 concentration levels covering expected range. Acceptable linearity requires correlation coefficient (r²) ≥ 0.995.

  • Precision and Accuracy: Evaluate intra-day and inter-day precision using QC samples at low, medium, and high concentrations. Acceptable precision requires %RSD < 15%, and accuracy should be within 85-115% of nominal values.

  • Recovery and Matrix Effects: Determine extraction efficiency by comparing peak areas of extracted samples with post-extraction spiked samples. Assess matrix effects by comparing post-extraction spiked samples with neat standards.

  • Stability: Conduct stability tests under various conditions (bench-top, freeze-thaw, long-term frozen) to ensure ASA stability during analysis.

Data Analysis and Interpretation

Pharmacokinetic Calculations

Process concentration-time data using non-compartmental analysis with validated software (e.g., WinNonlin or Phoenix WinNonlin) to derive key pharmacokinetic parameters. Calculate the following essential parameters for each tissue:

  • Cₘₐₓ: Maximum observed concentration
  • Tₘₐₓ: Time to reach Cₘₐₓ
  • AUC₀–t: Area under the concentration-time curve from zero to last measurable time point
  • AUC₀–∞: Area under the concentration-time curve from zero to infinity
  • t₁/₂: Elimination half-life
  • Mean Residence Time (MRT): Average time the drug remains in the tissue
  • Tissue-to-Plasma Ratio: Ratio of AUC in tissue to AUC in plasma
Statistical Analysis

Apply appropriate statistical methods to evaluate significant differences in tissue distribution. Use two-way ANOVA to assess effects of time, tissue type, and their interaction on ASA concentrations, followed by post-hoc tests (e.g., Tukey's HSD) for multiple comparisons. For sex-based comparisons, use unpaired t-tests at each time point. Consider p < 0.05 as statistically significant. Perform all analyses using established statistical software (e.g., SPSS, GraphPad Prism).

Advanced Applications and Research Implications

The tissue distribution profile of ASA provides critical insights for its development as a therapeutic agent. The significant distribution to the hypothalamus suggests potential applications in neuroinflammatory conditions and central nervous system disorders [3]. Additionally, the demonstrated efficacy in ocular inflammation models coupled with its ability to reach ocular tissues supports its potential for treating uveitis and other inflammatory eye diseases [2]. The anti-inflammatory mechanisms of ASA, particularly its suppression of the NF-κB and MAPK pathways, position it as a promising natural product-derived therapeutic candidate for various inflammatory conditions [1] [2].

For further investigation of ASA's therapeutic potential, researchers should consider:

  • Formulation Strategies: Develop targeted delivery systems to enhance ASA bioavailability to specific sites of action, particularly for central nervous system applications.

  • Metabolite Identification: Conduct comprehensive studies to identify and characterize ASA metabolites and their pharmacological activities.

  • Drug-Drug Interactions: Investigate potential interactions between ASA and conventional anti-inflammatory medications.

  • Clinical Translation: Perform systematic toxicological evaluations and phase I clinical trials to establish safe dosing regimens in humans.

Visualizations

Experimental Workflow for Tissue Distribution Study

ASA_Workflow Start Study Design Finalization AnimalPrep Animal Acquisition and Acclimatization Start->AnimalPrep Grouping Randomized Group Assignment AnimalPrep->Grouping Dosing ASA Administration (Oral/IV/IP) Grouping->Dosing SampleCollection Tissue Collection at Predetermined Time Points Dosing->SampleCollection Processing Tissue Homogenization and Extraction SampleCollection->Processing Analysis UHPLC-MS/MS Analysis Processing->Analysis DataProcessing Data Processing and Pharmacokinetic Analysis Analysis->DataProcessing Reporting Results Interpretation and Reporting DataProcessing->Reporting

ASA Anti-inflammatory Signaling Pathways

ASA_Pathways LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 PI3K PI3K Activation TLR4->PI3K MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK Akt Akt Phosphorylation PI3K->Akt IKK IKK Phosphorylation Akt->IKK IkB IκB-α Degradation IKK->IkB phosphorylates NFkB NF-κB Translocation IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, MCP-1) NFkB->Cytokines MAPK->NFkB ASA ASA Treatment ASA->PI3K inhibits ASA->MAPK inhibits

Conclusion

This comprehensive protocol provides detailed methodologies for conducting tissue distribution studies of this compound, an iridoid glycoside with significant therapeutic potential. The standardized approaches for animal study design, sample processing, bioanalytical quantification, and data interpretation will facilitate robust and reproducible research on this promising natural compound. The sex-dependent pharmacokinetics and specific tissue distribution patterns of ASA highlighted in these application notes should guide future investigations aimed at developing ASA-based therapies for inflammatory conditions, particularly those involving the central nervous system and ocular tissues.

References

asperulosidic acid stability biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Evidence-Based Answer & Key Citations
What are the major stability concerns for asperulosidic acid? Iridoid glycosides like this compound are generally stable across various conditions, but stability is compound-specific. Some iridoids degrade under high temperature, and strong acidic or alkaline conditions [1].

| Which analytical methods are best for quantifying this compound in biological samples? | HPLC-PDA: Effective for quantification in plant extracts [2]. UHPLC-MS/MS: Superior for sensitivity and specificity in complex biological matrices like plasma and tissue homogenates [3]. | | What are the critical sample preparation steps for plasma and tissues? | 1. Plasma/Serum: Deproteinization with methanol or acetonitrile [3]. 2. Tissues: Homogenize in appropriate aqueous or organic solvent, then centrifuge [3]. | | How should processed samples be stored before analysis? | Processed samples are stable for at least 1 month at -80°C and through three freeze-thaw cycles [3]. Always prepare and store quality control samples alongside experimental ones. | | What are the expected pharmacokinetic properties in rodents? | After oral administration, this compound is detected in plasma and distributes to tissues like the intestine, stomach, and hypothalamus. Bioavailability can differ between sexes [3]. |

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low recovery or apparent degradation during extraction. Degradation by acidic/basic conditions or enzymes during homogenization [1]. Keep samples ice-cold during processing. Control homogenization buffer pH to be neutral.
Poor chromatographic peak shape or retention time shift. Matrix effect from biological samples; column contamination. Use a stable isotope-labeled internal standard if available [3]. Clean or replace guard column; re-condition analytical column.
Inconsistent results between replicates. Incomplete homogenization (for tissues); improper mixing with precipitating solvent. Ensure consistent and thorough tissue homogenization. Vortex samples vigorously immediately after adding precipitating solvent [3].
Low detection sensitivity. Inefficient ionization; instrument not optimized. For MS detection, optimize source parameters (capillary voltage, gas temperature) and MRM transitions specifically for this compound [3].

Detailed Experimental Protocols

Sample Preparation and UHPLC-MS/MS Analysis

This protocol is adapted from a pharmacokinetic study of iridoid glycosides in rat plasma and tissues [3].

Workflow Overview:

A Collect Biological Sample (Plasma, Tissue) B Prepare Sample A->B C Add Internal Standard (Acetaminophen) B->C D Precipitate Proteins (with Methanol) C->D E Centrifuge (11,000×g, 10 min, 4°C) D->E F Inject Supernatant into UHPLC-MS/MS E->F G Analyze via MRM (m/z 408 → 211) F->G

Materials and Equipment:

  • Analytical Standard: this compound (purity ≥98%) [3].
  • Internal Standard (IS): Acetaminophen (or a more structurally analogous compound if available) [3].
  • Solvents: HPLC-grade methanol, acetonitrile, formic acid [3].
  • Equipment: UHPLC system coupled with a tandem mass spectrometer (e.g., Agilent 6470 with ESI source), centrifuge, vortex mixer [3].

Step-by-Step Procedure:

  • Sample Collection: Collect blood into heparinized tubes and centrifuge to obtain plasma. For tissues, rinse with saline, blot dry, and homogenize in a suitable buffer (e.g., saline or phosphate buffer) [3].
  • Sample Pre-treatment:
    • Thaw frozen plasma or tissue homogenates on ice or at room temperature.
    • Pipette 50 μL of plasma/tissue homogenate into a 1.5 mL microcentrifuge tube.
    • Add 100 μL of Internal Standard working solution (e.g., 10 ng/mL acetaminophen in methanol) and 50 μL of methanol [3].
  • Protein Precipitation:
    • Vortex the mixture vigorously for at least 30 seconds.
    • Centrifuge at 11,000×g for 10 minutes at 4°C to pellet precipitated proteins [3].
  • Analysis:
    • Transfer 100 μL of the clear supernatant to an autosampler vial.
    • Inject 1-10 μL into the UHPLC-MS/MS system for analysis [3].

UHPLC-MS/MS Conditions (Example):

  • Column: Agilent ACE3 C18-PFP (3.0 × 150 mm, 3.0 μm) or equivalent [3].
  • Mobile Phase: A: Water with 0.1% formic acid & 5mM ammonium formate; B: Methanol with 0.1% formic acid & 5mM ammonium formate [3].
  • Gradient:
    • 0-2 min: 94% A → 94% A
    • 2-3 min: 94% A → 40% A
    • 3-6 min: 40% A → 40% A
    • Post-run: Re-equilibrate to initial conditions [3].
  • Flow Rate: 0.4 mL/min [3].
  • MS Detection: ESI-positive mode; Multiple Reaction Monitoring (MRM): This compound: m/z 408 → 211 [3].
HPLC-PDA Method for Plant or Fermented Extracts

This method is suitable for analyzing this compound in less complex matrices like plant extracts or fermented Noni juice [2].

Materials and Equipment:

  • HPLC system with Photodiode Array (PDA) detector [2].
  • Column: C18 column (e.g., Shiseido Capcell Pak C18 UG120, 4.6 × 250 mm, 5 μm) [2].
  • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile [2].

Step-by-Step Procedure:

  • Sample Prep: Weigh extract (e.g., 25 mg), mix with distilled water (e.g., 25 mL), sonicate for 10 min, and filter through a 0.22 μm PVDF filter [2].
  • HPLC Analysis:
    • Injection Volume: 10 μL [2].
    • Flow Rate: 1.0 mL/min [2].
    • Column Temperature: 30°C [2].
    • Gradient Program:
      • 0-5 min: 0% B (100% A)
      • 5-30 min: 0% B → 35% B
      • 30-35 min: 40% B → 0% B (re-equilibration) [2].
    • PDA Detection: Monitor at 238 nm for this compound, based on its characteristic chromophore [2].

Method Validation Parameters Summary

For any quantitative bioanalytical method, you must validate it according to regulatory guidelines. The table below summarizes key parameters and typical acceptance criteria based on the studies reviewed [3].

Validation Parameter Target Performance & Method
Linearity R² ≥ 0.995 over the calibration range (e.g., 2–5000 ng/mL for MS methods) [3].
Precision (RSD) < 15% for both intra-day and inter-day assays [3].
Accuracy (% Recovery) 85-115% of the nominal concentration [3].
Limit of Detection (LOD) / Quantification (LOQ) LOD: 0.04–0.97 μg/mL (HPLC-PDA) [2]. LOQ: 0.13–2.95 μg/mL (HPLC-PDA); Can be in low ng/mL range for UHPLC-MS/MS [2].
Stability Stable after 3 freeze-thaw cycles, at room temperature for 12h, and at -80°C for 1 month [3].

Key Takeaways

  • Method Choice is Matrix-Dependent: Use robust HPLC-PDA for quality control of raw materials and simple extracts; for low-concentration quantification in biological samples, highly sensitive and specific UHPLC-MS/MS is the gold standard [2] [3].
  • Control Sample Handling: Maintain a cold chain during processing and adhere to validated storage conditions (-80°C) to ensure sample integrity [3].
  • Rigorous Method Validation: Establish and document method performance characteristics for reliable and reproducible results [3].

References

optimizing asperulosidic acid extraction recovery

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Quantification

Accurate quantification is fundamental for optimizing extraction recovery. Here is a validated HPLC-PDA method suitable for analyzing ASPA and related iridoids.

Table 1: Validated HPLC-PDA Method for Asperulosidic Acid Analysis [1]

Parameter Specification
Column Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 μm)
Column Temperature 30 °C
Mobile Phase A: 0.1% Formic acid in water; B: Acetonitrile
Gradient 0-5 min: 100% A; 5-30 min: 100% A to 65% A; 30-35 min: 60% A to 100% A.
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Detection (PDA) Wavelength range selected based on analyte chromophores (e.g., 230-240 nm for iridoids)
Linearity 1.56–100 μg/mL (R² ≥ 0.9999)
Precision (RSD) < 4%
LOD / LOQ 0.04–0.97 μg/mL / 0.13–2.95 μg/mL

Evidence of Bioactivity & Mechanism

Understanding the therapeutic potential of ASPA can guide its application in drug development. Preclinical studies highlight its anti-fibrotic and anti-inflammatory effects.

Table 2: Documented Bioactivities of this compound

Bioactivity Model / Assay Key Findings / Proposed Mechanism
Anti-Renal Fibrosis Unilateral Ureteral Obstruction (UUO) mouse/rat model [2] [3] Reduced serum indoxyl sulfate (IS); upregulated renal OAT1/OAT3 transporters via HNF1α; inhibited TGF-β1/Smad2/3 and NF-κB signaling pathways.
Anti-Inflammatory LPS-induced RAW 264.7 macrophages [4] Inhibited production of NO, PGE₂, TNF-α, IL-6; suppressed iNOS and COX-2 expression; inhibited NF-κB and MAPK (ERK, JNK) signaling pathways.
Anti-Inflammatory (Uveitis) Endotoxin-Induced Uveitis (EIU) rat model [5] Reduced clinical scores, protein leakage, and inflammatory cell infiltration; suppressed PI3K/Akt/NF-κB signaling pathway.

The following diagram illustrates the key signaling pathways through which ASPA exerts its anti-inflammatory and anti-fibrotic effects, as identified in the studies above.

Troubleshooting Common Extraction Problems

Here are solutions to some frequent challenges in sample preparation, particularly Liquid-Liquid Extraction (LLE).

FAQ 1: How can I prevent or break emulsions during liquid-liquid extraction? Emulsions are a common issue when samples contain surfactant-like compounds (e.g., phospholipids, proteins) [6].

  • Prevention is best: Gently swirl the separatory funnel instead of shaking it vigorously. This provides sufficient contact between phases with less agitation [6].
  • Breaking an emulsion: If an emulsion forms, you can:
    • Salt it out: Add brine or salt water to increase the ionic strength of the aqueous layer, forcing phases to separate [6].
    • Filter it: Pass the mixture through a glass wool plug or a specialized phase separation filter paper [6].
    • Centrifuge it: Use centrifugation to isolate the emulsion material in the residue [6].
    • Adjust solvents: Adding a small amount of a different organic solvent can change the solvent properties and break the emulsion [6].
  • Try SLE: For samples prone to emulsions, consider Supported Liquid Extraction (SLE). The aqueous sample is absorbed onto a solid support (e.g., diatomaceous earth), and the organic solvent passes through it, minimizing emulsion formation [6].

FAQ 2: My extraction recovery of ASPA is low. What could be the cause? Low recovery can stem from several points in the process.

  • Incomplete Extraction: Ensure the sample is finely powdered and the extraction is repeated multiple times. One study on plant material used three rounds of ultrasonic extraction with 70% methanol to fully recover bioactive compounds [7].
  • Analyte Decomposition: ASPA's stability can be pH-dependent. Avoid strongly alkaline conditions during extraction, as this can lead to degradation [8]. Keep samples at low temperatures (e.g., -20°C) when stored [9] [8].
  • Protein Binding: In biological samples, analytes can bind to proteins. Adjusting the sample pH or using protein precipitation before LLE can help release the bound analyte [6].

Key Takeaways for Your Support Center

  • Standardize Analysis First: The HPLC method in Table 1 provides a core reference for your team to consistently quantify ASPA and judge extraction efficiency.
  • Leverage Preclinical Evidence: The summarized bioactivities and clear mechanism diagrams offer strong scientific rationale for research and development projects focused on ASPA.
  • Solve Practical Problems Proactively: Including the specific troubleshooting FAQs on emulsions and low recovery will save researchers time and improve experimental reproducibility.

References

What Are Matrix Effects and How Do I Detect Them?

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects in LC-MS occur when compounds co-eluting with your analyte interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement. This can detrimentally affect the accuracy, precision, and sensitivity of your quantitative analysis [1].

You can use the following established methods to detect their presence in your method:

Method Description Key Advantages Key Limitations
Post-Extraction Spiking [1] Compare analyte signal in neat solution vs. signal in blank matrix spiked post-extraction. Simple, provides a quantitative measure. Requires a true blank matrix (challenging for endogenous analytes).
Post-Column Infusion [1] Infuse analyte continuously while injecting a blank matrix extract; signal dips indicate suppression. Qualitative; identifies regions of ionization interference in the chromatogram. Time-consuming; requires extra hardware; less suited for multi-analyte methods.
Simple Recovery-Based Method [1] Not explicitly detailed, but presented as a simpler alternative applicable to any analyte/matrix. Fast, reliable, no hardware needed; works for endogenous compounds (e.g., creatinine). Specific protocol not fully described in available literature.

How Can I Minimize or Correct for Matrix Effects?

You have several strategies at your disposal, from sample preparation to data processing. Here is a logical workflow for troubleshooting and resolving matrix effect issues:

G Start Suspected Matrix Effects Step1 Sample Preparation - Optimize cleanup (SPE, LLE) - Dilute sample (if sensitivity allows) Start->Step1 Step2 Chromatographic Separation - Improve resolution to separate analyte from interferents - Adjust mobile phase or column temperature Step1->Step2 If persists Step3 Internal Standardization - Use Stable Isotope-Labeled IS (SIL-IS) - Use co-eluting structural analogue Step2->Step3 If persists Step4 Calibration Technique - Apply Standard Addition Method Step3->Step4 If SIL-IS unavailable Step5 Validated Method Step4->Step5

The most effective correction techniques often involve internal standards or calibration:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correction. It mimics the analyte's chemical properties and chromatography, co-eluting to experience the same matrix effects [1].
  • Co-eluting Structural Analogue: If a SIL-IS is unavailable or too expensive, a closely related structural analogue that co-elutes with the analyte can be a viable, though less perfect, alternative [1].
  • Standard Addition Method: This technique is particularly useful when a blank matrix is unavailable. Known amounts of the analyte are added to the sample, and the results are extrapolated to correct for the matrix influence [1].

How Was Asperulosidic Acid Analyzed to Overcome Matrix Effects?

Researchers have successfully quantified this compound in complex biological and plant matrices. The table below summarizes key parameters from validated methods that you can use as a benchmark for your own work [2] [3] [4].

Parameter Details for this compound Analysis
Analytical Technique UPLC-MS/MS or HPLC-MS/MS
Ionization Mode Negative (ESI-) [4] or Positive (ESI+) [3]
Quantitation Mode Multiple Reaction Monitoring (MRM)
Sample Types Plant material (M. officinalis) [4], Rat plasma [3], Mouse plasma [2]
Sample Preparation Protein precipitation with methanol [3], Solid-phase extraction [4]
Internal Standard Acetaminophen (for pharmacokinetics) [3], Appropriate IS used [4]
Reported Matrix Effect 105.6% - 115.4% (in mouse plasma, considered acceptable) [2]
Linearity & Precision Good linearity (r² > 0.995), Precisions RSD < 4.5% [4]

Key Practical Takeaways for Your Analysis

  • Sample Prep is Key: Dilution can be a simple fix if your assay is sensitive enough [1]. For this compound in plasma, protein precipitation with methanol is a common and effective approach [3].
  • Chromatography is Your First Defense: A well-optimized method that separates the analyte from interferents is the most reliable way to reduce matrix effects at the source [1].
  • Always Use an Internal Standard: For robust quantitative results, an internal standard is non-negotiable. A stable isotope-labeled standard is ideal, but a structural analogue is a practical alternative [1].
  • Validate Your Method: Actively test for matrix effects during method validation using techniques like post-extraction spiking to understand and account for their impact [1] [2].

References

asperulosidic acid precision accuracy validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Validation Parameters & Acceptance Criteria

For a quick reference, the table below summarizes the key validation parameters and typical acceptance criteria for an asperulosidic acid HPLC method, based on a peer-reviewed study [1].

Validation Parameter Experimental Procedure (Summary) Results for this compound Common Acceptance Criteria
Linearity & Range Analyze standard solutions at 5+ concentration levels (e.g., 1.56–100 μg/mL) [1]. R² ≥ 0.9999 [1]. R² ≥ 0.999 [2].

| Precision | Repeatability: Analyze multiple replicates (n=6-9) at 100% concentration in one session [2]. Intermediate Precision: Repeat the test on a different day/analyst/system [2]. | RSD < 4% [1]. | RSD typically < 1-2% for repeatability [2]. | | Accuracy | Spike placebo/known matrix with known amounts of analyte. Analyze replicates (n=9) over 3 concentration levels [2]. | Recovery: 97.5–121.9% (Intraday), 98.8–118.1% (Interday) [1]. | Recovery should be 98–102% [2]. | | Specificity | Analyze blank matrix and standard to show the analyte peak does not co-elute with other components [2]. | Resolution from other peaks confirmed [1]. | No interference at retention time; peak purity confirmed (e.g., via PDA or MS) [2]. | | LOD & LOQ | Determine based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ [2]. | LOD: 0.04–0.97 μg/mL LOQ: 0.13–2.95 μg/mL [1]. | S/N ≈ 3:1 for LOD, ≈ 10:1 for LOQ [2]. | | Robustness | Deliberately vary method parameters (column temp, flow rate, mobile phase pH) and monitor impact [2]. | (Data not specified in search results) | System suitability criteria must still be met. |

Detailed Experimental Protocol

Here is a detailed methodology for the HPLC-PDA analysis of this compound, which you can use as a basis for your troubleshooting guides [1].

  • Instrumentation: Waters 2695 separation module with a 996 photodiode array (PDA) detector.
  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 μm).
  • Mobile Phase: A) 0.1% formic acid in water, B) Acetonitrile.
  • Gradient Program:
    • 0 – 5 min: 100% A
    • 5 – 30 min: 100% A to 65% A (linear gradient)
    • 30 – 35 min: 65% A to 0% A (linear gradient)
    • Return to initial conditions and re-equilibrate.
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 30 °C
  • Detection: PDA detector (wavelength optimized for this compound, typically between 230-240 nm for iridoids [1]).
  • Sample Preparation:
    • Extract powdered plant material (e.g., ~25 mg) with distilled water (e.g., 25 mL).
    • Sonicate for 10 minutes and filter through a 0.22 μm PVDF filter before injection.

Troubleshooting Common Issues

You can structure your FAQ section around these common problems:

  • Poor Peak Shape (Tailing or Fronting)

    • Cause: Column degradation, mobile phase pH mismatch, or silanol interactions.
    • Solution: Ensure the mobile phase contains a strong acid like formic acid (0.1%) [1]. Flush and regenerate the column. For methods without acid, this is a likely cause of poor performance.
  • Inaccurate Concentration Results (Recovery Issues)

    • Cause: Incomplete extraction or matrix effects.
    • Solution: Validate the extraction process by spiking a blank sample with a known amount of this compound standard and calculating the recovery percentage [2]. Optimize sonication time and solvent composition if recovery is outside the 98-102% range.
  • Low Precision (High %RSD)

    • Cause: Inconsistent injection volume, column temperature fluctuations, or sample degradation.
    • Solution: Check instrument calibration for the autosampler. Ensure the column oven is stable at the set temperature (e.g., 30°C) [1]. Prepare samples fresh and keep them in a cooled autosampler.
  • Failing System Suitability

    • Cause: General method performance decline.
    • Solution: Regularly run a system suitability test with a standard solution. Criteria should include retention time reproducibility, theoretical plate count (efficiency), and tailing factor, as these are directly related to specificity and precision [2].

Experimental Workflow Visualization

The diagram below outlines the logical workflow for developing and validating an analytical method for this compound, integrating the key steps discussed.

cluster_validation Validation Parameters Start Method Development Step1 Define Chromatographic Conditions (HPLC-PDA) Start->Step1 Step2 Prepare Standard & Sample Solutions Step1->Step2 Step3 System Suitability Test Step2->Step3 Step4 Full Method Validation Step3->Step4 Step5 Routine Analysis Step4->Step5 V1 Specificity V2 Linearity & Range V3 Accuracy V4 Precision V5 LOD & LOQ V6 Robustness

References

reducing endogenous interference asperulosidic acid detection

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Reducing Endogenous Interference

Interference in LC-MS/MS analysis often stems from isomeric or isobaric compounds that share similar mass-to-charge (m/z) ratios with your target analyte [1]. The following table summarizes common issues and their solutions.

Interference Type Root Cause Solution Key Parameters to Optimize
Chromatographic Co-elution Inadequate separation of asperulosidic acid from similar iridoids (e.g., deacetyl this compound) in the sample [2]. Optimize the chromatographic gradient and mobile phase [2]. Gradient profile, mobile phase pH/buffer, column temperature [2].
Isobaric/Isomeric Interference Other substances with identical precursor/product ion transitions obscure the signal [1]. Use the Detuning Ratio (DR) and Ion Ratio (IR) to flag suspect samples [1]. Collision Energy (CE), Declustering Potential (DP) [1].
Matrix Effects Co-extracted compounds from the sample matrix suppress or enhance ionization [3]. Improve sample cleanup and use a stable isotope-labeled internal standard (SIL-IS) [3]. Solid-Phase Extraction (SPE) protocols, internal standard selection [3].

Detailed Experimental Protocol for this compound Analysis

This protocol is adapted from a validated method for the simultaneous determination of iridoid glycosides, including this compound, in Gardenia jasminoides using UFLC/QTRAP-MS [2] [4].

Sample Preparation
  • Extraction Solvent: Use 70% methanol in water [2] [4].
  • Procedure: Accurately weigh 1.5 g of powdered sample. Add 20 mL of 70% methanol, soak for 30 minutes at room temperature, and then ultrasonicate for 60 minutes. Repeat the extraction three times. Combine the supernatants, centrifuge at 13,000 rpm for 10 minutes, and filter the final extraction through a 0.22 µm membrane [2] [4].
Instrumentation and Chromatography
  • System: UFLC system coupled to a triple quadrupole mass spectrometer (e.g., AB SCIEX 5500 QTRAP) with an electrospray ionization (ESI) source [2] [4].
  • Column: Waters XBridge C18 column (4.6 mm × 100 mm, 3.5 μm) [2] [4].
  • Mobile Phase: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile) [2] [4].
  • Gradient Program:
    • 0 to 5 min: 98% A
    • 5 to 9 min: 98% to 60% A
    • 9 to 11 min: 60% to 5% A
    • 11 to 12 min: hold at 5% A
    • 12 to 13 min: return to 98% A
    • 13 to 16 min: re-equilibrate at 98% A
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 2 µL
  • Column Temperature: 40 °C [2] [4].

The workflow below illustrates the complete analytical process.

start Start sample_prep Sample Preparation 1.5g powder + 20mL 70% MeOH 2. Sonicate 60 min (3x) 3. Centrifuge & 0.22µm filter start->sample_prep lcms_analysis LC-MS/MS Analysis UFLC/QTRAP-MS C18 Column, 16 min gradient sample_prep->lcms_analysis data_check Data Quality Check lcms_analysis->data_check data_check->sample_prep Fail (Re-optimize) end Quality Data data_check->end Pass

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for iridoids.
  • Detection Mode: Multiple Reaction Monitoring (MRM) [2].
  • Optimization: For each target compound (including this compound), optimize the MS parameters by infusing a standard solution to determine the ideal precursor ion, product ion, Collision Energy (CE), and Declustering Potential (DP) [2] [1].

Frequently Asked Questions (FAQs)

Q1: Our this compound peak is broad or has a shoulder. What should we do?

  • A: This suggests incomplete chromatographic separation. First, try adjusting the gradient profile, especially the proportion of solvent B between 5 to 11 minutes [2]. Also, ensure the column is in good condition and the temperature is stable at 40°C.

Q2: How can I be sure my peak is pure this compound and not an interference?

  • A: Employ the Detuning Ratio (DR) technique. By slightly altering MS parameters like the collision energy, you can create a unique "fingerprint" for the target analyte. A shift in this ratio in a real sample indicates the presence of an isobaric interference that needs further chromatographic resolution [1].

Q3: What is the best internal standard for quantifying this compound?

  • A: The most robust choice is a stable isotope-labeled (SIL) analogue of this compound (e.g., this compound-d2 or -d3). If this is unavailable, a structurally similar iridoid glycoside not found in your sample matrix can be used as a surrogate internal standard to correct for matrix effects and recovery losses [3].

Q4: Our signal is weak, and the limit of quantification (LOQ) is poor. How can we improve sensitivity?

  • A:
    • Sample Concentration: After extraction, evaporate the solvent and reconstitute the sample in a smaller volume.
    • Enhanced Cleanup: Use Solid-Phase Extraction (SPE) with a sorbent suitable for polar compounds (e.g., Oasis HLB) to remove more matrix interferents, thereby reducing ion suppression [3].
    • MS Optimization: Re-optimize the MS parameters, focusing on the ion source gas flows and voltages to maximize the ion yield for your specific compound [2] [3].

Key Technical Takeaways

  • Primary Strategy: The most effective way to reduce interference is through high-resolution chromatographic separation before the compounds reach the mass spectrometer [2].
  • Critical Verification: Use the Detuning Ratio (DR) as a powerful diagnostic tool to confirm the purity of your analyte peak and uncover hidden interferences that might otherwise lead to inaccurate quantification [1].
  • Quantification Accuracy: For complex plant or biological matrices, a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects and ensuring reliable results [3].

References

asperulosidic acid sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Extraction Optimization

The table below summarizes key parameters for preparing samples containing asperulosidic acid from different biological sources.

Source Material Extraction Solvent Extraction Method Key Clean-up / Analysis Steps Reference
Gardenia jasminoides Ellis (GJE) fruit 70% methanol in water Soaking (30 min) + Ultrasonication (60 min), repeated 3x Centrifugation, filtration (0.22 µm); Analysis by UFLC-MS/MS [1]
Oldenlandia hedyotidea (OH) stems Aqueous extraction Information not fully specified in context UHPLC-UV analysis for quantification [2]
Morinda citrifolia L. (Noni) fruit Distilled water Sonication (10 min) for extract preparation Filtration (0.22 µm PVDF filter); Analysis by HPLC-PDA [3]
General plant material (Patent) Methanol, Ethanol, Acetone, etc. Reflux extraction Liquid-liquid partition (CHCl₃, EtOAc, n-BuOH); Silica gel column chromatography [4]

Common Experimental Issues & Solutions

Here are some specific troubleshooting guides for problems you might encounter:

Problem Possible Cause Suggested Solution
Low recovery/yield from plant material Inefficient solvent penetration or insufficient extraction time. Increase ultrasonication time; perform multiple sequential extractions; ensure powder passes through a 60-mesh sieve for increased surface area [1] [2].
Poor chromatographic separation Suboptimal mobile phase or column conditions. Use a C18 column with a water-acetonitrile mobile phase containing 0.1% formic acid; employ a gradient elution for complex samples [1] [3].
Low detection sensitivity Compound not at its maximum absorption wavelength. For HPLC-PDA, set detection wavelength to 254 nm for optimal sensitivity of this compound and related iridoids [3].
High background noise in analysis Incomplete purification of the crude extract. Employ liquid-liquid extraction with solvents like ethyl acetate or n-butanol to remove sugars and pigments prior to chromatography [4].

Detailed Experimental Protocols

Protocol 1: UFLC-MS/MS Analysis of Gardenia jasminoides

This method is suitable for high-throughput, multi-component analysis [1].

  • Sample Preparation: Precisely weigh 1.5 g of powdered GJE. Extract with 20 mL of 70% aqueous methanol by soaking for 30 minutes, followed by 60 minutes of ultrasonication. Repeat this process three times, combine the supernatants, centrifuge at 13,000 rpm for 10 minutes, and filter through a 0.22 µm membrane.
  • Chromatography Conditions:
    • Column: Waters XBridge C18 (4.6 mm × 100 mm, 3.5 µm)
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile
    • Gradient: 98% A at 0 min → 60% A at 9 min → 5% A at 11 min (hold 1 min) → return to 98% A at 13 min (hold for 3 min).
    • Flow Rate: 0.8 mL/min
    • Column Temperature: 40°C
    • Injection Volume: 2 µL
  • MS Detection: Use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
Protocol 2: HPLC-PDA Analysis for Method Validation

This method is robust and validated for accuracy and precision, ideal for quality control [3].

  • Sample Preparation: Dissolve or dilute the sample in distilled water. Sonicate if necessary, and filter through a 0.22 µm PVDF filter.
  • Chromatography Conditions:
    • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 µm)
    • Mobile Phase: A) 0.1% Formic acid in water; B) Acetonitrile
    • Gradient: 100% A at 0 min → 65% A at 30 min → 60% A at 30-35 min.
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 30°C
    • Injection Volume: 10 µL
    • Detection: 254 nm

Bioactivity & Mechanism of Action

This compound exhibits significant bioactivity, particularly through anti-inflammatory pathways. The diagram below illustrates its mechanism of action in immune cells like macrophages.

G LPS LPS Stimulation NFkB NF-κB Pathway LPS->NFkB Activates MAPK MAPK Pathway LPS->MAPK Activates InflamGenes iNOS, COX-2, TNF-α, IL-6 NFkB->InflamGenes Up-regulates MAPK->InflamGenes Up-regulates InflamMediators NO, PGE₂, Cytokines InflamGenes->InflamMediators Produces ASPA This compound (ASPA) ASPA->NFkB Suppresses ASPA->MAPK Suppresses

This compound exerts its anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in immune cells [5] [6]. This leads to reduced expression of inflammatory genes and mediators.

Key Takeaways

  • Optimized extraction for this compound typically involves aqueous methanol and ultrasonication.
  • HPLC with C18 columns and acetonitrile-water gradients with formic acid is the standard for analysis. Detection at 254 nm is optimal for PDA.
  • The primary mechanism of action for its anti-inflammatory effects is the suppression of the NF-κB and MAPK pathways.

References

calibration curve linearity asperulosidic acid quantification

Author: Smolecule Technical Support Team. Date: February 2026

Calibration Curve Linearity: Acceptance Criteria & Data

For a calibration curve to be considered acceptably linear, specific statistical and performance criteria must be met. The following table summarizes the key parameters and typical acceptance thresholds based on analytical method validation guidelines.

Parameter Description Typical Acceptance Criteria
Correlation Coefficient (r) Measures the strength of the linear relationship [1]. Often required to be close to 1 (e.g., ≥ 0.990 or ≥ 0.999) [2] [3].
Coefficient of Determination (r²) Represents the proportion of variance in the response explained by concentration [1]. Similar to r, values very close to 1 (e.g., ≥ 0.990 or ≥ 0.999) are expected [2].
Back-calculated Concentration Accuracy of standards calculated from the curve [1]. ±15% deviation from nominal value (±20% at LLOQ) [1].
Visual Inspection of Residual Plot Checks for non-random patterns indicating poor fit [1]. Residuals should be randomly scattered around zero [1].
Lack-of-Fit Test Statistical test to determine if a non-linear model fits significantly better [1]. No significant lack-of-fit (p > 0.05) should be detected [1].

Troubleshooting Non-Linear Calibration Curves

A non-linear or poorly fitting calibration curve can arise from several common experimental issues. The table below outlines these problems and their solutions.

Problem Potential Causes Suggested Solutions

| Non-Linear Curve | - Saturation of detector response at high concentrations.

  • Inappropriate regression model for the data [1]. | - Dilute high-concentration standards.
  • Test a weighted regression model or a non-linear model (e.g., quadratic) [1]. | | Poor Accuracy at Low/High Concentrations | Heteroscedasticity: Variance of data points changes with concentration (common in wide ranges) [1]. | Apply a weighted least squares linear regression (WLSLR) to give more importance to less variable concentrations [1]. Common weights include 1/x or 1/x². | | High Residuals & Poor Fit | - Outliers in standard points.
  • Incorrect assumption of linearity [1]. | - Identify and justifiably remove outliers (e.g., due to poor chromatography) [1].
  • Perform a Lack-of-Fit Test to validate the linear model versus a more complex one [1]. | | Inconsistent Results | - Instrumental drift or performance issues.
  • Unstable analytical reference standards. | - Use Quality Control (QC) samples at low, medium, and high concentrations during the run to monitor accuracy and precision [1]. |

Detailed Experimental Protocol for Asperulosidic Acid Quantification

The following workflow visualizes the key steps for developing and validating a quantification method, incorporating elements from research on this compound [3].

Start Method Development A Sample Preparation (Reflux extraction with methanol) Start->A B Chromatography Setup (UPLC with C18 column) A->B C Mass Spectrometry Setup (MRM mode in negative ESI) B->C D Calibration Standards (Prepare in matrix across range) C->D E Establish Calibration Curve (Plot response vs. concentration) D->E F Method Validation E->F G Quality Control (QC samples during run) F->G

Sample Preparation (from Plant Material)
  • Extraction Method: Reflux extraction has been shown to be more effective than ultrasonication for extracting this compound and related compounds from plant material [3].
  • Procedure: Weigh 1.0 g of dried, powdered plant material. Add 25 mL of methanol and reflux for 60 minutes. Allow to cool, then filter the solution. The filtrate can be diluted as needed with methanol before analysis [3].
Instrumental Conditions (UPLC-MS/MS)

This protocol is adapted from a validated method for the simultaneous quantification of iridoid glycosides, including this compound [3].

  • Chromatography:

    • Column: UPLC BEH C18 (150 mm × 4.6 mm, 5 µm) or equivalent.
    • Mobile Phase: A: 0.3% formic acid in water; B: Acetonitrile.
    • Gradient Elution: Use a gradient program to separate this compound from other components. The referenced method achieved elution at approximately 10.96 minutes [3].
    • Column Temperature: 40 °C.
    • Flow Rate: 0.4 mL/min.
    • Injection Volume: 1–10 µL.
  • Mass Spectrometry (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode [3].
    • MRM Transition: For this compound, monitor the transition from precursor ion m/z 431.05 to product ion m/z 251.03 (quantifier) and m/z 165.01 (qualifier) [3].
    • Optimized Voltages: Cone Voltage: 48 V; Collision Energy: 22 eV (for m/z 251.03) [3].
Calibration and Validation
  • Calibration Standards: Prepare a series of standard solutions (e.g., 6-8 concentrations) spiked into a blank matrix over the expected concentration range (e.g., from LLOQ to ULOQ) [1] [3].
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. Analyze these alongside unknown samples to ensure the continued accuracy and precision of the method throughout the run [1].

Key Takeaways

  • Don't Rely on r² Alone: A high correlation coefficient is necessary but not sufficient. Always check residual plots and back-calculated accuracy of standards [1].
  • Weighting is Crucial for Wide Ranges: For calibration curves spanning a broad concentration range, using a weighted regression model (e.g., 1/x²) is often essential to achieve accuracy at both ends [1].
  • Follow ICH Guidelines: Method validation must assess parameters like linearity, specificity, accuracy, precision, and LLOQ to ensure the method is reliable and reproducible [1] [4].

References

freeze-thaw stability asperulosidic acid plasma samples

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the main concern with freeze-thaw cycles? Repeated freeze-thaw cycles can cause protein denaturation, metabolite degradation, and formation of aggregates or sub-visible particles, compromising sample integrity and analytical results [1].
  • Q2: How many freeze-thaw cycles are acceptable? The acceptable number depends on the analyte and handling methods. One study found that plasma metabolites remained remarkably stable through 10 cycles when snap-frozen in LN₂ and quick-thawed in room temperature water [2]. However, another study noted a trend of increasing changes in plasma proteome after just two thaws [3]. It's best to minimize cycles and validate for your specific compound.
  • Q3: What are the best practices for freezing and thawing? Snap-freezing in liquid nitrogen (LN₂) and quick-thawing in a room-temperature water bath with gentle agitation is recommended for greatest metabolomic stability [2]. Slow freezing at -20°C (taking ~4 hours) causes the most significant changes in metabolite levels [2].
  • Q4: How does long-term storage affect stability? Long-term storage at -70°C or -80°C appears to have a minimal effect on the plasma proteome and metabolites, especially when compared to the impact of multiple freeze-thaw cycles [3] [4].

Experimental Protocols

For a comprehensive stability study, you can adapt the following methodologies.

1. Protocol for Freeze-Thaw Stability Assessment

This protocol is adapted from a 2022 study on plasma metabolomics [2].

  • Sample Preparation: Pool plasma from subject samples. Aliquot into sterile microcentrifuge tubes.
  • Experimental Matrix: Subject aliquots to multiple freeze-thaw cycles (e.g., 1, 2, 5, 10 cycles) using different methods. Key comparisons should include:
    • Freezing: LN₂ snap-freezing vs. -80°C vs. -20°C.
    • Thawing: Quick-thaw in room-temperature water vs. slow-thaw on ice.
  • Metabolite Extraction: After the final cycle, add ice-cold extraction buffer (e.g., 2:2:1 methanol:acetonitrile:water with internal standards) to the plasma. Vortex, then centrifuge to pellet proteins.
  • Analysis: Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the relative abundance of your target analytes (like asperulosidic acid) against a control sample that underwent only one freeze-thaw cycle.

2. Protocol for this compound Quantification

This method is based on the analysis used in a 2023 pharmacological study [5].

  • Instrumentation: High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS).
  • Chromatography:
    • A C18 column is typically used for separation.
    • The mobile phase often consists of water and acetonitrile, both with a volatile modifier like 0.1% formic acid.
    • A gradient elution method is developed to separate this compound from other plasma components.
  • Mass Spectrometry Detection:
    • Operate in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
    • The precursor ion (Q1) and characteristic product ion (Q3) for this compound are determined experimentally.
  • Validation: The bioanalytical method should be fully validated for parameters like linearity, precision, and accuracy per guidelines (e.g., the Pharmacopoeia of the People's Republic of China) [5].

Stability Data & Best Practices

The table below summarizes quantitative findings from relevant studies on plasma stability.

Aspect Key Finding Quantitative Data / Conditions Source
Freeze-Thaw Cycles Plasma metabolites stable even after 10 cycles 10 cycles of LN₂ snap-freeze + room temperature water thaw showed minimal change for 87 metabolites via LC-MS. [2]
Freeze-Thaw Cycles Increased changes in proteome after multiple thaws A trend of increasing peak intensity changes after 2 thaws in MALDI-TOF data. [3]
Freezing Method Snap-freezing is superior to slow freezing Freezing at -20°C (~4 hours) caused the most metabolite changes vs. LN₂ (instant). [2]
Thawing Method Quick-thawing is superior to slow thawing Thawing in room temperature water (~1 min) vs. on ice (~20 min) resulted in better stability. [2]
Long-Term Storage Less impact than freeze-thaw cycles No differences in peak number or mass distribution after 4 years at -70°C. [3] [4]

Experimental Workflow for Stability Testing

The following diagram outlines the core workflow for designing a freeze-thaw stability study.

Start Start: Pooled Plasma Aliquots A Define Test Conditions (Freeze/Thaw Methods & Cycles) Start->A B Subject Aliquots to Freeze-Thaw Cycles A->B C Perform Metabolite/Protein Extraction B->C D Analyze via LC-MS/MS C->D E Compare Results to Control (1 Cycle) D->E F Conclusion: Determine Optimal Handling Protocol E->F

Analytical Method Validation

When testing stability, using a validated analytical method is crucial. The diagram below shows the key parameters to establish for a reliable HPLC-MS/MS method, based on the analysis of this compound and other compounds in plasma [5].

cluster_1 Key Validation Parameters Method HPLC-MS/MS Method Validation P1 Linearity & Range Method->P1 P2 Precision (RSD%) Method->P2 P3 Accuracy (%) Method->P3 P4 Extraction Recovery (%) Method->P4 P5 Stability under various conditions Method->P5

Key Recommendations

Based on the gathered information, here are the core recommendations for handling plasma samples containing this compound or similar analytes:

  • Minimize Freeze-Thaw Cycles: Treat the "minimize freeze-thaw cycles" principle as the highest priority. Plan experiments carefully and aliquot samples to avoid repeated freezing and thawing.
  • Adopt Rapid Techniques: For the most consistent results, snap-freeze plasma aliquots in liquid nitrogen and quick-thaw them in a room-temperature water bath with gentle agitation [2].
  • Establish a Validated Method: Quantification of this compound in plasma is best performed using a rigorously validated HPLC-MS/MS method, which can provide the specificity and sensitivity needed for stability studies [5].
  • Conduct Compound-Specific Validation: The stability data and protocols provided are a strong starting point. However, you must conduct your own stability testing under these recommended conditions to confirm the stability of this compound specifically in your matrix.

References

asperulosidic acid method sensitivity improvement LOD LOQ

Author: Smolecule Technical Support Team. Date: February 2026

Understanding LOD & LOQ and Calculation Methods

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy [1].

The following table summarizes the common approaches for determining these values as per ICH guidelines [2].

Method Basis of Calculation Typical Criteria LOD Formula LOQ Formula
Signal-to-Noise (S/N) Ratio of analyte signal to baseline noise [3] S/N ≥ 3:1 for LOD; S/N ≥ 10:1 for LOQ [1] [3] - -
Calibration Curve Standard deviation of the response (σ) and the slope of the curve (S) [2] Requires linearity and precision demonstration LOD = 3.3 × σ / S [2] LOQ = 10 × σ / S [2]
Visual Evaluation Injected sample at low concentration is visually assessed Peak is discernible (LOD) or measurable with precision (LOQ) [2] - -

Note that different calculation approaches can yield significantly different LOD and LOQ values. One study found the S/N method provided the lowest values, while the standard deviation/slope method gave the highest [4]. It is crucial to validate your chosen method by injecting multiple samples at the calculated LOD and LOQ concentrations to confirm performance [2].

Strategies to Improve Sensitivity and Lower LOD/LOQ

If your current method lacks sufficient sensitivity, you can troubleshoot and optimize it. The diagram below outlines a systematic workflow for this process.

sensitivity_improvement cluster_fixed Troubleshooting for Fixed Methods cluster_modifiable Optimization for Modifiable Methods Start Sensitivity (LOD/LOQ) Issues Check Check System & Method State Start->Check Unchangeable Method is Fixed/Validated Check->Unchangeable No Changeable Method Can Be Modified Check->Changeable Yes U1 1. Inspect for Contaminants Unchangeable->U1 C1 1. Optimize Detection Wavelength (e.g., move from 200 nm to 235/254 nm) Changeable->C1 U2 2. Check Eluent Quality & Filtration U1->U2 U3 3. Replace Guard/Separation Column U2->U3 U4 4. Perform System Maintenance U3->U4 C2 2. Change Mobile Phase Solvent (e.g., replace Methanol with Acetonitrile) C1->C2 C3 3. Optimize Chromatography Column (e.g., smaller diameter, different matrix) C2->C3 C4 4. Adjust Flow Rate & System Dimensions C3->C4

Here are more detailed explanations for the optimization steps:

  • Detection Wavelength: At low wavelengths (around 200 nm), the intrinsic absorption of solvents like methanol can create high background noise. Switching to acetonitrile or, if the analyte allows, using a higher wavelength (e.g., 235 nm or 254 nm) can significantly improve the signal-to-noise ratio [3] [5].
  • Mobile Phase: The choice of organic solvent in the mobile phase directly impacts baseline noise, especially at low UV wavelengths. Acetonitrile often provides a lower UV cutoff and lower baseline noise compared to methanol [3].
  • Column Selection: Columns with smaller internal diameters can concentrate the analyte, resulting in higher peak heights and better sensitivity. Exploring different column matrices from various manufacturers can also yield improvements [3].
  • System Maintenance & Eluent Quality: For fixed methods, the most common path is to eliminate sources of noise. This includes checking for system contamination, ensuring proper eluent degassing, using high-purity solvents, and replacing old or contaminated guard/analytical columns [3].

Referenced Experimental Protocol for Asperulosidic Acid

To provide a concrete example, the following is a summarized HPLC-PDA method developed and validated specifically for the analysis of this compound, demonstrating achievable sensitivity levels [6].

  • Instrumentation: HPLC system with Photodiode Array (PDA) detector [6].
  • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm × 250 mm, 5.0 μm) [6].
  • Mobile Phase:
    • A: 0.1% formic acid in distilled water
    • B: Acetonitrile
    • Gradient: 0-5 min (100% A), 5-30 min (100% A to 35% B), 30-35 min (to 100% B) [6].
  • Flow Rate & Injection Volume: 1.0 mL/min and 10 μL [6].
  • Column Temperature: 30 °C [6].
  • Achieved Sensitivity: The method reported an LOD of 0.04 μg/mL and an LOQ of 0.13 μg/mL for this compound, with excellent linearity (R² ≥ 0.9999) in the range of 1.56–100 μg/mL [6].

References

asperulosidic acid vs monotropein pharmacokinetics comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pharmacokinetic Parameters

The following table summarizes available quantitative data for monotropein and asperulosidic acid from independent studies. Please note the differences in experimental conditions when interpreting this information.

Parameter Monotropein (from MO Root Extracts) This compound (from MO Root Extracts) Notes / Conditions
Bioavailability ~3.5% (Male rats), ~5.5% (Female rats) [1] [2] ~1.5% (Male rats), ~3.5% (Female rats) [1] [2] After oral administration of MO iridoid glycosides (MOIGs).
Cmax (ng/mL) ~180 (Male rats), ~350 (Female rats) [1] [2] ~70 (Male rats), ~160 (Female rats) [1] [2] After a 100 mg/kg oral dose of MOIGs.
AUC0-t (h*ng/mL) ~550 (Male rats), ~950 (Female rats) [1] [2] ~150 (Male rats), ~400 (Female rats) [1] [2] After a 100 mg/kg oral dose of MOIGs.
Primary Distribution Tissues Stomach, Intestine, Hypothalamus [1] [2] Stomach, Intestine, Hypothalamus [1] [2] After oral administration.
Analytical Method UHPLC-MS/MS [1] [2] [3] UHPLC-MS/MS [1] [2] Used for quantification in plasma and tissues.

Experimental Protocol Overview

The most directly comparable data comes from a single study that administered extracts of Morinda officinalis (MO) root to rats and simultaneously quantified both compounds using the same validated protocol [1] [2].

  • Animal Model: Wistar rats (both male and female, 200-220 g), fasted for 12 hours before the experiment [2].
  • Dosing:
    • For Pharmacokinetics: Administered orally at doses of 25, 50, and 100 mg/kg of MO iridoid glycosides (MOIGs), and intravenously at 25 mg/kg MOIGs [2].
    • For Tissue Distribution: Administered orally at 100 mg/kg MOIGs [2].
  • Sample Collection: Plasma and tissue samples (including stomach, intestine, hypothalamus, liver, etc.) were collected at predetermined time points post-administration [2].
  • Sample Preparation: Biological samples underwent protein precipitation with methanol, with acetaminophen used as an internal standard (IS) [2].
  • Instrumental Analysis:
    • Technique: Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [2].
    • Chromatography: An Agilent ACE3C18-PFP column was used with a gradient elution of methanol and water, both containing 0.1% formic acid and 5 mM ammonium formate [2].
    • Detection: Mass spectrometric detection was performed in positive ion mode using Multiple Reaction Monitoring (MRM). The transitions were m/z 408 → 211 for monotropein and deacetyl this compound, and m/z 152.3 → 110.1 for the IS [2].

The workflow below summarizes the experimental procedure:

G start Study Protocol a1 Animal Model Wistar Rats start->a1 a2 Administer MO Extract (Oral & IV Dosing) a1->a2 a3 Collect Plasma & Tissue Samples a2->a3 a4 Sample Prep: Protein Precipitation with Internal Standard a3->a4 a5 UHPLC-MS/MS Analysis a4->a5 a6 Data Analysis: Pharmacokinetic Parameters a5->a6

Key Comparative Insights

  • Sex-Based Differences: The study revealed consistent and significant sex-based differences in the pharmacokinetics of both compounds, with female rats showing higher AUC, Cmax, and bioavailability [1] [2]. This is a critical factor for the design of preclinical studies.
  • Distribution to the Hypothalamus: Both compounds were notably detected in the hypothalamus [1] [2]. This distribution may provide a pharmacokinetic basis for the central nervous system-related pharmacological effects (e.g., anti-nociception) reported for these iridoid glycosides [4].
  • Low Oral Bioavailability: The low bioavailability values for both compounds are noteworthy [1] [2]. This characteristic is common for many natural glycosides and can significantly influence their in vivo efficacy and dosing strategies.

Research Considerations and Future Directions

While the data from the co-administration study is highly valuable, there are some limitations to consider:

  • Source-Dependent Data: The available comparative data comes from administering both compounds together within a plant extract. The pharmacokinetics of a pure, isolated compound may differ due to the absence of other extract components.
  • Mechanistic Gaps: The specific enzymes involved in their metabolism and the transporters affecting their absorption and distribution are not yet fully elucidated.

Further research directly comparing pure, isolated compounds and investigating their metabolic pathways in detail would be highly beneficial for the drug development community.

References

asperulosidic acid anti-fibrotic efficacy comparison standard drugs

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Fibrotic Efficacy in Disease Models

The table below summarizes the experimental findings for ASPA and standard drugs in various models of organ fibrosis.

Compound / Drug Disease Model Experimental Subject Key Efficacy Findings Mechanistic Insights
Asperulosidic Acid (ASPA) Renal Interstitial Fibrosis [1] [2] UUO Mice/Rats ↓ Serum creatinine, ↓ urinary protein, ↓ IS toxin; Improved histology (↓ collagen deposition) [1] [2]. Upregulated OAT1/OAT3 transporters (via HNF1α) to enhance toxin excretion [1]; Inhibited TGF-β1/Smad2/3 and NF-κB pathways [2].
This compound (ASPA) Uveitis (Eye Inflammation) [3] EIU Rats ↓ Clinical score, ↓ inflammatory cells & protein in aqueous humor, ↓ ICAM-1, IL-6, MCP-1, TNF-α [3]. Inhibited PI3K/Akt/NF-κB signaling pathway [3].
Captopril (Standard Drug Control) Renal Interstitial Fibrosis [2] UUO Rats Improved renal function and histology [2]. (ACE inhibitor; used as a positive control in studies) [2].
Nintedanib / Pirfenidone Idiopathic Pulmonary Fibrosis (IPF) [4] Human Patients (Clinical Trials) Slowed the rate of decline in Forced Vital Capacity (FVC) [4]. Targets multiple tyrosine kinase receptors; antifibrotic mechanism [4].

Detailed Experimental Protocols

To assess the credibility and reproducibility of the data, here are the methodologies from the key studies cited.

  • Renal Fibrosis Model (Unilateral Ureteric Obstruction - UUO)

    • Animal Model: Male Sprague-Dawley rats or Balb/C mice are used. The UUO model is established by surgically ligating one ureter, inducing progressive renal fibrosis over 7-14 days. A sham-operated group serves as a healthy control [1] [2].
    • ASPA Administration: ASPA is administered via intraperitoneal injection or oral gavage once daily for up to 14 consecutive days. Doses used in studies typically range from 10 to 40 mg/kg [1] [2].
    • Sample Collection & Analysis: On days 7, 10, and 14, blood is collected to measure serum biomarkers like BUN, Scr, and UA. Urine is collected to measure protein levels (upro). Upon study completion, obstructive renal tissues are harvested for [2]:
      • Histological Analysis: H&E staining and Masson's Trichrome staining to assess inflammatory cell infiltration and collagen fiber deposition.
      • Molecular Analysis: qPCR and Western Blot to measure mRNA and protein levels of fibrotic (TGF-β1, α-SMA, Collagen III) and inflammatory (TNF-α, IL-6, MCP-1) markers, as well as key proteins in the TGF-β/Smad and NF-κB pathways [2].
  • Ocular Inflammation Model (Endotoxin-Induced Uveitis - EIU)

    • Animal Model: Male Sprague Dawley rats (150-180g) are used. EIU is induced by a single injection of Lipopolysaccharide (LPS) into the footpad [3].
    • ASPA Administration: ASPA is administered via intravitreal or subconjunctival injection. The inflammatory response peaks 24 hours post-LPS injection [3].
    • Disease Assessment: The severity of uveitis is graded 24 hours post-injection using a slit lamp examination based on a standardized clinical scoring system that evaluates factors like inflammatory cell count and protein exudation [3]. Aqueous humor is collected to quantify cell counts, protein concentration, and levels of cytokines like TNF-α and IL-6. Retinal tissue is analyzed via Western Blot to examine the phosphorylation states of proteins in the PI3K/Akt/NF-κB pathway [3].

Mechanisms of Action Visualization

The following diagrams illustrate the key signaling pathways through which ASPA exerts its anti-fibrotic and anti-inflammatory effects, based on the experimental data.

aspa_mechanisms cluster_fibrosis Anti-Fibrotic & Anti-Inflammatory Mechanisms of ASPA TGFb TGF-β1 Receptor Cell Surface Receptor TGFb->Receptor LPS LPS/Inflammatory Trigger LPS->Receptor PI3K PI3K Receptor->PI3K Smad2 Smad2/3 Receptor->Smad2 Phosphorylation Akt Akt PI3K->Akt Phosphorylation IKK IKK Akt->IKK Activates NFkB NF-κB Pathway Activation Nucleus1 Nucleus NFkB->Nucleus1 IkB IκB-α IKK->IkB Phosphorylates & Degrades IkB->NFkB Releases MAPK MAPK Pathway (p38, JNK, ERK) MAPK->Nucleus1 Smad4 Smad4 Smad2->Smad4 Smad4->Nucleus1 GeneExp Pro-fibrotic & Pro-inflammatory Gene Expression Nucleus1->GeneExp ECM Excess Extracellular Matrix (ECM) & Inflammation GeneExp->ECM ASPA_PI3K ASPA Inhibits ASPA_PI3K->PI3K ASPA_MAPK ASPA Inhibits ASPA_MAPK->MAPK ASPA_Smad ASPA Inhibits ASPA_Smad->Smad2

Diagram 1: ASPA's Core Signaling Pathways in Fibrosis and Inflammation

aspa_renal cluster_renal ASPA's Proposed Renal Toxin Clearance Mechanism cluster_kidney_cell Blood Bloodstream Indoxyl Sulfate (IS) OAT1 OAT1 / OAT3 Transporters Blood->OAT1 IS Uptake Liver Liver IS Production Liver->Blood Synthesizes Kidney Kidney Proximal Tubule Cell Urine Urine IS Excretion Basolateral Basolateral Membrane Apical Apical Membrane MRP4 MRP4 / ABCG2 Transporters OAT1->MRP4 IS Movement HNF1a Transcription Factor HNF1α HNF1a->OAT1 Upregulates MRP4->Urine IS Secretion ASPA_Action ASPA Treatment Upregulates HNF1α ASPA_Action->HNF1a

Diagram 2: ASPA's Role in Promoting Renal Toxin Excretion

Conclusion and Comparative Summary

Based on the analysis of the available preclinical data, here is a comparative profile of this compound:

  • Multi-Organ Potential: Unlike current standard antifibrotic drugs like nintedanib and pirfenidone, which are primarily approved for IPF, ASPA has demonstrated efficacy in preclinical models of renal and ocular disease, suggesting a broader potential therapeutic scope [3] [1] [2].
  • Multi-Target Mechanism: ASPA's action is characterized by the modulation of several key pro-fibrotic and pro-inflammatory pathways (TGF-β/Smad, NF-κB, PI3K/Akt), and a unique mechanism to enhance toxin clearance in the kidney. This contrasts with the more targeted kinase inhibition of drugs like nintedanib [3] [1] [2].
  • Stage of Development: It is crucial to note that the evidence for ASPA's anti-fibrotic efficacy is currently limited to animal and cell studies. In contrast, drugs like nintedanib and pirfenidone have established efficacy in large-scale human clinical trials and are approved for clinical use [4].

Limitations and Research Gaps

  • Lack of Direct Comparison: The search results do not contain studies that directly compare ASPA with standard antifibrotic drugs (nintedanib, pirfenidone) head-to-head in the same experiment. Conclusions about comparative efficacy are based on cross-study comparisons.
  • Preclinical Evidence Only: The promising data for ASPA must be validated through clinical trials in humans to confirm its safety and efficacy.
  • Untapped Potential: Research on ASPA's effects on major fibrotic diseases like Idiopathic Pulmonary Fibrosis (IPF) appears to be a gap in the current literature. Its efficacy in pulmonary models remains unexplored.

References

asperulosidic acid versus AST-120 IS reduction efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Mechanism Comparison

Feature Asperulosidic Acid AST-120 (Kremezin)
Primary Mechanism Up-regulates renal excretion transporters OAT1 & OAT3 via HNF1α [1] [2] Adsorbs precursor (indole) in intestines, prevents IS synthesis [3] [4]
Site of Action Kidney Gastrointestinal tract
Effect on IS Production No significant impact on liver enzymes (Cyp2e1, Sult1a1) at low doses; high dose (28 mg/kg) may slightly down-regulate Sult1a1 [1] [2] Directly reduces substrate available for IS production in the liver [3] [4]
Effect on IS Excretion Significantly enhances; up-regulates OAT1/OAT3 in kidney [1] [2] Indirectly reduces serum IS load for excretion [4]
Key Experimental Model Unilateral Ureteral Obstruction (UUO) mouse model [1] [2] Multiple Randomized Controlled Trials (RCTs) in CKD patients [5]
Efficacy on Serum/Circulating IS Reduced plasma IS by 19% (14 mg/kg) and 42% (28 mg/kg) in UUO mice [1] [2] Reduces serum IS levels in CKD patients; clinical impact on hard endpoints is variable [5] [4]
Impact on Renal Fibrosis Significantly alleviated histologic changes in glomerular sclerosis & interstitial fibrosis in UUO mice [1] [2] Shows renoprotective effects in animal models; some clinical studies show delay in dialysis initiation [3] [5]
Clinical Evidence Status Pre-clinical (animal model evidence) [1] [2] Approved drug; clinical evidence from RCTs, though outcomes on mortality & ESRD are not consistently significant [5] [4]

Detailed Experimental Protocols

Here are the methodologies from the key studies cited in the comparison table, which can serve as a reference for your experimental design.

For this compound (Pre-clinical Study) [1] [2]
  • Animal Model: Male Balb/C mice with Unilateral Ureteral Obstruction (UUO) to induce renal interstitial fibrosis.
  • Dosing & Administration: this compound was administered orally at 14 mg/kg and 28 mg/kg doses for two weeks.
  • Sample Collection: Blood, liver, and kidney tissues were collected at the end of the treatment period.
  • IS Quantification: Serum IS levels were measured using a validated HPLC-MS/MS method [1].
  • Mechanism Evaluation:
    • qPCR & Western Blot: Used to analyze mRNA and protein expression levels of OAT1, OAT3, and the transcription factor HNF1α in kidney tissue.
    • Liver Enzyme Analysis: mRNA expressions of Cyp2e1 and Sult1a1 in the liver were measured via qPCR.
  • Efficacy Assessment: Renal fibrosis was evaluated through histological staining (H&E and Masson) of kidney sections.
For AST-120 (Clinical Evidence) [5]
  • Study Design: A systematic review and network meta-analysis of 15 Randomized Controlled Trials (RCTs) involving 3,763 patients with CKD.
  • Intervention: AST-120 treatment was compared to no AST-120 treatment. Dosing strategies included low-dose, high-dose, and tailored-dose regimens.
  • Outcomes Measured:
    • Primary Endpoints: Mortality, progression to end-stage renal disease (ESRD).
    • Secondary Endpoints: Composite renal outcomes (e.g., dialysis initiation, doubling of serum creatinine), changes in serum IS levels, and urinary protein.
  • Statistical Analysis: A frequentist approach was used for the network meta-analysis, calculating risk ratios (RR) with 95% confidence intervals (CI) for dichotomous outcomes.

Mechanism of Action Pathways

The following diagrams illustrate the distinct pathways through which this compound and AST-120 reduce IS levels.

This compound: Enhancing Renal Excretion

AA This compound HNF1α HNF1α Transcription Factor AA->HNF1α Up-regulates OATs OAT1/OAT3 Transporters HNF1α->OATs Activates Expression IS_Blood Blood Indoxyl Sulfate (IS) OATs->IS_Blood Uptake from Blood IS_Urine Urinary IS Excretion OATs->IS_Urine Secretion into Urine Fibrosis Renal Fibrosis IS_Blood->Fibrosis Promotes IS_Urine->Fibrosis Reduced Levels Inhibit

AST-120: Preventing IS Synthesis

Tryptophan Dietary Tryptophan GutBacteria Gut Bacteria Tryptophan->GutBacteria Indole Indole GutBacteria->Indole AST120 AST-120 Indole->AST120 Adsorbed by Liver Liver Indole->Liver Absorbed (if not adsorbed) Feces Excretion in Feces AST120->Feces IS Indoxyl Sulfate (IS) Liver->IS Metabolized to Blood Blood Circulation IS->Blood

Key Differentiation for Drug Development

The choice between these two agents depends on your therapeutic strategy:

  • This compound represents a novel approach that enhances the body's natural excretory function. Its potential lies in directly protecting the kidney from fibrosis by clearing an existing toxin burden [1] [2]. However, it remains in pre-clinical stages.
  • AST-120 is a clinically used intervention that acts prophylactically by reducing the systemic generation of IS. Its main advantage is its localized action in the gut, but its clinical benefits on hard endpoints like mortality are still debated [5] [4].

References

asperulosidic acid anti-inflammatory potency comparison corticosteroids

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action at a Glance

The table below summarizes the known anti-inflammatory mechanisms of asperulosidic acid and corticosteroids based on the available experimental data.

Feature This compound (Natural Iridoid) Corticosteroids (Synthetic Drugs)
Primary Molecular Target Not fully defined; acts on key signaling pathways [1] [2]. Glucocorticoid Receptor (GR) [3] [4].
Key Signaling Pathways Inhibited NF-κB, MAPK (p38, ERK, JNK), PI3K/Akt [1] [2]. NF-κB, AP-1 (primarily via genomic actions) [3].
Key Inflammatory Mediators Suppressed TNF-α, IL-6, IL-1β, MCP-1, ICAM-1, NO, PGE2, iNOS, COX-2 [1] [2]. Broad spectrum of pro-inflammatory cytokines (e.g., IL-1, TNF); leukotrienes; prostaglandins [4].

| Reported Experimental Models | In vitro: LPS-induced RAW 264.7 macrophages [1]. In vivo: Rodent models of uveitis, colitis, and lung injury [5] [2]. | Widespread clinical use; extensive data from human and animal studies for conditions like arthritis, tendinitis, and uveitis [4] [2]. |

Detailed Experimental Data & Protocols

For researchers, the specific experimental contexts and methodologies are crucial for interpreting the data.

This compound

The anti-inflammatory effects of this compound have been demonstrated in several model systems:

  • In Macrophages (RAW 264.7 Cells): In a study using LPS-induced RAW 264.7 macrophages, this compound (at concentrations of 40, 80, and 160 μg/mL) significantly reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, and IL-6 in a dose-dependent manner [1]. The mechanism was linked to the suppression of the NF-κB pathway (via inhibition of IκB-α phosphorylation) and the MAPK pathway (via inhibition of ERK and JNK phosphorylation) [1].
  • In Vivo Uveitis Model: In a rat model of endotoxin-induced uveitis (EIU), intravitreal injection of this compound (5 μL of a 0.1 mg/mL solution) significantly reduced clinical scores of inflammation, protein leakage, and the levels of inflammatory cytokines (TNF-α, IL-6, MCP-1) in the aqueous humor [2]. This effect was achieved by inhibiting the activation of the PI3K/Akt/NF-κB signaling pathway [2].
  • In Vivo Colitis Model: Related iridoid asperuloside (a compound very similar to this compound) was effective in a mouse model of DSS-induced chronic colitis. Administration of asperuloside (50 mg/kg) improved disease activity index and reduced colonic inflammation by activating the antioxidant Nrf2/HO-1 pathway while simultaneously inhibiting the NF-κB pathway [5].
Corticosteroids

Corticosteroids are a well-established class of anti-inflammatory drugs with a different, highly complex mechanism.

  • Genomic Mechanisms: The classic mechanism involves the glucocorticoid receptor (GR) binding to DNA at Glucocorticoid Response Elements (GREs) to activate anti-inflammatory genes or "tethering" to pro-inflammatory transcription factors like NF-κB and AP-1 to repress their activity, a process known as transrepression [3].
  • Non-Genomic and Metabolic Mechanisms: Emerging research highlights non-nuclear roles for GR. A recent study found that in macrophages, the anti-inflammatory effect of glucocorticoids requires the production of the immunometabolite itaconate [3]. The cytosolic GR interacts with the pyruvate dehydrogenase (PDH) complex. Upon GC treatment, GR moves to the nucleus, releasing PDH to fuel the TCA cycle and ultimately enable itaconate production, which contributes to the suppression of inflammation [3].
  • Clinical Potency and Use: Corticosteroids used in injections, such as triamcinolone and methylprednisolone, are chosen based on their relative potency (e.g., potency of 5 relative to cortisol), solubility, and duration of action [4]. A significant clinical consideration is their metabolic side effects, particularly the induction of hyperglycemia by increasing gluconeogenesis and impairing insulin sensitivity [4].

Research Implications and Comparative Analysis

The following diagram synthesizes the core anti-inflammatory pathways and highlights the distinct mechanisms of this compound and Corticosteroids.

LPS Inflammatory Trigger (e.g., LPS) NFkB_Inactive NF-κB (Inactive) (IκB-α bound) LPS->NFkB_Inactive Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) LPS->MAPK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway LPS->PI3K_Akt_Pathway Activates NFkB_Active NF-κB (Active) (Nucleus) NFkB_Inactive->NFkB_Active IκB-α Phosphorylation/ Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, COX-2, iNOS) NFkB_Active->Proinflammatory_Genes MAPK_Pathway->Proinflammatory_Genes Promotes PI3K_Akt_Pathway->NFkB_Active Activates ASP This compound ASP->NFkB_Inactive Inhibits IκB-α Phosphorylation ASP->MAPK_Pathway Inhibits Phosphorylation ASP->PI3K_Akt_Pathway Inhibits Activation CORT Corticosteroids GR Glucocorticoid Receptor (GR) CORT->GR Itaconate Itaconate Production GR->Itaconate Non-Genomic Action Transrepression Transrepression (Suppresses NF-κB/AP-1) GR->Transrepression Genomic Action Itaconate->Proinflammatory_Genes Suppresses Transrepression->Proinflammatory_Genes Suppresses

Based on the assembled data, here is a critical analysis for research and development professionals:

  • Mechanistic Sophistication vs. Direct Power: this compound demonstrates a multi-target mechanism, concurrently inhibiting several pro-inflammatory signaling hubs (NF-κB, MAPK, PI3K/Akt) [1] [2]. This is a common and potentially advantageous feature of natural products. Corticosteroids, in contrast, exert a more powerful and broad-spectrum anti-inflammatory effect by targeting the upstream master regulator GR, which in turn modulates a vast network of inflammatory genes through both genomic and non-genomic pathways [3] [4].
  • The Side Effect Profile - A Key Differentiator: A major driver for researching alternatives like this compound is the adverse effect profile of corticosteroids. Chronic use of corticosteroids is limited by side effects including hyperglycemia, immunosuppression, and other metabolic disturbances [4] [2]. While the safety profile of this compound is not fully established, its natural origin and targeted pathway inhibition suggest a potential for a more favorable tolerability profile, though this requires extensive clinical validation.
  • Research Gap and Opportunity: The most significant finding of this analysis is the absence of head-to-head experimental comparisons. No study was identified that tests this compound and a corticosteroid in the same model system using the same readouts. Therefore, a definitive statement on "potency" (e.g., Compound A is X times more potent than Compound B) cannot be made. This gap itself represents a primary opportunity for future research.

Future Research Directions

To conclusively position this compound relative to corticosteroids, the following experimental approaches are suggested:

  • Conduct Direct Comparative Assays: Perform in vitro studies (e.g., in LPS-stimulated macrophages) with both this compound and a reference corticosteroid (e.g., dexamethasone) across a range of doses. Key metrics would be IC₅₀ values for the suppression of NO, PGE2, TNF-α, and IL-6.
  • Establish Relative Potency *In Vivo*: Use a standardized animal model of inflammation (e.g., paw edema or uveitis) to determine the effective doses (ED₅₀) of both compounds, allowing for a direct calculation of relative potency.
  • Deepen Mechanistic and Safety Studies: Further investigate the long-term toxicity and pharmacokinetics of this compound. Elucidating its exact molecular target(s) would also be a significant advancement.

References

asperulosidic acid chemosensitization vs other natural compounds

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Natural Compounds

Compound Primary Anti-Cancer/Chemosensitizing Activity Demonstrated Mechanisms of Action Key Experimental Evidence
Asperulosidic Acid (ASPA) Anti-inflammatory; Potential for chemosensitization requires more direct study [1] [2] Suppresses NF-κB and MAPK (ERK, JNK) signaling pathways; Inhibits pro-inflammatory cytokines (TNF-α, IL-6) and mediators (NO, PGE₂) [1] [2] In vitro (LPS-induced RAW 264.7 macrophages); In vivo (rat model of endotoxin-induced uveitis) [1] [2]
Curcumin Chemosensitizer & Chemoprotector [3] [4] Inhibits MAPK, PI3K/Akt, JAK/STAT, and NF-κB pathways; Acts as a receptor tyrosine kinase (RTK) inhibitor [4] Preclinical evidence; Clinical trials completed for combination therapies (e.g., with Gemcitabine for pancreatic cancer) [3]
Bruceine H Overcomes EGFRi Resistance [4] Suppresses Notch3, EGFR activation, and β-catenin expression; Induces Foxo3a [4] Preclinical studies in non-small cell lung cancer (NSCLC) models [4]
Cryptotanshinone (CTS) Chemosensitizer [4] Targets CAT, HMOX1, SCD proteins to overcome resistance in EGFR-mutant cells [4] Preclinical studies in gefitinib-resistant lung cancer cells; Comparative proteomic analysis [4]

Experimental Data and Protocols for ASPA

The data supporting ASPA's anti-inflammatory activity, which forms the basis for its potential in chemosensitization, comes from standardized experimental models.

  • In Vitro Protocol (Macrophage Model) [2]

    • Cell Line: RAW 264.7 murine macrophage cells.
    • Induction of Inflammation: Treatment with bacterial Lipopolysaccharide (LPS).
    • ASPA Treatment: Co-treatment with ASPA and LPS.
    • Key Measurements:
      • Cytokine Production: Levels of TNF-α and IL-6 measured by ELISA.
      • Inflammatory Mediators: Production of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂).
      • Gene Expression: mRNA levels of iNOS, COX-2, TNF-α, and IL-6.
      • Pathway Analysis: Protein phosphorylation in the NF-κB and MAPK pathways via western blot.
  • In Vivo Protocol (Rat Uveitis Model) [1]

    • Animal Model: Male Sprague Dawley rats.
    • Disease Induction: Endotoxin-Induced Uveitis (EIU) via LPS injection into the footpad.
    • ASPA Treatment: Intravitreal or subconjunctival injection of ASPA.
    • Key Measurements:
      • Clinical Score: Severity of eye inflammation assessed by slit lamp examination.
      • Aqueous Humor Analysis: Cell count and protein concentration.
      • Cytokine Levels: Expression of TNF-α, IL-6, MCP-1, and ICAM-1.
      • Pathway Analysis: Activation of the PI3K/Akt/NF-κB pathway in retinal tissue.

Mechanism of Action Visualization

The following diagram illustrates the primary anti-inflammatory signaling pathways that ASPA has been shown to suppress, which is its best-documented mechanism to date.

aspa_mechanism cluster_aspa ASPA Inhibitory Action LPS LPS Stimulus membrane_events Membrane Inflammatory Events LPS->membrane_events mapk_path MAPK Pathway Activation (ERK, JNK) membrane_events->mapk_path nfkb_path NF-κB Pathway Activation (IKK, IκB-α phosphorylation) membrane_events->nfkb_path pi3k_path PI3K/Akt Pathway Activation membrane_events->pi3k_path transcription NF-κB Nuclear Translocation (Transcription Activation) mapk_path->transcription Promotes nfkb_path->transcription Promotes pi3k_path->transcription Promotes cytokines Production of Inflammatory Mediators (TNF-α, IL-6, NO, PGE₂) transcription->cytokines Induces aspa This compound (ASPA) aspa->mapk_path Suppresses aspa->nfkb_path Suppresses aspa->pi3k_path Suppresses

Research Implications and Future Directions

Based on the available evidence, here is an objective summary for researchers:

  • ASPA's Niche: ASPA is best characterized as a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to suppress key signaling hubs like NF-κB and MAPK is highly relevant, as these pathways are often dysregulated in cancer and contribute to therapy resistance [1] [2].
  • Evidence Gap in Chemosensitization: Unlike compounds like curcumin or bruceine H, direct experimental evidence demonstrating ASPA's ability to sensitize cancer cells to standard chemotherapeutic drugs is currently lacking. Its potential in this area is inferred from its mechanism rather than proven in oncological models.
  • Recommended Research Path: To validate ASPA as a chemosensitizer, future studies should employ established oncology models. Key experiments would involve treating chemo-resistant cancer cell lines (e.g., NSCLC, pancreatic cancer) with a combination of ASPA and a relevant drug (e.g., cisplatin, gemcitabine), and measuring changes in cell viability, apoptosis, and pathway activation compared to the drug alone.

References

regional variation asperulosidic acid content Gardenia jasminoides

Author: Smolecule Technical Support Team. Date: February 2026

Regional Variation in Bioactive Compound Content

The table below summarizes quantitative data on the primary bioactive compounds in Gardenia jasminoides from different regions, based on a study analyzing 18 batches of samples [1] [2].

Region Total Iridoid Glycosides (mg/g) Total Flavonoids (mg/g) Total Phenolic Acids (mg/g)
Jurong city, Jiangsu province 107.870 1.412 3.288
Fujian province 95.283 0.897 1.567
Fengcheng city, Jiangxi province (Late stage) 89.454 0.785 1.402
Hukou county, Jiangxi province (Late stage) 85.721 0.721 1.335
Yongzhou city, Hunan province 79.836 0.665 1.288
Liuan city, Anhui province 71.592 0.611 1.103
Tanghe county, Henan province 65.894 0.603 0.982
Liujiang county, Guangxi province 63.727 0.597 1.024

This study identified Jurong city in Jiangsu province as the region producing material with the highest levels of target iridoid glycosides, flavonoids, and phenolic acids [1] [2].

Impact of Processing on Iridoid Glycosides

Post-harvest heat processing significantly alters the chemical profile. The following table tracks the changes in specific iridoids and other compounds during five stages of processing, from raw Gardeniae Fructus (GF) to far-processed pieces (GFP-F) [3].

Compound GF (Pre-processed) GFP-M (Middle-processed) GFP-N (Near-processed) GFP (Properly Processed) GFP-F (Far-processed)
Deacetyl-asperulosidic acid methyl ester 100% (Baseline) ≈95% ≈90% ≈85% Significantly decreased
Gardenoside 100% (Baseline) ≈95% Significantly decreased Significantly decreased Significantly decreased
Geniposidic Acid 100% (Baseline) ≈105% ≈110% ≈115% Gradually increased
Geniposide (G2) 100% (Baseline) ≈98% ≈95% ≈92% ≈90% (Downward trend)
Crocin-I & Crocin-II (Pigments) 100% (Baseline) Sharply decreased Sharply decreased Sharply decreased Very low / Not detected
5-HMF Not detected Formed Gradually increased Gradually increased Gradually increased

Detailed Experimental Protocol

For researchers seeking to replicate or validate these findings, the core analytical methodology is outlined below [1] [2].

  • 1. Sample Preparation:

    • Reduce 1.5 g of powdered Gardenia jasminoides fruit to a fine powder.
    • Perform ultrasonic extraction three times using 20 mL of 70% methanol each time, soaking the sample for 30 minutes at room temperature before each extraction.
    • Combine the supernatants, centrifuge at 13,000 rpm for 10 minutes, and filter the final extract through a 0.22 µm membrane.
  • 2. Instrumentation and Chromatography:

    • Platform: Ultrafast Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (UFLC/QTRAP-MS).
    • Column: Waters XBridge C18 (4.6 mm × 100 mm, 3.5 µm).
    • Mobile Phase:
      • Solvent A: 0.1% formic acid in water.
      • Solvent B: 0.1% formic acid in acetonitrile.
    • Gradient Program:
      • 0-5 min: 98% A
      • 5-9 min: 98% A → 60% A
      • 9-11 min: 60% A → 5% A
      • 11-12 min: 5% A
      • 12-13 min: 5% A → 98% A
      • 13-16 min: 98% A (column re-equilibration)
    • Flow Rate: 0.8 mL/min
    • Injection Volume: 2 µL
    • Column Temperature: 40 °C
  • 3. Mass Spectrometry Detection:

    • Ion Source: Electrospray Ionization (ESI).
    • Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selective quantification of target compounds.
  • 4. Data Analysis:

    • Use Principal Component Analysis (PCA) to statistically evaluate regional differences and identify the key compounds contributing to these variations.

The workflow for this comprehensive quality assessment strategy is summarized in the following diagram:

start Sample Collection (18 batches from different regions) prep Sample Preparation (Ultrasonic extraction with 70% Methanol) start->prep instr UFLC/QTRAP-MS Analysis prep->instr det Simultaneous Determination of 21 Target Compounds instr->det data Multivariate Data Analysis (Principal Component Analysis - PCA) det->data result Identification of Regional Variation and Quality Markers data->result

Key Insights for Research and Development

  • Prioritize Geographical Origin: For applications requiring high iridoid glycoside content, sourcing from Jurong, Jiangsu, is recommended based on the comparative data [1] [2].
  • Optimize Processing Conditions: The intended biological activity should guide processing. If the goal is to preserve a broad spectrum of iridoids like deacetyl-asperulosidic acid methyl ester and gardenoside, gentle processing is crucial. If targeting geniposidic acid or 5-HMF, longer heating may be desirable [3].
  • Employ Multi-Component Analysis: Quality evaluation should move beyond single-marker compounds. The demonstrated UFLC/QTRAP-MS method with PCA provides a robust framework for a holistic quality assessment, ensuring consistency and efficacy in drug development [1] [2].

References

fermentation impact asperulosidic acid content Morinda citrifolia

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Impact of Fermentation on Key Iridoids

The table below summarizes the specific quantitative changes in asperulosidic acid and related bioactive compounds in Noni due to fermentation, as reported in the literature.

Compound Change with Fermentation Reported Quantitative Data Experimental Context Citation
This compound Decrease Higher in non-fermented juice (NJ1) than in fermented juices (NJ2, NJ3). UHPLC-Q-TOF/MS analysis of commercial Noni juices. [1]
Deacetylthis compound Increase Content in fermented juice (NJ2) was higher than in non-fermented juice (NJ1). UHPLC-Q-TOF/MS analysis of commercial Noni juices. [1]
Asperuloside Not Specified One of the major iridoids in M. citrifolia; content changes confirmed via a validated HPLC-PDA method. HPLC-PDA analysis of Noni fermented with Lactobacillus brevis. [2]
Scopoletin Not Specified A representative coumarin; content changes confirmed via a validated HPLC-PDA method. HPLC-PDA analysis of Noni fermented with Lactobacillus brevis. [2]
Overall Bioactive Compounds Increase Total of 74, 83, and 91 compounds identified in NJ1, NJ2, and NJ3, respectively. UHPLC-Q-TOF/MS metabolomics profiling. [1]

Detailed Experimental Protocols

The quantitative data presented above were generated using rigorous analytical methods. Here are the detailed protocols from the key studies:

  • Protocol from [2]: HPLC-PDA Analysis for Iridoid and Coumarin Standardization

    • Sample Preparation: Fresh Noni fruit was fermented with Lactobacillus brevis at 30°C for 72 hours. The ferment was filtered, and the extract was freeze-dried. The powdered sample was dissolved in water, sonicated, and filtered before analysis.
    • HPLC-PDA Conditions:
      • Column: Shiseido Capcell Pak C18 UG120 (4.6 mm x 250 mm, 5.0 μm).
      • Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile.
      • Gradient Elution: 0-5 min (100% A), 5-30 min (100-65% A), 30-35 min (60-100% A).
      • Flow Rate: 1.0 mL/min.
      • Detection: Photodiode Array (PDA) detector.
    • Method Validation: The method was fully validated for sensitivity, linearity (R² ≥ 0.9999), precision (RSD < 4%), and accuracy, making it suitable for standardizing bioactive compounds in fermented Noni extracts.
  • Protocol from [1]: Untargeted Metabolomics for Phytochemical Profiling

    • Sample Preparation: Organic Noni juice (NJ1) was fermented with a mixture of seven probiotic Lactobacillus strains at 37°C for 45 days. Samples were extracted with ACN/IPA/water, sonicated, centrifuged, and filtered.
    • UHPLC-Q-TOF/MS Conditions:
      • Column: YMC-Pack Pro C18 (150 x 4.6 mm, 3 μm).
      • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
      • Gradient Elution: 0-30 min (1% B to 40% B), 31-35 min (100% B).
      • Mass Spectrometry: Agilent 6530 Q-TOF/MS with ESI source in both positive and negative ionization modes.
    • Data Analysis: Raw data were processed using Agilent MassHunter software. Unsupervised statistical methods like Principal Component Analysis (PCA) were used to distinguish the metabolic profiles of different juice groups.

Biological Significance of this compound and Fermentation

The changes in iridoid content induced by fermentation are pharmacologically relevant. This compound is a recognized bioactive compound, and its potential mechanisms of action have been investigated in preclinical models.

The diagram below illustrates the key molecular mechanisms of action of this compound, as identified in preclinical studies, which underpin its pharmacological potential.

G cluster_path1 Anti-inflammatory & Antioxidant Pathways cluster_path2 Renoprotective Pathway (UUO Model) ASP This compound (ASP) NFkB NF-κB Pathway (Inhibition of p65 phosphorylation) ASP->NFkB MAPK MAPK Pathway (Inhibition of ERK1/2 & p38 phosphorylation) ASP->MAPK OxStress ↓ Oxidative Stress (↑ SOD, GSH, GPx; ↓ MDA) ASP->OxStress HNF1a Up-regulation of Hepatocyte Nuclear Factor 1α (HNF1α) ASP->HNF1a Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines MAPK->Cytokines OATs Up-regulation of Organic Anion Transporters (OAT1, OAT3) HNF1a->OATs IS_Excretion ↑ Renal Excretion of Indoxyl Sulfate (IS) OATs->IS_Excretion Fibrosis ↓ Renal Interstitial Fibrosis IS_Excretion->Fibrosis GDM Gestational Diabetes Mouse Model GDM->ASP CKD Chronic Kidney Disease (UUO Mouse Model) CKD->ASP

The molecular mechanisms illustrated above are supported by the following experimental findings:

  • In a Gestational Diabetes Mellitus Model: ASP treatment (10, 20, 40 mg/kg) alleviated placental oxidative stress and inflammation by suppressing the NF-κB and MAPK signaling pathways [3].
  • In a Renal Fibrosis Model: ASP (14, 28 mg/kg) ameliorated renal interstitial fibrosis by up-regulating organic anion transporters (OAT1, OAT3) via HNF1α, thereby enhancing the excretion of the uremic toxin indoxyl sulfate [4].

Interpretation of Data and Research Implications

The data indicates that fermentation transforms Noni's chemical profile. The observed decrease in this compound may result from its conversion into other metabolites, such as deacetylthis compound, which increased in one study [1]. This biotransformation, rather than mere degradation, likely contributes to the documented enhancement of antioxidant [5] and other functional properties in fermented juice.

For your research and development work, consider:

  • Strain Selection: The choice of microbial strain (Lactobacillus brevis vs. a mixture of strains) directly impacts the final phytochemical profile [2] [1].
  • Process Control: Parameters like fermentation temperature and duration are critical control points for standardizing the content of target bioactive compounds.
  • Functional Linkage: The most compelling research directly correlates the fermentation-induced chemical changes with specific, enhanced biological activities in relevant models.

References

asperulosidic acid MEKK1 inhibition versus other pathway modulators

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic & Quantitative Comparison

The table below summarizes the key mechanisms and experimental data for asperulosidic acid and other pathway modulators.

Compound Primary Target(s) Reported IC₅₀ / Effective Concentration Key Experimental Findings Biological Effects

| This compound (ASPA) [1] [2] [3] | MEKK1/NF-κB, PI3K/Akt/NF-κB, MAPK (JNK, ERK) [1] | In vitro: ~100 μg/mL (HCC cells) [3] In vivo: 0.1 mg/mL (intravitreal, EIU model) [2] [4] | • Reduced HCC tumor growth in mice [3]. • Suppressed clinical uveitis scores & inflammation in rats [2] [4]. • Enhanced sensitivity to chemoagents (doxorubicin, cisplatin) [3]. | Anti-inflammatory, Anti-tumor, Chemosensitization | | SP600125 (Synthetic) [5] [6] [7] | JNK1/2/3 [5] | IC₅₀: JNK1/2 = 40 nM, JNK3 = 90 nM [5] | • Suppressed glioblastoma cell viability [5]. • Increased Rgs4 expression in colonic smooth muscle cells [6]. • Blocked As₂O₃-induced apoptosis in HepG2 cells [7]. | Pro-apoptotic (context-dependent), Anti-inflammatory | | SCIO-469 (Talmapimod) (Synthetic) [5] | p38α/β [5] | IC₅₀: p38α = 9 nM, p38β = 90 nM [5] | • Enhanced bortezomib cytotoxicity in multiple myeloma cells [5]. • Reduced tumor burden in murine myeloma models [5]. | Anti-proliferative, Anti-inflammatory, Anti-cancer | | FR180204 (Synthetic) [5] | ERK1/2 [5] | IC₅₀: ERK1 = 0.14 μM, ERK2 = 0.31 μM [5] | • Attenuated mesothelioma cell proliferation [5]. • Decreased viability in colorectal cancer cells [5]. | Anti-proliferative, Anti-cancer | | Allosteric MEK1 Inhibitors (e.g., Cobimetinib) [8] | MEK1 (Allosteric site) [8] | N/A (approved drugs, preclinical fragments with sub-μM Kd shown) [8] | • FDA-approved for cancer (e.g., melanoma). • Novel fragments bind allosteric pocket, forming H-bonds with S212 [8]. | Anti-cancer |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here are the key methodologies from the cited studies on this compound.

  • 1. In Vitro Anti-Tumor and Chemosensitization (HCC Models) [3]:

    • Cell Lines: Human hepatocellular carcinoma (HCC) cells (Huh7, HCCLM3) and normal hepatocytes (HL-7702).
    • Treatment: Cells were treated with varying concentrations of ASPA (0-200 μg/mL) alone or in combination with chemotherapeutic agents (doxorubicin, cisplatin).
    • Assays:
      • Viability/Proliferation: Cell Counting Kit-8 (CCK-8).
      • Apoptosis: Analysis via flow cytometry.
      • Migration/Invasion: Transwell assays.
      • Mechanism: Western blot to analyze protein expression in the MEKK1/NF-κB pathway.
    • Key Finding: ASPA at 100 μg/mL significantly enhanced the sensitivity of HCC cells to chemotherapy.
  • 2. In Vivo Anti-Tumor Activity (HCC Xenograft) [3]:

    • Model: Subcutaneous xenograft tumor model in nude mice using HCC cells.
    • Treatment: Administration of ASPA.
    • Endpoint: Tumor volume and weight were measured. Tumor tissues were analyzed by immunohistochemistry (IHC) and Western blot to confirm pathway inactivation (MEKK1/NF-κB).
  • 3. In Vivo Anti-Inflammatory Activity (Uveitis Model) [2] [4]:

    • Model: Rat model of endotoxin-induced uveitis (EIU), induced by lipopolysaccharide (LPS) injection.
    • Treatment: Intravitreal or subconjunctival injection of ASPA (e.g., 0.1 mg/mL in a 5 μL volume).
    • Endpoint:
      • Clinical Score: Anterior chamber inflammation was graded 24 hours post-LPS injection using a slit lamp.
      • Aqueous Humor Analysis: Protein concentration and inflammatory cell count.
      • Molecular Analysis: Western blot and ELISA to measure cytokine levels (TNF-α, IL-6, MCP-1) and phosphorylation of proteins in the PI3K/Akt/NF-κB pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the distinct mechanistic profiles of this compound compared to other modulators.

pathway_comparison cluster_aspa This compound (ASPA) - Multi-Target cluster_synth Synthetic Inhibitors - Specific Target LPS LPS Inflammatory Stimulus Inflammatory Stimulus LPS->Inflammatory Stimulus MEKK1 MEKK1 Inflammatory Stimulus->MEKK1 PI3K/Akt PI3K/Akt Inflammatory Stimulus->PI3K/Akt MAPKs (JNK, p38, ERK) MAPKs (JNK, p38, ERK) Inflammatory Stimulus->MAPKs (JNK, p38, ERK) NF-κB Activation NF-κB Activation MEKK1->NF-κB Activation PI3K/Akt->NF-κB Activation MAPKs (JNK, p38, ERK)->NF-κB Activation ASPA ASPA ASPA->MEKK1 Inhibits ASPA->PI3K/Akt Inhibits MAPKs (JNK, ERK) MAPKs (JNK, ERK) ASPA->MAPKs (JNK, ERK) Inhibits Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6) Cell Proliferation & Survival Cell Proliferation & Survival NF-κB Activation->Cell Proliferation & Survival Inflammatory/Cancer Signaling Inflammatory/Cancer Signaling JNK JNK Inflammatory/Cancer Signaling->JNK p38 p38 Inflammatory/Cancer Signaling->p38 ERK1/2 ERK1/2 Inflammatory/Cancer Signaling->ERK1/2 MEK1 MEK1 Inflammatory/Cancer Signaling->MEK1 AP-1 etc. AP-1 etc. JNK->AP-1 etc. Stress Response Stress Response p38->Stress Response Proliferation Proliferation ERK1/2->Proliferation MEK1->ERK1/2 SP600125 SP600125 SP600125->JNK Inhibits Talmapimod Talmapimod Talmapimod->p38 Inhibits FR180204 FR180204 FR180204->ERK1/2 Inhibits Cobimetinib Cobimetinib Cobimetinib->MEK1 Inhibits (Allosteric)

Summary and Research Implications

This compound presents a unique profile as a natural product with a multi-target, pathway-level inhibitory effect, in contrast to the highly specific, single-target approach of many synthetic kinase inhibitors.

  • This compound's Profile: Its ability to simultaneously target key nodes like MEKK1, PI3K/Akt, and MAPKs positions it as a broad-spectrum anti-inflammatory and anti-tumor agent. This polypharmacology can be advantageous for treating complex diseases where multiple pathways are dysregulated. The demonstrated in vivo efficacy in enhancing chemotherapy is a particularly promising finding [3].
  • Synthetic Inhibitors' Profile: Compounds like SP600125 and FR180204 are invaluable as research tools for dissecting the specific roles of JNK or ERK signaling due to their high specificity and potency [5]. Several allosteric MEK1 inhibitors have successfully transitioned to clinical use, validating the pathway as a drug target [8].

For your research, the choice between a multi-target agent like ASPA and a specific inhibitor depends on the experimental goal: pathway modulation vs. target validation.

References

asperulosidic acid TGF-β1/smad pathway efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Efficacy of Antifibrotic Compounds

The table below summarizes the effects of asperulosidic acid and other active compounds on key fibrosis-related pathways and markers, based on preclinical models.

Compound Primary Signaling Pathways Targeted Key Fibrosis Markers Downregulated Experimental Model (Subject) Effective Dosage
This compound TGF-β1/Smad2/3, NF-κB [1] [2] α-SMA, Collagen III, Fibronectin, TNF-α, IL-1β, IL-6 [1] [2] UUO-induced renal fibrosis (Rat) 20-40 mg/kg (i.p.) [1]
Panaxatriol Saponins (PTS) TGF-β1/Smad3, TNF-α [3] α-SMA, Collagen I, Fibronectin, TNF-α, IL-6 [3] UUO-induced renal fibrosis (Rat) 54-81 mg/kg (oral) [3]
Cilomilast TGF-β1-Smad2/3 [4] Fibronectin, α-SMA, Collagen I, Collagen III [4] UUO-induced renal fibrosis (Mouse) 30 mg/kg/day (i.p.) [4]
Alpha-Mangostin TGF-β1/Smad/ERK [5] Information missing in source In vitro & in vivo (Not specified) Information missing in source
Dioscin NF-κB [5] Information missing in source In vitro & in vivo (Not specified) Information missing in source

Experimental Data for this compound

The efficacy data for this compound is primarily derived from the following experimental protocols:

  • Animal Model: Sprague-Dawley rats subjected to unilateral ureteral obstruction (UUO) to induce renal interstitial fibrosis. A sham-operated group served as the control [1] [2].
  • Dosing Protocol: ASPA was administered intraperitoneally at 10, 20, and 40 mg/kg doses once daily for 14 consecutive days after UUO surgery. The drug Captopril (20 mg/kg) was used as a positive control [1] [2].
  • Key Assessments:
    • Renal Function: Measured levels of blood urea nitrogen (BUN), uric acid (UA), and urinary protein (upro) in serum and urine [1] [2].
    • Histopathological Analysis: Kidney tissues were stained with H&E and Masson's Trichrome to assess inflammatory cell infiltration and collagen fiber deposition [1] [2].
    • Inflammatory & Fibrotic Markers: Serum inflammatory factors (IL-1β, IL-6, TNF-α) were measured by ELISA. The mRNA and protein expression of fibrotic markers (α-SMA, collagen III, fibronectin) and pathway components (TGF-β1, Smad2/3/4) were analyzed using qRT-PCR and Western blot [1] [2].

Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anti-fibrotic effect through a multi-targeted mechanism, primarily by simultaneously inhibiting two critical profibrotic and pro-inflammatory signaling pathways. The following diagram illustrates this dual inhibition:

G UUO UUO Injury TGFB1 TGF-β1 UUO->TGFB1 NFKB NF-κB Pathway UUO->NFKB TBR TβR-I / TβR-II TGFB1->TBR pSMAD23 p-Smad2/3 TBR->pSMAD23 SMAD4 Smad4 pSMAD23->SMAD4 Nucleus Nucleus SMAD4->Nucleus Complex NFKB->Nucleus Fibrosis Fibrogenic Response (α-SMA, Collagen, Fibronectin) Nucleus->Fibrosis Inflammation Inflammatory Response (TNF-α, IL-1β, IL-6) Nucleus->Inflammation ASPA_TGF ASPA ASPA_TGF->TBR Inhibits ASPA_NFKB ASPA ASPA_NFKB->NFKB Inhibits

This dual-pathway inhibition makes this compound a compelling candidate for further research, as it addresses both the fibrotic tissue remodeling and the underlying inflammatory drive simultaneously [1] [2].

Research Implications & Limitations

For researchers and drug development professionals, the current data suggests:

  • Promising Multi-Target Profile: this compound's ability to target two major pathogenic pathways (TGF-β/Smad and NF-κB) may offer superior efficacy compared to single-target agents, potentially leading to broader therapeutic applications in fibrotic diseases [1] [2] [6].
  • Critical Research Gaps: Current evidence is confined to preclinical rodent models. Advancing this compound requires:
    • Human-relevant models (e.g., human cell lines, 3D tissue cultures, organoids) to confirm mechanism translation.
    • Toxicology and pharmacokinetics studies to determine safety and bioavailability.
    • Direct head-to-head studies with other antifibrotic candidates to establish a definitive efficacy ranking.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

432.12677620 Da

Monoisotopic Mass

432.12677620 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39LA4NOT5K

Dates

Last modified: 08-15-2023
1: Shen Y, Zhang Q, Wu YB, He YQ, Han T, Zhang JH, Zhao L, Hsu HY, Song HT, Lin B, Xin HL, Qi YP, Zhang QY. Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats. BMC Complement Altern Med. 2018 Oct 24;18(1):288. doi: 10.1186/s12906-018-2351-1. PubMed PMID: 30355303; PubMed Central PMCID: PMC6201592.
2: He J, Lu X, Wei T, Dong Y, Cai Z, Tang L, Liu M. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul 12;19(7). pii: E2027. doi: 10.3390/ijms19072027. PubMed PMID: 30002289; PubMed Central PMCID: PMC6073666.
3: Zhao X, Wei J, Yang M. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS(E). Molecules. 2018 May 3;23(5). pii: E1070. doi: 10.3390/molecules23051070. PubMed PMID: 29751518; PubMed Central PMCID: PMC6100404.
4: Tran PH, Le VD, Do TH, Nguyen TL, Nguyen PT, Nguyen TT, Nguyen TD. Anti-inflammatory constituents from Psychotria prainii H. Lév. Nat Prod Res. 2017 Dec 6:1-6. doi: 10.1080/14786419.2017.1408095. [Epub ahead of print] PubMed PMID: 29212359.
5: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.
6: Chithambo B, Noundou XS, Krause RW. Anti-malarial synergy of secondary metabolites from Morinda lucida Benth. J Ethnopharmacol. 2017 Mar 6;199:91-96. doi: 10.1016/j.jep.2017.01.051. Epub 2017 Jan 30. PubMed PMID: 28153468.

Explore Compound Types